molecular formula C27H22O19 B1250169 Furosin

Furosin

Katalognummer: B1250169
Molekulargewicht: 650.5 g/mol
InChI-Schlüssel: CXTMLIMZRPKULL-YXYYPBJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Furosine (ɛ-N-2-furoylmethyl-L-lysine) is an amino acid derivative recognized as a fundamental and early-stage marker of the Maillard reaction . This non-enzymatic reaction occurs between reducing sugars and the amino acid lysine during food processing and storage, and its progression is closely monitored through furosine levels . The quantification of furosine provides researchers with a critical tool for evaluating the intensity of heat treatments, such as pasteurization, sterilization, and drying, applied to a wide range of food products . Its application is well-established in the quality control of dairy products like milk and infant formula , as well as in cereal-based products including pasta and baby foods . Beyond food science, furosine is significant in biochemical and medical research. It is a precursor to advanced glycation end products (AGEs), which are associated with various diseases, such as diabetes, making it a compound of interest in nutritional and physiological studies . Analytical determination of furosine is typically performed using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection, following acid hydrolysis of samples to release the compound from protein-bound Amadori products . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C27H22O19

Molekulargewicht

650.5 g/mol

IUPAC-Name

[(1S,9R,18R,19S,21R,22S)-7,7,8,12,13,22-hexahydroxy-21-(hydroxymethyl)-3,6,16-trioxo-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,10,12,14-tetraen-19-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H22O19/c28-5-12-19-18(35)21(25(42-12)45-22(36)6-1-9(29)16(33)10(30)2-6)44-23(37)7-3-11(31)17(34)20-14(7)15-8(24(38)43-19)4-13(32)26(39,40)27(15,41)46-20/h1-4,12,15,18-19,21,25,28-31,33-35,39-41H,5H2/t12-,15+,18+,19-,21-,25+,27?/m1/s1

InChI-Schlüssel

CXTMLIMZRPKULL-YXYYPBJFSA-N

Isomerische SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@H]3[C@H]([C@@H]([C@H](O2)CO)OC(=O)C4=CC(=O)C(C5([C@@H]4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O

Kanonische SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C4=CC(=O)C(C5(C4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O

Synonyme

furosin

Herkunft des Produkts

United States

Foundational & Exploratory

Furosine Formation in the Maillard Reaction: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The Maillard reaction, a cornerstone of food chemistry, also presents significant implications for the pharmaceutical sciences, particularly concerning protein-based therapeutics and drug formulation. A key indicator of the early stages of this non-enzymatic browning process is the formation of furosine. This technical guide provides an in-depth exploration of furosine formation, its underlying chemical mechanisms, and the analytical methodologies for its quantification. Furthermore, this document delves into the toxicological significance of furosine, offering crucial insights for researchers, scientists, and drug development professionals. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and detailed experimental protocols are provided. All elucidated pathways and workflows are visualized using Graphviz diagrams to ensure clarity and comprehension.

Introduction: The Maillard Reaction and the Significance of Furosine

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. While it is celebrated for generating the desirable colors and flavors in cooked foods, it is also a source of concern in the food and pharmaceutical industries due to the potential loss of nutritional value and the formation of potentially harmful compounds.

Furosine (ε-N-2-furoylmethyl-L-lysine) itself is not naturally present in raw materials. Instead, it is an artifact formed during the acid hydrolysis of the Amadori product, which is the first stable intermediate of the Maillard reaction. Specifically, the ε-amino group of a lysine residue reacts with a reducing sugar to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, the Amadori product. Because the Amadori products themselves are unstable and difficult to quantify directly, furosine has become a widely accepted and reliable marker for the extent of the early Maillard reaction and is often used to assess the thermal processing history and storage conditions of food and biological products.[1][2]

For drug development professionals, understanding furosine formation is critical. Protein-based drugs, especially when formulated with reducing sugars as excipients, can undergo the Maillard reaction during processing and storage, leading to protein modification, aggregation, and loss of therapeutic efficacy. The presence of Maillard reaction products can also impact the safety profile of the drug product.

The Chemical Pathway of Furosine Formation

The formation of furosine is a two-part process: the initial Maillard reaction leading to the Amadori product, followed by the acid-catalyzed conversion of the Amadori product to furosine during sample analysis.

Part 1: Formation of the Amadori Product

  • Condensation: The reaction initiates with the nucleophilic attack of the primary amino group of an amino acid (typically the ε-amino group of lysine) on the carbonyl group of a reducing sugar. This forms a reversible Schiff base.

  • Amadori Rearrangement: The Schiff base undergoes a spontaneous and irreversible rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product.[3] This product is the direct precursor to furosine.

Part 2: Acid-Catalyzed Conversion of Amadori Product to Furosine

During sample analysis, the protein is hydrolyzed using strong acid (e.g., HCl) at elevated temperatures. Under these conditions, the Amadori product undergoes a series of reactions, including dehydration and cyclization, to form furosine.[4]

Furosine_Formation_Pathway Lysine Lysine Residue (in Protein) Schiff_Base Schiff Base (Unstable Intermediate) Lysine->Schiff_Base Condensation Reducing_Sugar Reducing Sugar (e.g., Glucose, Lactose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (1-Amino-1-deoxy-2-ketose) Schiff_Base->Amadori_Product Amadori Rearrangement Furosine Furosine Amadori_Product->Furosine Dehydration & Cyclization Acid_Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 23h) Acid_Hydrolysis->Furosine

Figure 1: Chemical pathway of furosine formation from a lysine residue and a reducing sugar.

Factors Influencing Furosine Formation

The rate and extent of furosine formation are influenced by several factors, primarily those that affect the Maillard reaction itself.

  • Temperature and Time: As with most chemical reactions, higher temperatures and longer reaction times generally lead to increased formation of Maillard reaction products, including the furosine precursor.[5]

  • pH: The Maillard reaction is significantly pH-dependent. The reaction rate is generally slow at acidic pH due to the protonation of the amino groups, which reduces their nucleophilicity. The rate increases as the pH becomes neutral to alkaline.[6][7] However, extreme alkaline conditions can promote alternative sugar degradation pathways.

  • Type of Reducing Sugar: The reactivity of reducing sugars in the Maillard reaction varies. Pentoses (e.g., ribose) are generally more reactive than hexoses (e.g., glucose, fructose), and disaccharides like lactose also participate, albeit sometimes at a slower rate.

  • Type of Amino Acid: While furosine is specifically derived from lysine, the overall Maillard reaction involves various amino acids, which can compete for reducing sugars and influence the reaction landscape.

  • Water Activity (aw): The Maillard reaction rate is maximal at intermediate water activity levels (aw = 0.6-0.7). At very low aw, the mobility of reactants is limited, and at high aw, water can inhibit the initial condensation step through dilution.

Quantitative Analysis of Furosine Formation

The quantification of furosine is a key analytical tool for assessing the extent of the early Maillard reaction. The data presented below have been compiled from various studies to illustrate the influence of different conditions on furosine formation.

Molar Yield of Furosine from Different Amadori Products

The yield of furosine from the acid hydrolysis of Amadori products is not 100% and varies depending on the precursor and the hydrolysis conditions.

Amadori Product PrecursorHydrolysis Conditions (HCl)Molar Yield of Furosine (%)Reference
N-ε-(1-deoxy-D-fructosyl)lysine6 M32[8]
N-ε-(1-deoxy-D-fructosyl)lysine8 M46[8]
N-ε-(1-deoxy-D-lactulosyl)lysine6 M34[8]
N-ε-(1-deoxy-D-lactulosyl)lysine8 M50[8]
N-ε-(1-deoxy-D-maltulosyl)lysine6 M34[8]
N-ε-(1-deoxy-D-maltulosyl)lysine8 M51[8]
N-ε-(1-deoxy-D-tagatosyl)lysine6 M42[8]
N-ε-(1-deoxy-D-tagatosyl)lysine8 MNot significantly affected[8]
Furosine Content in Various Food Products

The following table provides a range of furosine concentrations found in commercially available food products, illustrating the impact of processing and composition.

Food ProductFurosine Concentration (mg/100g protein)Reference
Fermented Milk25.40 - 1661.05[9]
Processed Velvet Antler (Freeze-dried)148.51 - 193.93[5]
Processed Velvet Antler (Boiled)168.10 - 241.22[5]
Breakfast Cereals95 - 214 (mg/kg of product)[10]
Ginseng (Fresh)3.35 (g/kg protein)[11]
Ginseng (Black, concentrate)42.28 (g/kg protein)[11]

Experimental Protocols for Furosine Quantification

The most common method for the quantification of furosine is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Below is a detailed, representative protocol.

Standard Operating Procedure for Furosine Analysis by RP-HPLC

1. Sample Preparation and Hydrolysis:

  • Accurately weigh a sample amount corresponding to approximately 30-70 mg of protein into a screw-cap Pyrex tube.

  • Add 8 mL of 8 N HCl.

  • Purge the tube with nitrogen gas for 2 minutes to remove oxygen.

  • Seal the tube tightly and heat at 110°C for 23 hours in a heating block or oven.

  • After hydrolysis, allow the sample to cool to room temperature.

  • Filter the hydrolysate through a Whatman No. 4 filter paper.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

  • Load 0.5 mL of the filtered hydrolysate onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Elute the furosine from the cartridge with 3 mL of 3 M HCl.

  • Evaporate the eluate to dryness under vacuum.

3. Sample Reconstitution and Analysis:

  • Reconstitute the dried residue in a known volume (e.g., 1-3 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a solution of 5 mM sodium heptanesulfonate in water with 20% (v/v) acetonitrile and 0.2% (v/v) formic acid.

  • Flow Rate: 0.6 - 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 280 nm.

5. Quantification:

  • Prepare a calibration curve using a certified furosine standard.

  • Quantify the furosine in the sample by comparing its peak area to the calibration curve.

  • Express the results as mg of furosine per 100 g of protein. The protein content of the original sample needs to be determined separately using a standard method (e.g., Kjeldahl).

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Weighing Hydrolysis Acid Hydrolysis (8N HCl, 110°C, 23h) Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection RP-HPLC-UV Analysis Reconstitution->HPLC_Injection Quantification Quantification HPLC_Injection->Quantification

Figure 2: Experimental workflow for the quantification of furosine by RP-HPLC.

Toxicological Relevance of Furosine

For professionals in drug development and safety assessment, the toxicological profile of any compound formed in a drug product is of paramount importance. While furosine has long been considered primarily a marker of heat damage, recent studies have shed light on its potential biological effects.

6.1. In Vitro and In Vivo Toxicity

  • Target Organs: In vivo studies in animal models have identified the liver and kidneys as the primary target organs for furosine toxicity.[1][12]

  • Cellular Effects: In vitro studies using human cell lines have shown that furosine can induce cell death in a dose-dependent manner. Kidney (Hek-293) and liver (HepG2) cell lines appear to be particularly sensitive, with significant reductions in cell viability observed at relatively low concentrations.

  • Mechanism of Toxicity: The toxic effects of furosine are thought to be mediated through the induction of apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis). One proposed mechanism involves the activation of the RIPK1/RIPK3/MLKL necroptosis pathway in hepatocytes. Furosine has also been shown to induce DNA damage in sensitive cell lines.

  • Mutagenicity: The Ames test has indicated that furosine does not have mutagenic effects. This suggests that its toxicity is more likely related to cytotoxicity and the induction of cell death pathways rather than causing genetic mutations.

6.2. In Vivo Metabolism and Fate

The metabolic fate of furosine is an area of ongoing research. Studies in animal models suggest that only a small percentage of ingested furosine is excreted unchanged.[1] This indicates that furosine is likely metabolized in the body. A recent study identified lysophosphatidylcholine 18:0 (LPC (18:0)) as a metabolic mediator of furosine-induced liver toxicity, regulated by the upstream gene PLA2-3.

Furosine_Toxicity_Pathway Furosine Furosine Exposure PLA2G3 Activation of PLA2G3 gene Furosine->PLA2G3 LPC Increased LPC (18:0) PLA2G3->LPC RIPK1_RIPK3_MLKL Activation of RIPK1/RIPK3/MLKL Pathway LPC->RIPK1_RIPK3_MLKL Necroptosis Hepatocyte Necroptosis RIPK1_RIPK3_MLKL->Necroptosis Inflammation Inflammation RIPK1_RIPK3_MLKL->Inflammation Liver_Damage Liver Damage Necroptosis->Liver_Damage Inflammation->Liver_Damage

Figure 3: Proposed signaling pathway for furosine-induced hepatotoxicity.

6.3. Implications for Drug Development

The potential for furosine to induce liver and kidney toxicity, even if at high doses, underscores the importance of minimizing the Maillard reaction in the manufacturing and storage of protein-based therapeutics. The formation of furosine precursors in a drug product could:

  • Indicate a loss of potency of the active pharmaceutical ingredient.

  • Signal the presence of other, potentially more reactive, Maillard reaction products.

  • Contribute to the overall toxicological burden of the product.

Therefore, the monitoring of furosine levels can serve as a critical quality attribute (CQA) in the development and quality control of biopharmaceuticals. While direct interactions of furosine with drug-metabolizing enzymes like the cytochrome P450 system have not been extensively studied, its impact on major metabolic organs like the liver warrants consideration in preclinical safety assessments.

Conclusion

Furosine is a pivotal indicator of the early Maillard reaction, providing valuable insights into the processing history and stability of food and pharmaceutical products. This technical guide has provided a comprehensive overview of the chemical formation of furosine, detailed methodologies for its quantification, and a summary of its toxicological profile. For researchers and professionals in drug development, a thorough understanding of furosine formation is not merely an analytical exercise but a crucial component of ensuring the safety, efficacy, and quality of therapeutic products. The continued investigation into the in vivo fate and biological activity of furosine and other Maillard reaction products will further enhance our ability to mitigate their formation and potential risks.

References

Furosin as a Chemical Marker for Heat-Treated Foods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosin (ε-N-2-furoylmethyl-L-lysine) is a chemical compound that is not naturally present in raw foods but is formed during thermal processing.[1] It has become a widely recognized and valuable chemical marker for assessing the intensity of heat treatment and the extent of the early stages of the Maillard reaction in food products.[2] The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is responsible for the desirable color, flavor, and aroma of many cooked foods.[3] However, it can also lead to the loss of essential amino acids, such as lysine, thereby reducing the nutritional quality of the food.[2][4]

This compound is formed from the acid hydrolysis of the Amadori product, ε-N-deoxylactulosyl-lysine, which is an early, stable intermediate of the Maillard reaction.[1][5][6] Its concentration in a food product correlates with the severity of the heat treatment applied and the loss of available lysine.[2][7] Therefore, the quantification of this compound is a crucial tool for quality control in the food industry, allowing for the monitoring of thermal processes and the evaluation of nutritional damage.[1][4][8] This guide provides a comprehensive overview of this compound, its formation, analytical methodologies for its quantification, and its application as a heat-treatment marker in various food matrices.

The Maillard Reaction and this compound Formation

The formation of this compound is a direct consequence of the Maillard reaction, a complex network of chemical reactions initiated by the condensation of a reducing sugar with the primary amino group of an amino acid, peptide, or protein.[3] In the context of this compound, the key reactants are a reducing sugar (e.g., glucose, lactose) and the ε-amino group of a lysine residue within a protein.

The initial step involves the formation of a Schiff base, which then cyclizes to form an N-substituted glycosylamine.[3] This unstable intermediate undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, commonly known as an Amadori product.[3][5] In the case of lysine and glucose, this product is ε-N-(1-deoxy-D-fructos-1-yl)-L-lysine. This compound itself is not the Amadori product but an artifact formed during the acid hydrolysis of the food sample, a necessary step in its analytical determination.[6][9] The acidic conditions convert the fructosyl-lysine moiety into the more stable this compound molecule.

dot

Caption: Formation of this compound via the Maillard Reaction.

Analytical Methodologies for this compound Determination

The accurate quantification of this compound in complex food matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.[1][10][11] Several variations of HPLC methods have been developed and validated for different food products.

Key Experimental Protocols

The general workflow for this compound analysis involves sample preparation followed by chromatographic separation and detection.

3.1.1. Sample Preparation: Acid Hydrolysis

The first and most critical step is the liberation of this compound from the protein backbone through acid hydrolysis. This process also converts the Amadori product into this compound.

  • Protocol: A precisely weighed amount of the food sample (typically 150 mg to 0.6 g) is hydrolyzed with a strong acid, most commonly hydrochloric acid (HCl) at concentrations ranging from 7.95 M to 10.6 M.[12][13]

  • The hydrolysis is carried out in a sealed vial, often under an inert atmosphere (e.g., nitrogen or helium) to prevent oxidation, at a high temperature (typically 110°C) for a prolonged period (22 to 24 hours).[12][13][14]

  • After hydrolysis, the hydrolysate is filtered to remove any solid residues.[13][14]

3.1.2. Clean-up: Solid-Phase Extraction (SPE)

To remove interfering compounds from the complex hydrolysate and to concentrate the analyte, a solid-phase extraction (SPE) step is often employed.

  • Protocol: The filtered hydrolysate is passed through an SPE cartridge, typically a C18 reversed-phase cartridge.[5][13][14]

  • The cartridge is pre-conditioned with methanol and water.[13]

  • After loading the sample, interfering substances are washed away, and this compound is then eluted with a suitable solvent, such as 3M HCl.[13][14]

  • The eluate is then often evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[13]

3.1.3. Chromatographic Separation and Detection

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common and effective method for separating the polar this compound molecule from other components in the sample extract.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[1][12]

  • Column: A C18 analytical column is frequently used for the separation.[13]

  • Mobile Phase: The mobile phase typically consists of an aqueous solution containing an ion-pairing agent, such as sodium heptanesulfonate, mixed with an organic modifier like acetonitrile and an acid, such as formic acid, to control the pH.[13]

  • Detection: this compound is detected by UV absorbance at a wavelength of 280 nm.[1][11][12]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard using an external standard calibration curve.[15]

More recent developments include the use of Ultra-High-Performance Liquid Chromatography (UHPLC) which offers faster analysis times, and hydrophilic interaction liquid chromatography (HILIC) which avoids the need for ion-pairing agents.[5][10] Capillary electrophoresis has also been shown to be a viable alternative to HPLC.[16]

dot

Analytical_Workflow Sample Food Sample Hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC IP-RP-HPLC Analysis (C18 Column, UV 280 nm) Evaporation->HPLC Quantification Quantification (External Standard) HPLC->Quantification

Caption: General Analytical Workflow for this compound Determination.

Quantitative Data of this compound in Heat-Treated Foods

The concentration of this compound in food products varies significantly depending on the food matrix, the type and intensity of the heat treatment, and other processing parameters. The following tables summarize representative quantitative data for this compound content in various food categories.

Table 1: this compound Content in Milk and Dairy Products

ProductHeat TreatmentThis compound Content (mg/100g protein)Reference
Raw MilkNoneNot Detected[1]
Pasteurized Milk72°C, 15s8 - 250[16]
UHT Milk135-150°C, 2-5sHigher than pasteurized[1]
CheeseVariesUp to 400[16]

Table 2: this compound Content in Cereal Products

ProductHeat TreatmentThis compound Content (mg/100g protein)Reference
Durum Wheat PastaDryingVaries with temperature[4]
Baby CerealsToasted/Hydrolyzed293 - 3,180[13]
Fried CerealsFrying138.9 µg/g (food)[7]
Toasted CerealsToastingHigh concentrations[7]

Table 3: this compound Content in Meat and Other Food Products

ProductHeat TreatmentThis compound Content (mg/100g protein)Reference
Cooked HamCookingVaries with intensity[8]
Corned BeefThermal Processing289.23 - 701.53[17]
Fried SalmonFrying34.6 µg/g (food)[7]
Grilled EggsGrilling24.5 µg/g (food)[7]
Boiled BananaBoiling42.0 µg/g (food)[7]
Processed Velvet AntlerBoiling168.10 - 241.22[18]

Applications in Research and Development

The analysis of this compound has several important applications for researchers, scientists, and professionals in drug development:

  • Food Quality Control: Monitoring this compound levels allows for the standardization of thermal processes and ensures consistent product quality.[1][8]

  • Nutritional Assessment: this compound content serves as an indicator of lysine blockage, providing insights into the nutritional value of heat-processed foods.[2][4]

  • Process Optimization: By measuring this compound, food manufacturers can optimize cooking times and temperatures to minimize nutritional damage while achieving desired sensory attributes.

  • Detection of Adulteration: In some cases, this compound analysis can be used to detect the fraudulent addition of reconstituted milk to fresh milk, as reconstituted milk powder has undergone more intense heat treatment.[1]

  • Toxicological Studies: While this compound itself is primarily a marker, the Maillard reaction can produce other potentially harmful compounds. Recent research has explored the toxic effects of Maillard reaction products, with some studies suggesting that furosine may have implications for kidney health by triggering ferroptosis.[19] This is an area of growing interest for toxicologists and drug development professionals studying diet-related health issues.

Conclusion

This compound is an indispensable chemical marker for assessing the impact of heat treatment on food products. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry. The well-established analytical methods, particularly HPLC, provide a reliable means for its quantification. The data derived from this compound analysis offers invaluable insights into process control, nutritional quality, and food safety. For researchers and scientists, understanding the principles of this compound formation and analysis is crucial for the development of high-quality, nutritious, and safe food products. Furthermore, the emerging research into the physiological effects of Maillard reaction products, including this compound, opens new avenues for investigation at the intersection of food science and human health.

References

The Biological Significance of Furosine in Processed Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine (ε-N-(2-furoylmethyl)-L-lysine), a lysine derivative formed during the early stages of the Maillard reaction, is a significant compound in thermally processed foods. Its presence serves as a key indicator of the intensity of heat treatment and the extent of protein damage, particularly the loss of the essential amino acid lysine. While technologically useful, the biological implications of furosine consumption are of increasing interest and concern. This technical guide provides an in-depth analysis of the biological significance of furosine, detailing its formation, analytical methodologies for its detection, its role as a quality marker, and its physiological and toxicological effects. Particular emphasis is placed on its impact on nutrient bioavailability, potential toxicity to the liver and kidneys, and its emerging relationship with the gut microbiota. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the fields of food science, nutrition, and drug development.

Introduction: The Maillard Reaction and the Genesis of Furosine

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental to the development of color, flavor, and aroma in cooked foods. However, this complex cascade of reactions also leads to the formation of a variety of compounds, including furosine. Furosine itself is not naturally present in raw foods but is formed during the acid hydrolysis of the Amadori product, fructosyl-lysine, which is an early Maillard reaction product.[1][2] Therefore, the concentration of furosine is a reliable measure of the extent of the initial stages of the Maillard reaction in processed foods.[2]

The formation of furosine is influenced by several factors, including the temperature and duration of heat treatment, the types of reducing sugars and proteins present, and the water activity of the food matrix.[3] High temperatures, prolonged processing times, and the presence of reactive sugars like lactose contribute to higher levels of furosine.[3][4]

dot graph Maillard_Reaction_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Reducing_Sugar [label="Reducing Sugar\n(e.g., Glucose, Lactose)", fillcolor="#F1F3F4"]; Lysine [label="Protein-bound Lysine", fillcolor="#F1F3F4"]; Schiff_Base [label="Schiff Base\n(Unstable)", fillcolor="#FBBC05"]; Amadori_Product [label="Amadori Product\n(Fructosyl-lysine)", fillcolor="#FBBC05"]; Acid_Hydrolysis [label="Acid Hydrolysis\n(Analytical Step)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Furosine [label="Furosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Advanced_Glycation_End_Products [label="Advanced Glycation\nEnd Products (AGEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Node Definitions Reducing_Sugar [label="Reducing Sugar\n(e.g., Glucose, Lactose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysine [label="Protein-bound Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; Amadori_Product [label="Amadori Product\n(Fructosyl-lysine)", fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Hydrolysis [label="Acid Hydrolysis\n(Analytical Step)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Furosine [label="Furosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Advanced_Glycation_End_Products [label="Advanced Glycation\nEnd Products (AGEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions with improved color contrast Reducing_Sugar -> Schiff_Base [label=" Condensation ", color="#202124"]; Lysine -> Schiff_Base [color="#202124"]; Schiff_Base -> Amadori_Product [label=" Amadori\nRearrangement ", color="#202124"]; Amadori_Product -> Acid_Hydrolysis [style=dashed, color="#202124"]; Acid_Hydrolysis -> Furosine [color="#202124"]; Amadori_Product -> Advanced_Glycation_End_Products [label=" Further Reactions ", color="#202124"]; }

Figure 1: Formation of Furosine via the Maillard Reaction.

Furosine as an Indicator of Thermal Processing and Food Quality

The concentration of furosine is widely accepted as a reliable chemical indicator of the intensity of heat treatment applied to foods, particularly dairy products, infant formulas, bakery products, and fruit juices.[4][5] Its stability during storage and the direct correlation between its concentration and the severity of heating make it a valuable tool for quality control in the food industry.[4]

Table 1: Furosine Content in Various Processed Foods

Food ProductProcessingFurosine Content (mg/100g protein)Reference(s)
Raw MilkMinimal< 10[6]
Pasteurized MilkLow-temperature10 - 40[6]
UHT MilkHigh-temperature70 - 250[6]
Infant FormulaVaries471.9 - 639.5[5]
Bakery ProductsBakingVaries widely[5]
HoneyHeating/StorageUp to 1000 (mg/kg)[5]
Cooked HamCookingVaries[7]
Velvet Antler (boiled)Boiling168.10 - 241.22 (mg/kg protein)[3]

Biological Significance of Furosine

The biological effects of furosine are multifaceted, ranging from its impact on nutrient availability to potential toxicological concerns.

Impact on Nutrient Bioavailability

The formation of furosine's precursor, fructosyl-lysine, involves the blockage of the ε-amino group of lysine.[2] This modification renders the lysine residue nutritionally unavailable, as it cannot be utilized for protein synthesis. Lysine is an essential amino acid, and its reduction in processed foods, especially in infant formulas and staple foods, can have significant nutritional consequences.[5] The analysis of furosine, therefore, provides an indirect measure of lysine damage and the overall nutritional quality of a protein.[2]

Toxicological Profile

Recent in vitro and in vivo studies have raised concerns about the potential toxicity of furosine.

In vitro studies using various human cell lines have demonstrated that furosine can induce cytotoxicity and DNA damage.[5][8] Kidney (Hek-293) and liver (HepG2) cell lines have been shown to be particularly sensitive to furosine exposure, with significant reductions in cell viability observed at concentrations as low as 50 mg/L.[5][9] The primary mechanism of toxicity appears to be the induction of apoptosis and DNA damage rather than mutagenicity, as furosine did not show mutagenic effects in the Ames test.[5][8]

Table 2: In Vitro Cytotoxicity of Furosine on Human Cell Lines

Cell LineIC50 (mg/L)Observed EffectsReference(s)
Hek-293 (Kidney)~150Reduced cell viability, DNA damage, apoptosis[5][9]
HepG2 (Liver)~200Reduced cell viability, DNA damage, apoptosis[5][9]
SK-N-SH (Neuronal)> 200Reduced cell viability at higher concentrations[5]
Caco-2 (Intestinal)> 800More resistant to furosine-induced toxicity[5]

Animal studies have corroborated the in vitro findings, identifying the liver and kidneys as the primary target organs for furosine toxicity.[9][10] Oral administration of furosine to mice resulted in inhibited weight gain and adverse effects on liver and kidney function.[9] Histopathological examinations revealed inflammation and pathological changes in liver tissue, suggesting that furosine can induce liver damage through the activation of necroptosis and inflammatory responses.[11]

Table 3: Key Findings from In Vivo Toxicity Studies of Furosine in Mice

ParameterObservationReference(s)
Body WeightInhibition of weight gain[9]
Liver FunctionAltered biochemical indicators (ALT, AST, etc.)[10][11]
Kidney FunctionAltered biochemical indicators[10]
HistopathologyLiver inflammation and pathological changes[11]
MechanismInduction of apoptosis and inflammatory necrosis[9][10]

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// Edge Definitions Furosine -> Absorption; Absorption -> Liver; Absorption -> Kidney; Liver -> Cellular_Stress; Kidney -> Cellular_Stress; Cellular_Stress -> Apoptosis; Cellular_Stress -> Necroptosis; Cellular_Stress -> Inflammation; Apoptosis -> Tissue_Damage; Necroptosis -> Tissue_Damage; Inflammation -> Tissue_Damage; }

Figure 2: Proposed Signaling Pathway for Furosine-Induced Toxicity.

Relationship with Advanced Glycation End Products (AGEs)

Furosine is considered a marker of the early stages of the Maillard reaction, while Advanced Glycation End Products (AGEs) are formed in the later stages. The Amadori products that lead to furosine formation upon hydrolysis can also serve as precursors for the formation of various AGEs, such as Nε-(carboxymethyl)lysine (CML).[2] AGEs have been implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Therefore, high levels of furosine in food may indicate a higher potential for the presence of AGEs.

Interaction with Gut Microbiota

The interaction between furosine and the gut microbiota is an emerging area of research. While studies specifically focusing on furosine are limited, research on Maillard reaction products (MRPs) in general suggests a potential for modulation of the gut microbial composition.[10] Some MRPs may resist digestion in the upper gastrointestinal tract and become available for fermentation by the colonic microbiota.[4]

Studies on mixed MRPs have shown both positive and negative correlations with different bacterial genera. For instance, some studies have reported a negative correlation between the intake of Amadori compounds and bifidobacteria counts in humans.[10] Conversely, other research suggests that certain MRPs, like melanoidins, may have prebiotic properties, promoting the growth of beneficial bacteria such as Bifidobacterium and Akkermansia.[1] Given that furosine is a derivative of an Amadori product, it is plausible that it could influence the gut microbial ecosystem, although the specific effects remain to be elucidated. Further research is needed to understand the direct impact of furosine on the gut microbiota and the subsequent health implications.

Experimental Protocols for Furosine Determination

Accurate quantification of furosine is crucial for both quality control and risk assessment. The most common analytical approach involves acid hydrolysis of the food sample followed by chromatographic analysis.

Principle

The protein-bound Amadori product (fructosyl-lysine) in the food sample is hydrolyzed with strong acid (typically hydrochloric acid) at high temperatures. This process converts fructosyl-lysine into the more stable and readily detectable furosine. The furosine is then separated and quantified, most commonly by High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Key Experimental Steps
  • Sample Preparation: The food sample is homogenized and a representative portion is taken for analysis.

  • Acid Hydrolysis: The sample is hydrolyzed with approximately 8 M hydrochloric acid at 110°C for 23 hours. This step is critical for the conversion of fructosyl-lysine to furosine.

  • Cleanup: The hydrolysate is typically filtered and may undergo a solid-phase extraction (SPE) step to remove interfering compounds.[1]

  • Chromatographic Separation: The cleaned-up sample is injected into an HPLC system. Reversed-phase HPLC with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) are common separation techniques.[1][4]

  • Detection and Quantification: Furosine is detected by its UV absorbance at 280 nm.[4] Quantification is performed by comparing the peak area of furosine in the sample to that of a known standard.

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// Node Definitions Sample [label="Food Sample", fillcolor="#F1F3F4"]; Hydrolysis [label="Acid Hydrolysis\n(8M HCl, 110°C, 23h)", fillcolor="#FBBC05"]; Cleanup [label="Cleanup\n(Filtration, SPE)", fillcolor="#FBBC05"]; HPLC [label="HPLC Separation\n(RP-HPLC or HILIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detection\n(280 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

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// Edge Definitions Sample -> Hydrolysis; Hydrolysis -> Cleanup; Cleanup -> HPLC; HPLC -> Detection; Detection -> Quantification; }

Figure 3: Experimental Workflow for Furosine Analysis.

Conclusion and Future Perspectives

Furosine is a compound of significant biological relevance in processed foods. Its role as a reliable indicator of heat treatment and lysine damage is well-established and integral to food quality assessment. However, emerging toxicological data, particularly concerning its effects on the liver and kidneys, necessitate a more thorough risk assessment of dietary furosine intake. The potential for furosine to interact with and modulate the gut microbiota opens a new avenue for research that could have profound implications for understanding its overall impact on human health.

Future research should focus on:

  • Elucidating the specific mechanisms of furosine-induced toxicity at the molecular level.

  • Investigating the direct effects of purified furosine on the composition and function of the gut microbiota in both in vitro and in vivo models.

  • Conducting long-term exposure studies in animals to better understand the chronic effects of dietary furosine.

  • Developing a comprehensive database of furosine content in a wider range of processed foods to improve dietary exposure assessments.

A deeper understanding of the biological significance of furosine will enable the development of strategies to mitigate its formation in processed foods, thereby enhancing food safety and nutritional quality. This knowledge is also critical for drug development professionals, as the interaction of food-derived compounds like furosine with physiological pathways and the gut microbiome can have implications for drug metabolism and efficacy.

References

An In-depth Technical Guide to ε-N-2-furoylmethyl-L-lysine (Furosine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

ε-N-2-furoylmethyl-L-lysine, commonly known as furosine, is a significant compound formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] Initially identified in heat-processed foods, particularly dairy products, furosine has become a crucial indicator of the extent of thermal processing and storage conditions.[3] Beyond its role as a quality marker, recent research has unveiled its biological activities, including cytotoxic effects on various cell lines, implicating it in cellular processes such as apoptosis and necroptosis.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, analytical methodologies for quantification, and the known biological signaling pathways affected by furosine. Detailed experimental protocols and visual representations of key pathways are included to support researchers and professionals in the fields of food science, toxicology, and drug development.

Chemical Structure and Physicochemical Properties

Furosine is an amino acid derivative formed from the acid hydrolysis of the Amadori product, N-ε-fructosyllysine.[6] Its structure consists of a lysine molecule where the ε-amino group is substituted with a 2-furoylmethyl group.

Chemical Structure:

  • IUPAC Name: (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid[7]

  • Synonyms: Furosine, ε-N-(2-furoylmethyl)-L-lysine, FML[2]

  • CAS Number: 19746-33-9 (for the base compound)[8]

The following table summarizes the key physicochemical properties of furosine and its commonly used salt form, furosine dihydrochloride.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂O₄[2]
Molecular Weight 254.28 g/mol [2]
Melting Point ~140 °C (for Furosine hydrochloride)[9]
Boiling Point 462.7 °C at 760 mmHg[10]
Density 1.209 g/cm³[10]
Aqueous Solubility Soluble[9]
Solubility in Organics Slightly soluble in acetonitrile and methanol (0.1-1 mg/ml)[11]
Predicted pKa 2.50 ± 0.24[10]

Formation and Synthesis

Furosine is not naturally present in raw foods but is formed as a result of the Maillard reaction. The initial reaction between the ε-amino group of a lysine residue and a reducing sugar (e.g., glucose, lactose) forms a Schiff base, which then rearranges to the more stable Amadori product (e.g., N-ε-fructosyllysine). During strong acid hydrolysis of proteins for amino acid analysis, this Amadori product is converted to furosine.[6]

Experimental Protocol: Synthesis of Furosine Precursor (N-ε-fructosyllysine)

Materials:

  • Fmoc-α-protected L-lysine

  • D-glucose

  • Methanol (reflux grade)

  • Piperidine solution (20% in DMF) for deprotection

  • Hydrochloric acid (for final hydrolysis to furosine)

Procedure:

  • Reaction: Dissolve Fmoc-α-protected L-lysine and an equimolar amount of D-glucose in methanol.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Deprotection: Treat the resulting residue with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Purification: Purify the crude N-ε-fructosyllysine using appropriate chromatographic techniques (e.g., ion-exchange chromatography).

  • Hydrolysis to Furosine: The purified N-ε-fructosyllysine can be subjected to strong acid hydrolysis (e.g., 6 M HCl at 110°C for 23 hours) to yield furosine.[3]

Analytical Methodologies

The quantification of furosine is essential for assessing the quality of heat-processed foods and for toxicological studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol: Quantification of Furosine in Milk by RP-HPLC

This protocol is adapted from the ion-pair reversed-phase HPLC method.[3]

Sample Preparation (Acid Hydrolysis):

  • To 2 mL of a fermented milk sample, add 6 mL of 10.6 M hydrochloric acid in a screw-cap Pyrex tube.

  • Purge the tube with nitrogen gas for 2 minutes to expel oxygen.

  • Seal the tube tightly and heat at 110°C for 23 hours.

  • Cool the hydrolysate to room temperature and filter through a Whatman No. 4 filter paper.

Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

  • Load 0.5 mL of the filtered hydrolysate onto the cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Elute the furosine fraction with 3 mL of 3 M hydrochloric acid.

  • Evaporate the eluate to dryness under vacuum.

  • Reconstitute the dried residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Methanol).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Experimental Protocol: Quantification of Furosine by UPLC-MS/MS

This method provides higher sensitivity and selectivity.[13]

Sample Preparation:

  • Hydrolyze the sample (e.g., 2 µg of protein) with 7.4 M HCl at 110°C for 20 hours.[12]

  • Dry the hydrolysate and dissolve the residue in ultrapure water.

  • Perform SPE cleanup using a C18 cartridge as described in the HPLC method.

UPLC-MS/MS Conditions:

  • UPLC System: Acquity UPLC or similar.

  • Column: Acquity HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Solvent A (water) and Solvent B (acetonitrile).

  • Flow Rate: As per column specifications, typically 0.2-0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for furosine and an internal standard if used.

Biological Activity and Signaling Pathways

Furosine has been shown to exert cytotoxic effects, particularly on kidney (Hek293) and liver (HepG2) cells.[4] High doses of furosine can induce cell apoptosis and activate inflammatory necrosis responses.[4]

Furosine-Induced Necroptosis

Furosine has been demonstrated to trigger necroptosis, a form of programmed necrosis, in hepatocytes. This process is mediated by the RIPK1/RIPK3/MLKL signaling pathway. The diagram below illustrates this pathway.

Furosine_Necroptosis Furosine-Induced Necroptosis Pathway Furosine Furosine PLA2G3 PLA2-3 Activation Furosine->PLA2G3 induces LPC LPC (18:0) Production PLA2G3->LPC catalyzes RIPK1 RIPK1 Activation LPC->RIPK1 activates RIPK3 RIPK3 Activation RIPK1->RIPK3 activates MLKL MLKL Phosphorylation (p-MLKL) RIPK3->MLKL phosphorylates Inflammation Inflammation (TNF-α, IL-1β) RIPK3->Inflammation promotes Pore Pore Formation in Plasma Membrane MLKL->Pore oligomerizes to form Necroptosis Necroptosis Pore->Necroptosis leads to Furosine_Apoptosis Furosine-Induced Apoptosis Pathway Furosine Furosine Stress Cellular Stress (e.g., ROS generation) Furosine->Stress induces Mitochondria Mitochondrial Outer Membrane Permeabilization Stress->Mitochondria triggers CytochromeC Cytochrome c Release Mitochondria->CytochromeC leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome participates in Caspase9 Caspase-9 Activation Apoptosome->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Toxicity_Workflow In Vitro Toxicity Assessment Workflow for Furosine start Start: Treat Cells with Furosine (e.g., HepG2, Hek293) viability Cell Viability Assay (e.g., MTT, MTS) start->viability membrane Membrane Integrity Assay (e.g., LDH release) start->membrane apoptosis Apoptosis/Necrosis Detection (e.g., Annexin V/PI staining) start->apoptosis end End: Data Analysis and Conclusion viability->end membrane->end dna_damage DNA Damage Assay (e.g., TUNEL assay) apoptosis->dna_damage caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) apoptosis->caspase western_blot Western Blot Analysis (e.g., RIPK1, p-MLKL, cleaved Caspase-3) caspase->western_blot western_blot->end

References

An In-depth Technical Guide on the Toxicological Assessment of Furosine Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furosine (ε-N-2-furoylmethyl-L-lysine), a Maillard reaction product formed during the heat processing of foods, has garnered increasing attention regarding its potential toxicological effects. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicological assessment of furosine consumption. It is intended for researchers, scientists, and drug development professionals involved in food safety, toxicology, and related fields. This document summarizes key findings on the absorption, distribution, metabolism, and excretion (ADME), as well as the acute, chronic, genetic, and reproductive toxicity of furosine. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate a deeper understanding and guide future research.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is ubiquitous in thermally processed foods. While it contributes to desirable flavors and colors, it also leads to the formation of various compounds, including furosine. Furosine is considered an early-stage indicator of the Maillard reaction and is found in a wide range of food products such as dairy products, baked goods, and cereals.[1][2][3] Given its widespread presence in the human diet, a thorough toxicological evaluation is imperative to assess its potential risks to human health. This guide synthesizes the existing scientific literature on the toxicological profile of furosine.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its potential toxicity. Limited but informative studies have shed light on the toxicokinetics of furosine.

Absorption and Distribution

Following oral administration in mice, furosine is absorbed, with peak serum concentrations observed approximately 30 minutes post-ingestion.[4] It distributes to various organs, with the liver and kidneys being identified as primary target organs for its toxic effects.[1][3][4]

Metabolism and Excretion

The metabolic fate of furosine is an area of active investigation. One study identified lysophosphatidylcholine 18:0 (LPC (18:0)) as a critical metabolite in the liver, suggesting that the toxicity of furosine may be mediated, at least in part, by its metabolites.[5] Further research is needed to fully elucidate the metabolic pathways and excretion routes of furosine and its metabolites.

Toxicological Profile

Acute Toxicity

Acute toxicity studies in mice have demonstrated that high doses of furosine can induce adverse effects. Oral administration of furosine at a dose of 0.24 g/kg body weight resulted in significant changes in biochemical indicators related to liver and kidney function within 4 to 12 hours.[1][4] These studies pinpoint the liver and kidneys as the primary target organs for acute furosine toxicity.[1][4]

Chronic Toxicity

Longer-term exposure to furosine has been shown to cause more pronounced toxic effects. A 35-day chronic toxicity study in mice revealed that furosine administration led to inhibition of body weight gain and pathological damage to the liver and kidney.[1][4] A 42-day study with daily oral doses of 0.1, 0.25, and 0.5 g/kg body weight also resulted in liver damage, as evidenced by increased serum levels of liver enzymes.[5]

Genotoxicity and Mutagenicity

In vitro studies have shown that furosine can induce DNA damage in human cell lines.[2][6] Kidney (HEK-293) and liver (HepG2) cell lines were found to be particularly sensitive, with significant DNA damage observed at concentrations as low as 50 mg/L.[2][6] However, the Ames assay, a widely used test for mutagenicity, indicated that furosine does not have mutagenic effects on Salmonella typhimurium strains TA100 and TA1535.[2][6] This suggests that furosine is genotoxic, causing DNA damage that may lead to cell death, but it does not appear to be a direct mutagen.[2]

Reproductive Toxicity

Preliminary studies on male reproductive toxicity have indicated that furosine may have adverse effects. A 42-day study in male mice with oral administration of furosine at doses of 0.1, 0.25, and 0.5 g/kg body weight resulted in altered testicle index, hormone levels, and sperm quality, along with pathological damage to the testicular tissue.[1]

Carcinogenicity

Currently, there is a lack of long-term carcinogenicity studies on furosine. Given its genotoxic potential, this is a critical data gap that needs to be addressed in future research.

Mechanistic Insights: Signaling Pathways

Research into the molecular mechanisms underlying furosine toxicity has identified several key signaling pathways.

Induction of Necroptosis in Hepatocytes

In liver cells, furosine has been shown to trigger necroptosis, a form of programmed cell death. This is mediated by the upregulation of lysophosphatidylcholine (LPC) 18:0, which in turn activates the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1)/RIPK3/Mixed Lineage Kinase domain-like protein (MLKL) signaling pathway.[5]

G cluster_0 Furosine-Induced Hepatocyte Necroptosis Furosine Furosine PLA2G3 PLA2-3 Gene Activation Furosine->PLA2G3 LPC LPC (18:0) Upregulation PLA2G3->LPC RIPK1 RIPK1 LPC->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL P-MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation (TNF-α, IL-1β) MLKL->Inflammation LiverDamage Liver Damage Necroptosis->LiverDamage Inflammation->LiverDamage

Caption: Furosine-induced necroptosis signaling pathway in hepatocytes.

Toxicity in Sertoli Cells

In the context of reproductive toxicity, furosine has been found to upregulate Phosphatidylethanolamine (PE) (18:0/16:1) in Sertoli cells. This leads to the activation of the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway, ultimately resulting in testicular tissue damage.[1]

G cluster_1 Furosine-Induced Sertoli Cell Toxicity Furosine Furosine PE PE (18:0/16:1) Upregulation Furosine->PE Cep55 Cep55 PE->Cep55 NFkB NF-κB Cep55->NFkB PI3K_Akt PI3K/Akt NFkB->PI3K_Akt FOXO1 FOX01 PI3K_Akt->FOXO1 TNFa TNF-α FOXO1->TNFa Sertoli_Damage Sertoli Cell Damage TNFa->Sertoli_Damage

Caption: Furosine-induced toxicity pathway in Sertoli cells.

Data Presentation

Table 1: In Vitro Cytotoxicity and Genotoxicity of Furosine
Cell LineAssayConcentration RangeKey FindingsReference
Hek293 (Kidney)MTT Assay0-2000 mg/LSignificant reduction in cell viability starting at 50 mg/L.[2][6]
HepG2 (Liver)MTT Assay0-2000 mg/LSignificant reduction in cell viability starting at 100 mg/L.[2][3]
SK-N-SH (Neuronal)MTT Assay0-1000 mg/LSignificant reduction in cell viability starting at 150 mg/L.[2][3]
Caco-2 (Intestinal)MTT Assay0-2000 mg/LResistant at lower concentrations; significant reduction in viability at ≥ 600 mg/L.[2][3]
Hek293, HepG2, SK-N-SH, Caco-2TUNEL Assay50-1200 mg/LDose-dependent increase in DNA damage. Hek293 most sensitive.[2][6]
S. typhimurium TA100, TA1535Ames AssayNot specifiedNo mutagenic effects observed.[2][6]
Table 2: In Vivo Acute and Chronic Toxicity of Furosine in Mice
Study DurationAnimal ModelDosing RegimenKey FindingsReference
Acute (4-12 hours)CD-1 or ICR MiceSingle oral gavage (0.24 g/kg b.w.)Altered liver and kidney biochemical parameters.[1][4]
Chronic (35 days)MiceNot specifiedInhibition of body weight gain; pathological damage to liver and kidney.[1][4]
Chronic (42 days)ICR MiceDaily oral gavage (0.1, 0.25, 0.5 g/kg b.w.)Dose-dependent liver damage; altered testicular function.[1][5]
Table 3: Toxicokinetics of Furosine in Mice after Oral Administration (0.24 g/kg b.w.)
Time PointSerum Concentration (µg/L)
0.25 h~700
0.5 h~926.6 ± 288.5 (Peak)
1 h~600
2 h~200
4 h< 100
6 h< 100
12 h< 100
Data adapted from Li et al. (2018)[4]

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: Human kidney (Hek293), liver (HepG2), neuronal (SK-N-SH), and intestinal (Caco-2) cells.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well.

    • After 24 hours, expose cells to varying concentrations of furosine (0-2000 mg/L) for another 24 hours.

    • Remove the furosine-containing medium and add MTT solution (e.g., 0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).[2]

In Vivo Acute Toxicity Study
  • Animal Model: CD-1 or ICR mice (female, 6-week old, 20 ± 2 g).

  • Acclimatization: Animals are acclimatized for at least 5 days with free access to standard diet and water.

  • Procedure:

    • Fast mice for 2 hours prior to dosing.

    • Administer a single dose of furosine (e.g., 0.24 g/kg body weight) dissolved in distilled water via oral gavage.

    • Sacrifice animals at various time points (e.g., 4 and 12 hours) after administration.

    • Collect blood samples for hematology and serum biochemistry analysis (e.g., ALT, AST, creatinine).

    • Dissect liver and kidney for organ weight measurement and histopathological examination.[4]

In Vivo Chronic Toxicity Study
  • Animal Model: ICR mice (male and female, 20 ± 2 g).

  • Acclimatization: As per acute toxicity protocol.

  • Procedure:

    • Divide mice into control and treatment groups (e.g., 0.1, 0.25, 0.5 g/kg furosine/day).

    • Administer furosine daily via oral gavage for a specified period (e.g., 42 days).

    • Monitor body weight and general health status throughout the study.

    • At the end of the study, collect blood for biochemical analysis and organs for histopathology.[5]

General Experimental Workflow for Toxicological Assessment

G cluster_2 General Toxicological Assessment Workflow InVitro In Vitro Studies (Cytotoxicity, Genotoxicity) Acute Acute In Vivo Studies (Single High Dose) InVitro->Acute Mechanism Mechanistic Studies (Signaling Pathways) InVitro->Mechanism Chronic Chronic In Vivo Studies (Repeated Dosing) Acute->Chronic Acute->Mechanism ReproTox Reproductive/Developmental Toxicity Chronic->ReproTox Chronic->Mechanism RiskAssessment Risk Assessment Chronic->RiskAssessment ADME ADME/Toxicokinetics ADME->Mechanism Carcinogenicity Carcinogenicity Bioassay ReproTox->Carcinogenicity ReproTox->RiskAssessment Carcinogenicity->RiskAssessment

Caption: A generalized workflow for the toxicological assessment of a compound like furosine.

Conclusion and Future Directions

The available evidence indicates that furosine consumption, particularly at high doses, poses a toxicological risk, with the liver and kidneys being the primary target organs. The mechanisms of toxicity involve the induction of apoptosis, necroptosis, and inflammation, as well as DNA damage. While initial studies on reproductive toxicity are concerning, further investigation is warranted.

Key data gaps remain, most notably the lack of long-term carcinogenicity data and comprehensive ADME studies. Future research should focus on:

  • Detailed Metabolic Profiling: Elucidating the complete metabolic fate of furosine and identifying all major metabolites.

  • Long-Term Carcinogenicity Studies: Assessing the carcinogenic potential of furosine in rodent models.

  • Developmental and Multi-generational Reproductive Toxicity Studies: To fully characterize the risks to reproduction and development.

  • Dose-Response Modeling: To establish a tolerable daily intake (TDI) for furosine.

A more complete understanding of the toxicological profile of furosine will enable a more accurate risk assessment and inform regulatory guidelines for its presence in food.

References

furosin formation kinetics in dairy products during heating

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Furosin Formation Kinetics in Dairy Products During Heating

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ε-N-2-furoylmethyl-L-lysine) is an artificial amino acid that is not naturally present in raw milk or other fresh dairy products.[1] Its formation is a direct consequence of the heat treatment applied during processing, such as pasteurization, ultra-high temperature (UHT) treatment, and drying.[1][2] this compound serves as a crucial indicator of the initial stages of the Maillard reaction, a complex series of chemical reactions between the ε-amino group of amino acids (primarily lysine in milk proteins) and the carbonyl group of reducing sugars (lactose in milk).[3][4]

The Maillard reaction is initiated by heating, leading to the formation of an Amadori compound, specifically ε-N-deoxylactulosyl-L-lysine.[5] This compound is a stable intermediate. This compound itself is then formed from this Amadori product through acid hydrolysis, a step that is performed during the analytical procedure.[1][5] The concentration of this compound is therefore a retrospective measure of the amount of the Amadori product formed, which correlates with the intensity and duration of the heat treatment.[2][6] Consequently, this compound quantification is widely employed as a reliable chemical marker to assess the severity of thermal processing, detect the addition of reconstituted milk powder to fresh milk, and monitor heat damage to proteins which can impact the nutritional quality of dairy products.[7][8][9]

This guide provides a comprehensive overview of the formation kinetics of this compound in dairy products, details the experimental protocols for its quantification, and presents quantitative data from various studies.

Signaling Pathways and Logical Relationships

Maillard Reaction Pathway Leading to this compound

The formation of this compound is a multi-step process initiated by the Maillard reaction. The following diagram illustrates the key chemical transformations from the initial reactants to the formation of the Amadori product and its subsequent conversion to this compound under analytical conditions.

MaillardReaction cluster_reactants Initial Reactants cluster_reaction Maillard Reaction (Early Stage) cluster_analysis Analytical Step Lactose Lactose (Reducing Sugar) SchiffBase Schiff Base Formation Lactose->SchiffBase Condensation Lysine Protein-bound Lysine (ε-amino group) Lysine->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori AmadoriProduct ε-N-deoxylactulosyl-L-lysine (Amadori Product) Amadori->AmadoriProduct Hydrolysis Acid Hydrolysis (e.g., HCl, 110°C) AmadoriProduct->Hydrolysis Analysis This compound This compound Hydrolysis->this compound

Caption: Maillard reaction pathway for this compound formation.

Experimental Workflow for this compound Quantification

The determination of this compound content in dairy products follows a standardized workflow, from sample acquisition to final quantification. The diagram below outlines the typical logical steps involved in the experimental protocol.

FurosinWorkflow Sample 1. Dairy Sample Acquisition (e.g., Milk, Powder, Cheese) Preparation 2. Sample Preparation (Homogenization, Weighing) Sample->Preparation Hydrolysis 3. Acid Hydrolysis (HCl, Heat at ~110°C for ~23h) Preparation->Hydrolysis Filtration 4. Filtration & Dilution (Remove solids, Adjust concentration) Hydrolysis->Filtration Cleanup 5. Optional: Solid Phase Extraction (SPE) (Purification of Hydrolysate) Filtration->Cleanup Analysis 6. Chromatographic Analysis (RP-HPLC or UPLC) Filtration->Analysis If no SPE Cleanup->Analysis Detection 7. UV Detection (at 280 nm) Analysis->Detection Quantification 8. Quantification (External Standard Calibration) Detection->Quantification Result 9. Result Calculation (mg this compound / 100g Protein) Quantification->Result

Caption: General experimental workflow for this compound analysis.

Quantitative Data on this compound Formation

The concentration of this compound in dairy products is highly dependent on the type of product, the intensity of the heat treatment, and storage conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Liquid Milk Products

Milk TypeHeat TreatmentThis compound Content (mg/100g protein)Reference(s)
Raw MilkNone3 - 5.5[8][10]
Pasteurized (Low Temp)HTST (High-Temperature Short-Time)4 - 7[10][11]
Pasteurized (High Temp)-12 - 29[12]
Extended Shelf Life (ESL)Varies (Filtration, Direct/Indirect Heating)11.7 - 115.2[13]
UHT (Direct Heating)~140-150°C for a few seconds43.8 - 100[11][12]
UHT (Indirect Heating)~135-140°C for a few seconds100 - 250[11][12]
Sterilized (in-bottle)~110-120°C for 10-20 min220 - 372[10]
Camel Milk (Raw)None6.89[14]
Camel Milk (Heated)135°CSignificantly increased[14]

Table 2: this compound Content in Dried and Other Dairy Products

Dairy ProductConditionThis compound Content (mg/100g protein)Reference(s)
Skim Milk PowderVaries by production50 - 600[11][12]
Fermented MilkCommercial samples25.4 - 1661.1[10][15]
Mozzarella CheeseIndustrial Cheesemaking< 8[8]
Infant FormulaeCommercial samples931.9 - 1550.9[16]
Milk-cereal baby foodPost-manufacture310 - 340[17]
Milk-cereal baby foodAfter 9 months storage at 37°C426 - 603[17]

Table 3: Kinetic Parameters for this compound Formation in Milk

ParameterValueHeating ConditionsReference(s)
Reaction OrderPseudo-zero order (initial phase)90°C - 140°C[18][19]
Activation Energy (Ea)88.7 - 104.1 kJ/mol100°C - 120°C[7][18]
Rate Constant (k) at 110°C16.3 mg/100g protein/minIsothermal[18]

Experimental Protocols

The quantification of this compound is a standardized process that involves two main stages: sample preparation via acid hydrolysis to convert the Amadori product into this compound, and subsequent analysis by chromatography.

Sample Preparation and Acid Hydrolysis

This step is critical for liberating this compound from its precursor for subsequent analysis.

  • Principle: The ε-N-deoxylactulosyl-L-lysine (Amadori product) formed during heating is hydrolyzed under strong acidic conditions and high temperature to yield furosine.[1]

  • Apparatus: Screw-cap Pyrex® tubes, heating block or oven, nitrogen gas supply.

  • Reagents: Hydrochloric acid (HCl), typically between 7.95 M and 10.6 M.[15][20]

  • Procedure:

    • An accurately weighed or measured amount of the dairy sample (e.g., 0.6 g of powder, 2 mL of liquid milk) is placed into a screw-cap tube.[15][20] The amount should correspond to approximately 30-70 mg of protein.[20]

    • A volume of concentrated HCl (e.g., 6-8 mL) is added to the tube.[15][20]

    • To prevent oxidation during hydrolysis, the headspace of the tube may be purged with nitrogen gas for 1-2 minutes.[15][21]

    • The tube is tightly sealed and placed in a heating block or oven at a constant temperature, typically 110°C, for 23 hours.[15][20]

    • After hydrolysis, the tube is cooled to room temperature. The dark hydrolysate is then filtered (e.g., through Whatman filter paper) to remove solid particles.[15]

    • The filtered hydrolysate is diluted with ultrapure water to a known volume. A small aliquot may be neutralized to a pH of ~7.0 with sodium hydroxide (NaOH) before analysis.[16]

  • Rapid Method Variation: Microwave-assisted HCl hydrolysis can significantly reduce the time required. For instance, hydrolysis at 160°C with 8 M HCl can be completed in 40 minutes.[22]

This compound Quantification by Chromatography

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and robust method for this compound determination.[1][15] Ultra-performance liquid chromatography (UPLC) offers a more rapid analysis.[13]

  • Principle: The diluted and filtered hydrolysate is injected into an HPLC or UPLC system. This compound is separated from other amino acids and components on a reversed-phase column using an ion-pairing agent in the mobile phase. It is then detected by its absorbance of UV light at 280 nm.[1][20]

  • Apparatus: HPLC or UPLC system equipped with a UV or PDA detector, a C18 analytical column (often furosine-dedicated).

  • Chromatographic Conditions (Typical Example for HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: An aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile), buffered to a specific pH.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detector set to a wavelength of 280 nm.[1]

    • Temperature: Column oven set to a constant temperature (e.g., 30-40°C).

  • Rapid Method (UPLC): UPLC systems can achieve complete analysis in under 8 minutes, with some methods reporting a total runtime of 6 minutes and a retention time for furosine of ~1.9 minutes.[21][22]

  • Quantification:

    • A calibration curve is constructed by analyzing a series of furosine standard solutions of known concentrations.[15]

    • The peak area of this compound in the sample chromatogram is measured.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[15]

    • The final result is typically expressed as milligrams of this compound per 100 grams of protein in the original sample. This requires a separate determination of the total protein content of the sample (e.g., by the Kjeldahl method).[1]

Conclusion

The kinetics of this compound formation in dairy products are a well-established indicator of thermal processing intensity. The formation follows pseudo-zero-order kinetics in its initial phase and is highly dependent on both temperature and heating duration, with activation energies in the range of 88-104 kJ/mol.[7][18] Quantitative analysis reveals a clear distinction in this compound levels between mildly treated products like pasteurized milk and severely heated products such as UHT milk and milk powders. Standardized analytical protocols, primarily based on acid hydrolysis followed by IP-RP-HPLC, provide reliable and reproducible quantification. The data and methodologies presented in this guide serve as a critical resource for quality control, process optimization, and nutritional assessment in the dairy industry and related scientific fields.

References

A Technical Guide to the Baseline Occurrence of Furosine in Unprocessed Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furosine (ε-N-2-furoylmethyl-L-lysine) is a well-established chemical marker used to assess the intensity of thermal processing in food and pharmaceutical products. It is not a naturally occurring compound but is formed during the acid hydrolysis of ε-N-deoxylactulosyl-l-lysine, an early-stage Maillard reaction product (Amadori product).[1][2][3] The Maillard reaction, a non-enzymatic browning process, is initiated by heat and involves a chemical reaction between the free amino group of an amino acid (primarily the ε-amino group of lysine) and a reducing sugar.[3][4] Consequently, the presence of furosine in truly unprocessed, raw food items is theoretically zero.

However, low, baseline levels of furosine can be detected in certain raw agricultural commodities. These trace amounts may be attributed to minimal processing steps (such as drying for preservation), storage conditions, or inherent biological processes.[5][6] This guide provides a comprehensive overview of the baseline occurrence of furosine in various unprocessed food items, details the analytical methodologies for its quantification, and illustrates the key chemical and experimental pathways. Understanding these baseline levels is critical for accurately assessing the impact of subsequent processing steps and for ensuring the quality and safety of food and drug products.

Furosine Formation: The Initial Maillard Reaction

Furosine itself is an artifact of the analytical process (acid hydrolysis) used for quantification.[7] The actual compound present in the food matrix is the Amadori product, formed during the initial stage of the Maillard reaction. The concentration of furosine is directly proportional to the quantity of this precursor and serves as a reliable index of early-stage glycation and lysine blockage.[4][8][9]

The formation pathway begins with the condensation of a reducing sugar (like glucose or lactose) with a protein-bound lysine residue, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form the more stable Amadori product, a ketosamine.[10]

Maillard_Reaction_Pathway Lysine Protein-Bound Lysine (ε-Amino Group) Schiff_Base Schiff Base (Unstable Intermediate) Lysine:e->Schiff_Base:w + Sugar Reducing Sugar (e.g., Glucose, Lactose) Sugar:s->Schiff_Base:n Condensation (Heat) Amadori_Product Amadori Product (e.g., Fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Hydrolysis Acid Hydrolysis (Analytical Step, e.g., HCl, 110°C) Amadori_Product->Hydrolysis Sample Prep. Furosine Furosine (Quantified Marker) Hydrolysis->Furosine Conversion

Figure 1. Furosine Formation Pathway.

Quantitative Data: Baseline Furosine Levels in Unprocessed Foods

The following table summarizes the quantitative data for furosine detected in various unprocessed or minimally processed food items. These values represent the baseline levels against which process-induced changes can be measured. It is important to note that furosine is predominantly found in heat-treated products; data for completely unprocessed items is limited.

Food Item CategorySpecific Food ItemMean Furosine Content (mg/100g protein)Range or Specific ValueReference(s)
Dairy Raw Bulk Milk3.0 - 5.03 mg/100g protein; 4-5 mg/100g protein[5][11]
Dairy Pasteurized Milk (HTST)6.956.95 mg/100g protein[11]
Plant-Based Fresh Ginseng3353.35 g/kg protein (equivalent to 335 mg/100g)[6]
Plant-Based Freshly-Dried Raw Ginseng108110.81 g/kg protein (equivalent to 1081 mg/100g)[6]
Cereals Breakfast Cereals (Average)Not Applicable (Processed)Average of 182 mg/kg product[9]
Fruits Fruit-Based Infant FoodsNot Applicable (Processed)Generally lower levels than jams[12][13][14]

Note: Data from processed items are included for comparative context. The values for raw milk and fresh ginseng are the most relevant indicators of baseline levels in unprocessed matrices.

Experimental Protocols for Furosine Quantification

The determination of furosine in food matrices is most commonly achieved through ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.[2][15][16] The general workflow involves protein hydrolysis, sample cleanup, and chromatographic analysis.

General Experimental Workflow

Experimental_Workflow Sample 1. Sample Weighing (e.g., 30-70 mg protein equivalent) Hydrolysis 2. Acid Hydrolysis (e.g., 8N HCl, 110°C, 23h) Sample->Hydrolysis Filter 3. Filtration (e.g., 0.22 µm membrane filter) Hydrolysis->Filter Cleanup 4. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Filter->Cleanup Dry 5. Eluate Evaporation (Vacuum) Cleanup->Dry Reconstitute 6. Reconstitution (Mobile Phase or Diluent) Dry->Reconstitute Inject 7. HPLC Analysis (UV Detection at 280 nm) Reconstitute->Inject

References

Furosine as a Heat Damage Indicator in Food: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of furosine as a key indicator of thermal damage in food products. Furosine, a compound formed during the Maillard reaction, serves as a reliable marker for assessing the intensity of heat treatment and its impact on the nutritional quality of foods, particularly the degradation of the essential amino acid lysine. This document details the chemistry of furosine formation, provides in-depth experimental protocols for its analysis, and presents quantitative data across various food matrices.

The Chemistry of Furosine Formation

Furosine (ε-N-(2-furoylmethyl)-L-lysine) is not naturally present in raw food materials.[1] Its formation is a direct consequence of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[2] The initial stage of the Maillard reaction involves the condensation of a reducing sugar (like glucose or lactose) with the ε-amino group of a lysine residue in a protein, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable Amadori product, such as N-ε-fructosyllysine from glucose.[2][3]

Furosine itself is an artifact of the analytical procedure used for its determination.[4] During strong acid hydrolysis of a food sample, the Amadori product (N-ε-fructosyllysine) is converted to furosine.[1][4] The concentration of furosine is therefore stoichiometrically related to the initial amount of the Amadori product and serves as an indirect measure of the extent of the early stages of the Maillard reaction and the degree of lysine blockage.[5]

The formation of furosine is influenced by several factors, including the temperature and duration of heat treatment, water activity, pH, and the concentration of reactants (lysine and reducing sugars).[1] Its concentration generally increases with the intensity of the heat treatment.[1]

Maillard_Reaction_Furosine_Formation Lysine Lysine Residue (in Protein) Schiff_Base Schiff Base (Unstable) Lysine->Schiff_Base Reducing_Sugar Reducing Sugar (e.g., Glucose, Lactose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (N-ε-fructosyllysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 23h) Amadori_Product->Acid_Hydrolysis Furosine Furosine (ε-N-(2-furoylmethyl)-L-lysine) Acid_Hydrolysis->Furosine Conversion Furosine_Analysis_Workflow Sample Food Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) Homogenization->Hydrolysis Filtration Filtration Hydrolysis->Filtration SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Filtration->SPE HPLC IP-RP-HPLC Analysis Filtration->HPLC Direct Injection (if clean) SPE->HPLC Quantification Quantification (UV Detection at 280 nm) HPLC->Quantification Result Result (mg Furosine / 100g Protein) Quantification->Result

References

Methodological & Application

Application Note: Determination of Furosine in UHT Milk by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of furosine in ultra-high temperature (UHT) processed milk. Furosine, a product of the Maillard reaction, serves as a key indicator of the thermal processing intensity and storage conditions of milk and dairy products.[1][2] The presented protocol is based on the widely accepted methodology of acid hydrolysis followed by ion-pair reversed-phase HPLC (IP-RP-HPLC) with UV detection.[1][3][4] This method is crucial for quality control in the dairy industry, allowing for the assessment of heat damage to proteins and ensuring product consistency.

Introduction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is initiated during the heat treatment of milk.[2][5] One of the initial stable products formed is ε-N-deoxy-lactulosyl-L-lysine, an Amadori product.[4] During acidic hydrolysis, this compound is converted to furosine (ε-N-2-furoylmethyl-L-lysine).[2][5] Since furosine is not naturally present in raw milk, its concentration is a direct measure of the intensity of the heat treatment applied.[1] Consequently, analyzing furosine levels allows for the differentiation between pasteurized, extended shelf life (ESL), and UHT milk.[6] This application note provides a detailed protocol for researchers and quality control professionals to accurately quantify furosine in UHT milk samples.

Experimental Workflow

Furosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample UHT Milk Sample Hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) Sample->Hydrolysis Add HCl Filtration Filtration Hydrolysis->Filtration SPE Solid-Phase Extraction (C18 Cartridge) Filtration->SPE Clean-up Injection Inject into HPLC System SPE->Injection Separation IP-RP-HPLC Separation (C8/C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Furosine (External Standard) Chromatogram->Quantification Result Report Result (mg/100g protein) Quantification->Result

Caption: Experimental workflow for the determination of furosine in UHT milk.

Detailed Experimental Protocol

1. Sample Preparation: Acid Hydrolysis

  • Pipette 2 mL of the UHT milk sample into a screw-capped Pyrex tube.[7][8]

  • Add 6 mL of 10.6 M hydrochloric acid (HCl) to the tube.[7][8][9]

  • Purge the mixture with nitrogen gas for approximately 2 minutes to remove oxygen.[8][9]

  • Securely cap the tube and place it in a heating block or oven at 110°C for 23 hours.[2][7][8]

  • After hydrolysis, allow the tube to cool to room temperature.

  • Filter the hydrolysate through a Whatman filter paper.[9]

2. Solid-Phase Extraction (SPE) Clean-up

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Load the filtered hydrolysate onto the conditioned SPE cartridge.[9]

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the furosine from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.[2]

3. HPLC Conditions

The following table outlines the typical instrumental parameters for the HPLC analysis of furosine.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column SUPELCOSIL LC-8 (25 cm x 4.6 mm, 5 µm) or equivalent C18 column[2]
Mobile Phase 0.06 M sodium acetate, pH 4.3 with acetic acid (Isocratic)[2]
Flow Rate 1.0 - 2.0 mL/min[2]
Column Temperature 35°C
Detection UV Absorbance at 280 nm[1][2]
Injection Volume 20 µL

4. Calibration and Quantification

  • Prepare a stock solution of furosine standard in the mobile phase.

  • Generate a series of calibration standards by serially diluting the stock solution.

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of furosine.

  • Inject the prepared UHT milk sample and determine the furosine concentration from the calibration curve.

  • The final furosine content is typically expressed in mg per 100 g of protein, which requires a separate determination of the total protein content of the milk sample.[1]

Quantitative Data Summary

The performance of the HPLC method for furosine analysis can be characterized by the following parameters. The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical ValueReference
Retention Time < 5 minutes[2]
Linear Range 0.06 - 4.00 mg/L[10]
Correlation Coefficient (R²) > 0.999[10]
Limit of Detection (LOD) 1.5 mg/100g protein[10]
Recovery 91.48% - 91.73%[10]
Relative Standard Deviation (RSD) 0.13% - 0.37%[10]

Conclusion

The described ion-pair reversed-phase HPLC method provides a reliable and reproducible approach for the determination of furosine in UHT milk. The protocol is suitable for routine quality control in dairy processing facilities and for research purposes. Accurate quantification of furosine is essential for monitoring the impact of heat treatment on the nutritional quality of milk and for ensuring compliance with product specifications.

References

Application Notes and Protocols for Furosine Quantification in Cereal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sample preparation of cereal products for the quantification of furosine. Furosine is a crucial marker for assessing the extent of the Maillard reaction and the associated thermal damage to proteins during food processing.

Introduction to Furosine

Furosine (ε-N-(2-furoylmethyl)-L-lysine) is an amino acid derivative formed during the acid hydrolysis of Amadori products, which are early-stage compounds in the Maillard reaction.[1][2] This non-enzymatic browning reaction occurs between the free amino group of amino acids, such as lysine, and a reducing sugar.[1] Since lysine is often the limiting amino acid in cereal products, the furosine content serves as a valuable indicator of protein quality and the intensity of heat treatment during manufacturing processes like baking, toasting, and drying.[1][3] Elevated levels of furosine can signify a reduction in the nutritional value of the protein.[1]

Principle of Furosine Analysis

The standard method for furosine determination involves the acid hydrolysis of the food matrix. This process converts the Amadori product, fructosyl-lysine, into furosine.[4][5] Following hydrolysis, the sample is typically purified using solid-phase extraction (SPE) to remove interfering substances before analysis by techniques such as ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

Factors Influencing Furosine Formation in Cereals

Several factors during the processing of cereal products can influence the formation of furosine:

  • Protein Content: A higher protein content generally leads to increased furosine formation.[1]

  • Reducing Sugar Content: The presence of reducing sugars is a prerequisite for the Maillard reaction.[3]

  • Heat Treatment: Higher temperatures and longer processing times increase the rate of the Maillard reaction and consequently furosine levels.[7]

  • Moisture Content: The Maillard reaction is favored at intermediate water activity levels.

  • Presence of Other Ingredients: Ingredients like dried milk or honey can contribute to higher furosine levels.[1]

Experimental Protocols

Protocol 1: Standard Acid Hydrolysis for Furosine Determination

This protocol is a widely used method for the preparation of cereal samples for furosine analysis.

Materials and Reagents:

  • Cereal sample (finely ground)

  • Hydrochloric acid (HCl), 7.95 M to 10.6 M

  • Pyrex screw-cap vials with PTFE-faced septa

  • Nitrogen or Helium gas

  • Heating block or oven capable of maintaining 110°C

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Deionized water

  • 3 M HCl

  • Formic acid solution (0.2%)

  • Furosine standard

Procedure:

  • Sample Weighing: Accurately weigh approximately 30-150 mg of the finely ground cereal sample into a Pyrex screw-cap vial.[1][4]

  • Acid Addition: Add 4-4.5 mL of 7.95 M to 10.6 M HCl to the vial.[1][4] The optimal acid concentration can maximize furosine formation, with studies showing increased yields up to 10.6 M HCl.[4][8]

  • Inert Atmosphere: Purge the vial with nitrogen or helium gas for approximately 2 minutes to remove oxygen and prevent oxidative degradation.[4]

  • Hydrolysis: Securely cap the vial and place it in a heating block or oven at 110°C for 23-24 hours.[1][4]

  • Cooling and Centrifugation: After hydrolysis, allow the vial to cool to room temperature. Centrifuge the hydrolysate at 14,000 x g for 10 minutes to pellet any solid material.[1]

  • SPE Cartridge Preparation: Pre-wet a C18 SPE cartridge with 5 mL of methanol followed by 10 mL of deionized water.[4]

  • Sample Loading and Elution: Apply 0.5 mL of the supernatant from the centrifuged hydrolysate to the prepared SPE cartridge. Elute the furosine with 3 mL of 3 M HCl.[4]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a vacuum or using a speed-vac at 65°C.[1] Reconstitute the dried residue in 1 mL of 0.2% formic acid solution.[1]

  • Analysis: The reconstituted sample is now ready for injection into the HPLC or LC-MS/MS system for furosine quantification. Detection is typically performed at 280 nm.[1]

Protocol 2: Microwave-Assisted Acid Hydrolysis for Rapid Furosine Determination

This protocol offers a significantly faster alternative to conventional heating methods.

Materials and Reagents:

  • Same as Protocol 1

  • Microwave digestion system

Procedure:

  • Sample Preparation: Follow steps 1 and 2 of Protocol 1.

  • Microwave Hydrolysis: Place the sealed vials in the microwave digestion system. A suggested method is to hydrolyze with 8 M HCl at 160°C for 40 minutes.[9]

  • Post-Hydrolysis Processing: Follow steps 5-9 of Protocol 1. This rapid method can reduce the total sample preparation and analysis time to under an hour.[10][11]

Quantitative Data Summary

The following table summarizes furosine content found in various cereal products from different studies. Values are expressed in mg per 100 g of protein to normalize for varying protein content in the samples.

Cereal Product TypeFurosine Content (mg/100g protein)Reference
Infant Cereals143 - 1026[1]
Ready-to-eat Cereals87 - 1203[1]
Breakfast Cereals (Portugal)50 - 119[1]
Baby Cereals (Spain)293 - 3180[4]
Infant Cereals (after roller-drying)~500[3]
Cocoa-added Breakfast Cerealsup to 617[12]

Visualizations

Furosine_Formation_Pathway cluster_reaction Maillard Reaction (Early Stage) Lysine Lysine Residue (in Protein) Schiff_Base Schiff Base Lysine->Schiff_Base + Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (Fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (HCl, 110°C) Amadori_Product->Acid_Hydrolysis Furosine Furosine Amadori_Product->Furosine Heat Acid_Hydrolysis->Furosine

Caption: Maillard reaction pathway leading to furosine formation.

Sample_Preparation_Workflow Start Ground Cereal Sample Weighing Weigh 30-150 mg of Sample Start->Weighing Acid_Addition Add 4-4.5 mL of 8-10.6 M HCl Weighing->Acid_Addition Inerting Purge with Nitrogen/Helium Acid_Addition->Inerting Hydrolysis Hydrolyze at 110°C for 23-24h Inerting->Hydrolysis Cool_Centrifuge Cool and Centrifuge Hydrolysis->Cool_Centrifuge SPE Solid-Phase Extraction (C18) Cool_Centrifuge->SPE Dry_Reconstitute Dry and Reconstitute in 0.2% Formic Acid SPE->Dry_Reconstitute Analysis HPLC or LC-MS/MS Analysis Dry_Reconstitute->Analysis

Caption: Workflow for furosine sample preparation from cereals.

References

application of furosin as a quality control marker in honey

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Honey, a natural sweet substance produced by bees, is valued for its nutritional and medicinal properties. However, its quality can be compromised by excessive heat treatment or prolonged storage, which can lead to the formation of undesirable compounds and the degradation of beneficial ones. Furosine (ε-N-(2-furoylmethyl)-L-lysine), an amino acid formed during the acid hydrolysis of Amadori compounds, has emerged as a crucial chemical indicator for assessing the thermal damage and freshness of honey.[1][2] This document provides a detailed overview of the application of furosine as a quality control marker in honey, including experimental protocols for its determination and visual representations of the underlying scientific principles.

Furosine is not naturally present in fresh, unprocessed honey but is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that is accelerated by heat.[2][3] Therefore, its presence and concentration can provide valuable insights into the processing history and storage conditions of honey. The combination of furosine analysis with the determination of 5-hydroxymethylfurfural (HMF), another heat-induced degradation product, offers a robust approach to evaluating honey quality.[1]

Data Presentation

The concentration of furosine in honey is a direct indicator of the thermal stress it has undergone. The following tables summarize quantitative data on furosine levels in honey under different conditions.

Table 1: Furosine and HMF Levels in Fresh and Heated Honey

ConditionFurosine (mg/kg)HMF (mg/kg)Reference
Fresh Citrus Honey11.520.8[4]
Heated Citrus Honey (80°C for 60 min)28.3175.0[4]

Table 2: Furosine Levels in Honey After Heat Treatment

TreatmentFurosine (mg/100g honey)Reference
Untreated3.76[5]
Heated at 70°C for up to 45 min5.99[5]

Table 3: Range of Furosine Levels in Various Honey Samples

Furosine Range (mg/100g honey)Reference
0.33 - 5.49[5]

Experimental Protocols

The most common and reliable method for the quantification of furosine in honey is High-Performance Liquid Chromatography (HPLC).[4] The following protocol outlines the key steps for this analysis.

Determination of Furosine in Honey by HPLC

1. Principle:

This method involves the acid hydrolysis of the honey sample to convert the Amadori compound ε-N-(1-deoxy-D-fructosyl)-L-lysine into furosine. The resulting furosine is then quantified by isocratic ion-pair reversed-phase liquid chromatography with UV detection.[5]

2. Reagents and Materials:

  • Honey sample

  • Hydrochloric acid (HCl), concentrated

  • Furosine standard

  • Milli-Q water or equivalent

  • Acetonitrile, HPLC grade

  • Syringe filters (0.45 µm)

  • C18 column

3. Sample Preparation (Acid Hydrolysis):

  • Weigh approximately 1 gram of the honey sample into a screw-cap tube.

  • Add a specific volume of concentrated hydrochloric acid (e.g., 10 mL of 8 N HCl). The concentration of HCl can influence furosine formation and should be optimized.[5]

  • Seal the tube tightly and place it in a heating block or water bath at a specific temperature (e.g., 110°C) for a defined period (e.g., 23 hours).

  • After hydrolysis, cool the sample to room temperature.

  • Filter the hydrolysate through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 column

  • Mobile Phase: An isocratic mixture of an aqueous solution (e.g., containing sodium heptanesulfonate as an ion-pairing agent) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at 280 nm.[5]

  • Injection Volume: 20 µL.

5. Quantification:

  • Prepare a calibration curve using standard solutions of furosine of known concentrations.

  • Inject the prepared honey sample hydrolysate into the HPLC system.

  • Identify and quantify the furosine peak based on the retention time and the calibration curve.

  • The results are typically expressed as mg of furosine per 100 g or kg of honey.

Visualizations

The following diagrams illustrate the key processes and relationships involved in the application of furosine as a honey quality marker.

Furosine_Formation_Pathway cluster_Maillard Maillard Reaction (Early Stage) cluster_Analysis Analytical Step Reducing Sugars (Glucose, Fructose) Reducing Sugars (Glucose, Fructose) Schiff Base Schiff Base Reducing Sugars (Glucose, Fructose)->Schiff Base + Amino Acids (Lysine) Amino Acids (Lysine) Amino Acids (Lysine)->Schiff Base Amadori Compound Amadori Compound Schiff Base->Amadori Compound Rearrangement Acid Hydrolysis Acid Hydrolysis Amadori Compound->Acid Hydrolysis Furosine Furosine Acid Hydrolysis->Furosine

Caption: Formation pathway of furosine from the Maillard reaction in honey.

Furosine_Analysis_Workflow Honey Sample Honey Sample Acid Hydrolysis Acid Hydrolysis Honey Sample->Acid Hydrolysis Filtration Filtration Acid Hydrolysis->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Furosine Concentration Furosine Concentration Data Analysis->Furosine Concentration

Caption: Experimental workflow for the determination of furosine in honey.

Furosine_Quality_Relationship cluster_Factors Influencing Factors Heat Treatment Heat Treatment Furosine Level Furosine Level Heat Treatment->Furosine Level Increases Prolonged Storage Prolonged Storage Prolonged Storage->Furosine Level Increases Honey Quality Honey Quality Furosine Level->Honey Quality Inversely Correlates

Caption: Relationship between furosine levels and honey quality.

References

Application Note: Determination of Furosine in Infant Formula by Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the quantitative determination of furosine in infant formula using Capillary Zone Electrophoresis (CZE). Furosine, a marker for the early stages of the Maillard reaction, is formed during the acid hydrolysis of ε-N-(2-furoylmethyl)-L-lysine, which is an indicator of thermal damage and potential loss of nutritional value in heat-processed foods like infant formula. The described protocol involves acid hydrolysis of the infant formula sample, followed by a solid-phase extraction (SPE) cleanup step, and subsequent analysis by CZE with UV detection. This method provides a reliable tool for quality control in the manufacturing of infant formula.

Introduction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, can occur during the processing and storage of heat-treated foods such as infant formula. While this reaction contributes to the development of flavor and color, it can also lead to the degradation of essential amino acids, particularly lysine, thereby reducing the nutritional quality of the product. Furosine is not naturally present in raw milk but is formed during acid hydrolysis of the Amadori product lactulosyllysine, which is an early indicator of the Maillard reaction.[1][2] The concentration of furosine is therefore used as a key indicator of the intensity of heat treatment applied to milk and milk-based products.[2] Capillary Zone Electrophoresis (CZE) offers a powerful analytical technique for the separation and quantification of furosine due to its high efficiency, short analysis time, and low consumption of reagents. This application note provides a detailed protocol for the determination of furosine in infant formula using CZE.

Experimental Workflow

Furosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cze_analysis CZE Analysis cluster_data Data Analysis InfantFormula Infant Formula Sample Hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) InfantFormula->Hydrolysis Filtration Filtration Hydrolysis->Filtration SPE Solid-Phase Extraction (SPE) Cleanup Filtration->SPE Elution Elution SPE->Elution FinalSample Final Sample for CZE Elution->FinalSample Injection Hydrodynamic Injection FinalSample->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification Detection->Quantification Result Furosine Concentration (mg/100g protein) Quantification->Result

Caption: Experimental workflow for the determination of furosine in infant formula by CZE.

Materials and Reagents

  • Infant Formula Samples: Commercial powdered infant formula.

  • Furosine Standard: Obtained from a reputable chemical supplier.

  • Hydrochloric Acid (HCl): 8 M solution.

  • Sodium Hydroxide (NaOH): 0.2 M solution.

  • Phosphate Buffer: 0.1 M, pH 7.0.

  • Hexadecyltrimethylammonium Bromide (HDTAB): For addition to the running buffer.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.

  • Methanol and Water: HPLC grade for SPE cartridge conditioning.

  • Deionized Water: High-purity, 18 MΩ·cm.

  • Syringe Filters: 0.45 µm.

Equipment

  • Capillary Electrophoresis System: Equipped with a UV detector.

  • Uncoated Fused-Silica Capillary: Dimensions as specified in the protocol.

  • Heating Block or Oven: Capable of maintaining 110°C.

  • pH Meter.

  • Vortex Mixer.

  • Centrifuge.

  • Vacuum Manifold for SPE.

  • Analytical Balance.

Experimental Protocols

Standard Solution Preparation
  • Prepare a stock standard solution of furosine in deionized water.

  • Prepare working standard solutions by diluting the stock solution with the running buffer to achieve a concentration range suitable for generating a calibration curve.

Sample Preparation
  • Hydrolysis:

    • Weigh an amount of infant formula powder equivalent to approximately 25 mg of protein into a screw-capped vial.

    • Add 10 mL of 8 M HCl.

    • Seal the vial tightly and place it in a heating block or oven at 110°C for 23 hours.

    • Allow the sample to cool to room temperature.

  • Cleanup:

    • Filter the hydrolysate through a 0.45 µm syringe filter.

    • Transfer a 0.5 mL aliquot of the filtered hydrolysate to a new tube.

    • Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Redissolve the dried residue in 1 mL of 0.2 M NaOH.[3]

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

    • Load the redissolved sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove interfering substances.

    • Elute the furosine from the cartridge with 3 mL of 3 M HCl.[4]

    • Evaporate the eluate to dryness.

    • Reconstitute the final residue in a known volume of CZE running buffer.

Capillary Zone Electrophoresis Conditions

The following CZE conditions are based on a validated method for furosine in dairy products and are adapted for infant formula analysis.[3][5]

ParameterValue
Capillary Uncoated fused-silica
Detection Wavelength 280 nm[6]
Running Buffer 0.1 M Phosphate buffer (pH 7.0) containing 1.2 mM HDTAB[3][5]
Applied Voltage 10 kV (reverse polarity)[3][5]
Capillary Temperature 30°C[3][5]
Injection Hydrodynamic injection
Quantification

A calibration curve is generated by plotting the peak area of the furosine standard against its concentration. The concentration of furosine in the infant formula samples is then determined by interpolating the peak area of the sample on the calibration curve. The final furosine content is expressed as mg per 100 g of protein in the original infant formula sample.

Method Validation Data

The following table summarizes the performance characteristics of a similar CZE method for furosine determination in dairy products, which is expected to be comparable for infant formula matrices.[3][5]

ParameterResult
Linearity (R²) 0.997[3][5]
Limit of Quantitation (LOQ) 0.5 ppm (equivalent to 4.5 mg/100 g of protein in milk)[3][5]
Reproducibility (RSD%) - Migration Time < 2.25%[3][5]
Reproducibility (RSD%) - Peak Area < 5.80%[3][5]

Results and Discussion

The described CZE method allows for the accurate and reproducible quantification of furosine in infant formula. The sample preparation procedure, incorporating acid hydrolysis and SPE cleanup, is crucial for removing complex matrix components and ensuring reliable electrophoretic separation. The addition of HDTAB to the running buffer is essential for reversing the electroosmotic flow and enabling the detection of the cationic furosine analyte in a reasonable time with reverse polarity. The obtained furosine levels in commercial infant formulas can range widely, with reported values from 94 to 1226 mg/100 g of protein.[7]

Conclusion

The Capillary Zone Electrophoresis method detailed in this application note is a suitable and reliable technique for the routine analysis of furosine in infant formula.[3] It provides a valuable tool for monitoring the impact of processing and storage conditions on the nutritional quality of these sensitive products, ultimately contributing to enhanced quality control and consumer safety.

References

Application Notes and Protocols for Furosine Measurement via Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine) is an artifact amino acid formed during the acid hydrolysis of the Amadori product, ε-fructosyl-lysine. The presence and quantity of furosine are widely used as a chemical indicator of the extent of the early stages of the Maillard reaction, a form of non-enzymatic browning.[1] This reaction can occur during the heat treatment and storage of foods and pharmaceutical products, potentially impacting their nutritional quality, efficacy, and safety by blocking essential amino acids like lysine.[2] Therefore, the accurate measurement of furosine is crucial for quality control in the food industry, particularly for dairy products, and in the stability testing of biopharmaceutical formulations.[3][4]

This document provides a detailed standard protocol for the determination of furosine, focusing on the acid hydrolysis of protein-containing samples, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Acid Hydrolysis Protocols for Furosine Measurement

The following table summarizes various published methods for the acid hydrolysis step in furosine analysis, providing a comparative overview of key experimental parameters.

ParameterMethod 1 (Resmini et al., 1990)Method 2 (Delgado-Andrade et al.)Method 3 (Microwave-Assisted)Method 4 (ISO 18329:2004)
Sample Matrix Milk and Dairy ProductsEnteral Formula, Powdered MilkMilkMilk and Milk Products
Acid Hydrochloric Acid (HCl)Hydrochloric Acid (HCl)Hydrochloric Acid (HCl)Hydrochloric Acid (HCl)
Acid Concentration 7.95 M - 10.6 M6 M, 8 M, 10 M6 M, 8 M, 9 MNot explicitly stated in snippets
Temperature 110°C110°C140°C, 150°C, 160°CNot explicitly stated in snippets
Time 23 hours24 hours40 minutesNot explicitly stated in snippets
Atmosphere NitrogenNitrogenNot specifiedNot explicitly stated in snippets
Sample:Acid Ratio 30-70 mg protein in 8 mL acid1 mg protein/mL acid or 5 mg protein/mL acidNot specifiedNot explicitly stated in snippets
Post-Hydrolysis Cleanup FiltrationSolid-Phase Extraction (SPE)Paper and Membrane FiltrationFiltration
Reference [5][6][7][3]

Experimental Protocols

This section details a standard laboratory protocol for the determination of furosine, integrating common practices from the cited literature.

Materials and Reagents
  • Hydrochloric acid (HCl), 8 M solution

  • Furosine standard

  • Deionized water, HPLC grade

  • Methanol, HPLC grade

  • Sodium acetate

  • Acetic acid

  • Syringe filters, 0.22 µm or 0.45 µm

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18), optional

  • Screw-cap glass tubes with PTFE-faced septa

  • Heating block or oven capable of maintaining 110°C ± 1°C

  • Nitrogen gas source

  • Vortex mixer

  • pH meter

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Sample Preparation and Acid Hydrolysis
  • Sample Weighing: Accurately weigh a sample amount corresponding to 30-70 mg of protein into a screw-cap glass tube.[5] For liquid samples like milk, an equivalent volume can be used.

  • Acid Addition: Add 8 mL of 8 M HCl to the tube.[5] The optimal acid concentration can range from 8 M to 10 M, with higher concentrations potentially increasing furosine formation.[6]

  • Inert Atmosphere: Purge the headspace of the tube with nitrogen gas for approximately 1-2 minutes to displace oxygen and prevent oxidative degradation.[2]

  • Hydrolysis: Tightly cap the tube and place it in a heating block or oven preheated to 110°C. Hydrolyze for 23 hours.[5]

  • Cooling: After hydrolysis, carefully remove the tube and allow it to cool to room temperature.

Post-Hydrolysis Sample Cleanup
  • Filtration: Filter the cooled hydrolysate through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]

  • Dilution: Dilute the filtered hydrolysate with HPLC-grade water as needed to bring the furosine concentration within the calibration range of the HPLC method. A 50-fold dilution is a common starting point.[2]

  • Optional SPE Cleanup: For complex matrices, a solid-phase extraction (SPE) cleanup step can be employed to remove interfering substances.[6][8] Condition a C18 SPE cartridge with methanol followed by deionized water. Apply the hydrolysate and elute furosine with an appropriate solvent, such as 3 M HCl.[6]

HPLC Analysis
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: An isocratic or gradient elution using a buffered mobile phase. A common mobile phase is a sodium acetate buffer, and ion-pairing agents may be used.[9]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at 280 nm.[3]

    • Injection Volume: 20 µL.

  • Calibration: Prepare a series of furosine standard solutions of known concentrations in the mobile phase. Inject the standards to generate a calibration curve by plotting peak area against concentration.[1]

  • Sample Analysis: Inject the prepared sample hydrolysate into the HPLC system.

  • Quantification: Identify the furosine peak in the sample chromatogram based on its retention time compared to the furosine standard. Quantify the amount of furosine in the sample using the calibration curve. The results are typically expressed as mg of furosine per 100 g of protein.[3]

Visualizations

Experimental Workflow for Furosine Measurement

Furosine_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_cleanup Post-Hydrolysis Cleanup cluster_analysis Analysis Sample Weigh Sample (30-70 mg protein) Add_HCl Add 8M HCl Sample->Add_HCl Cool Cool to Room Temp Purge_N2 Purge with Nitrogen Add_HCl->Purge_N2 Hydrolyze Hydrolyze at 110°C for 23 hours Purge_N2->Hydrolyze Hydrolyze->Cool Filter Filter Hydrolysate (0.22 µm) Cool->Filter HPLC HPLC-UV Analysis (280 nm) Dilute Dilute with Water Filter->Dilute SPE Optional SPE Cleanup (C18) Dilute->SPE Dilute->HPLC SPE->HPLC Quantify Quantification (External Standard) HPLC->Quantify

Caption: Workflow for furosine analysis.

Signaling Pathway (Logical Relationship)

Maillard_Reaction cluster_reaction Maillard Reaction & Furosine Formation cluster_process Process Protein_Lysine Protein-Bound Lysine Amadori_Product Amadori Product (ε-fructosyl-lysine) Protein_Lysine->Amadori_Product Reducing_Sugar Reducing Sugar (e.g., Lactose) Reducing_Sugar->Amadori_Product Furosine Furosine Amadori_Product->Furosine Heat_Treatment Heat Treatment / Storage Heat_Treatment->Amadori_Product Induces Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->Furosine Converts

Caption: Formation of furosine.

References

Application Notes and Protocols: Using Furosine to Evaluate Thermal Processing of Meat Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal processing of meat is essential for ensuring microbiological safety and developing desirable sensory characteristics such as flavor, color, and texture. However, excessive heat treatment can lead to the degradation of nutritional quality, primarily through the Maillard reaction. The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and the free amino groups of amino acids, peptides, or proteins. One of the key indicators of the early stages of the Maillard reaction in food products is the formation of furosine (ε-N-(2-furoylmethyl)-L-lysine).[1][2]

Furosine is not naturally present in raw meat but is formed during the acid hydrolysis of the Amadori rearrangement products, which are the initial Schiff bases formed between lysine residues in proteins and reducing sugars.[2][3][4] Its concentration is directly proportional to the intensity of the heat treatment, making it a reliable chemical marker for assessing the severity of thermal processing in meat products.[4][5][6] Monitoring furosine levels can help in optimizing cooking processes to maintain nutritional value while ensuring food safety.[6][7]

This application note provides a detailed overview of the use of furosine as a thermal processing indicator in meat products, including a summary of quantitative data, detailed experimental protocols for its determination, and diagrams illustrating its formation and analytical workflow.

Data Presentation: Furosine Content in Thermally Processed Meat Products

The following table summarizes the reported concentrations of furosine in various meat products subjected to different thermal processing methods. This data can be used as a reference for researchers to compare the impact of different processing conditions on furosine formation.

Meat ProductProcessing MethodFurosine Concentration (mg/100g protein)Reference
Corned BeefCanning (Thermal Processing)28.92 - 70.15[8]
Cooked HamVarious heat treatmentsUsed as an index of heat treatment intensity[5][7]
Pork MuscleHeating (70-90°C)Formation kinetics studied[9]
Meat with SucrosePan-broiled and FriedRapid increase[1][7]
Meat with SucroseBaked in a gas ovenSlow initial increase[1][7]
Processed Velvet AntlerFreeze-drying14.85 - 19.39[1]
Processed Velvet AntlerBoiling16.81 - 24.12[1]

Experimental Protocols

The determination of furosine in meat products typically involves three main steps: acid hydrolysis of the protein, sample clean-up, and chromatographic analysis. The most common analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Protocol 1: Determination of Furosine in Meat Products by HPLC-UV

1. Sample Preparation and Protein Hydrolysis:

  • Homogenize a representative sample of the meat product.

  • Weigh approximately 100-200 mg of the homogenized sample into a screw-cap glass tube.

  • Add 10 mL of 6 M hydrochloric acid (HCl).

  • Seal the tube tightly and hydrolyze the sample at 110°C for 23 hours in an oven or heating block.[10]

  • After hydrolysis, allow the sample to cool to room temperature.

  • Filter the hydrolysate through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer a known volume (e.g., 1 mL) of the filtered hydrolysate to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.[10]

  • Re-dissolve the residue in 1 mL of the HPLC mobile phase and vortex to ensure complete dissolution.[10]

2. Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):

  • For complex matrices, an SPE clean-up step can improve the accuracy and longevity of the HPLC column.

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove unretained impurities.

  • Elute the furosine with 1 mL of methanol or an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][11]

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent (e.g., 5 mM sodium heptanesulfonate) in a buffer (e.g., 20 mM phosphate buffer, pH 2.8) and an organic modifier (e.g., acetonitrile) is often employed. The exact composition may need optimization.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Furosine is detected by UV absorbance at 280 nm.[4]

  • Quantification: A calibration curve is constructed using furosine standards of known concentrations. The concentration of furosine in the sample is determined by comparing its peak area to the calibration curve and is typically expressed as mg per 100g of protein.

4. Protein Content Determination:

  • To express the furosine content relative to the protein content, the total protein in the original meat sample needs to be determined using a standard method such as the Kjeldahl or Dumas method.[4]

Mandatory Visualizations

Furosine Formation Pathway

Furosine_Formation Protein Protein (with Lysine residue) Schiff_Base Schiff Base Protein->Schiff_Base   Heat Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (ε-N-deoxy-fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C) Amadori_Product->Acid_Hydrolysis Furosine Furosine (ε-N-(2-furoylmethyl)-L-lysine) Acid_Hydrolysis->Furosine

Caption: Pathway of furosine formation during thermal processing and acid hydrolysis.

Experimental Workflow for Furosine Analysis

Furosine_Analysis_Workflow Start Meat Sample Homogenization Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 23h) Start->Hydrolysis Filtration Filtration (0.45 µm) Hydrolysis->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution SPE SPE Clean-up (Optional) Reconstitution->SPE HPLC HPLC-UV Analysis (280 nm) Reconstitution->HPLC If SPE is skipped SPE->HPLC If performed Quantification Data Analysis and Quantification HPLC->Quantification

Caption: Workflow for the analysis of furosine in meat products.

Conclusion

Furosine is a valuable and widely recognized marker for assessing the intensity of thermal processing in meat products.[6] Its formation is a direct consequence of the Maillard reaction, and its concentration correlates with the heat load applied during cooking, canning, or other processing methods. By employing standardized analytical protocols, such as the HPLC-UV method detailed above, researchers and quality control professionals can effectively monitor and optimize thermal processes to ensure the safety, quality, and nutritional integrity of meat products. The addition of certain ingredients, such as sodium chloride, can influence the rate of furosine formation and should be considered when evaluating processing conditions.[1][7]

References

Application Notes and Protocols for the Determination of Furosin in Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furosin (ε-N-2-furoylmethyl-L-lysine) is a chemical marker formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids (primarily lysine) and reducing sugars under thermal processing.[1] In the context of fruit juices and related products, the concentration of this compound serves as a key indicator of the intensity of heat treatment applied during pasteurization, concentration, and storage.[2][3] Monitoring this compound levels is critical for quality control, as excessive heat can lead to nutritional degradation—specifically the loss of available lysine—and undesirable changes in flavor and color.[1]

These application notes provide detailed protocols for the quantitative analysis of this compound in fruit juices and similar high-sugar matrices using High-Performance Liquid Chromatography (HPLC), the most established method. It also discusses alternative and emerging techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of this compound Analysis

The standard analytical approach involves two main stages. First, the ε-N-deoxy-lactulosyl-lysine, the initial Amadori compound formed in the Maillard reaction, is converted to the more stable compound, this compound, through acid hydrolysis. Subsequently, the liberated this compound is separated and quantified using chromatographic techniques.

G cluster_workflow Overall Analytical Workflow Sample Fruit Juice Sample Hydrolysis Acid Hydrolysis (e.g., 8M HCl, 110°C, 23h) Sample->Hydrolysis Liberates this compound Cleanup Solid-Phase Extraction (SPE) Cleanup (C18 Cartridge) Hydrolysis->Cleanup Removes Interferences Analysis Instrumental Analysis (HPLC, UPLC-MS/MS) Cleanup->Analysis Inject Hydrolysate Quantification Data Acquisition & Quantification Analysis->Quantification Detects & Measures

Caption: General workflow for this compound analysis in fruit juices.

Primary Method: Ion-Pair Reversed-Phase HPLC with UV Detection

This is the most widely validated and commonly used method for this compound quantification in food matrices. The protocol below is adapted from established methods for high-sugar fruit products like jams and is suitable for fruit juices and concentrates.[3]

Experimental Protocol: HPLC-UV

1. Sample Preparation: Acid Hydrolysis a. Weigh approximately 1-5 grams of the fruit juice or concentrate into a screw-cap Pyrex vial with a PTFE-faced septum. The sample size should be adjusted based on the expected protein content. b. Add 10 mL of 8.0 M Hydrochloric Acid (HCl). c. Purge the vial with nitrogen gas for 2 minutes to create an oxygen-free environment, which prevents oxidative degradation. d. Seal the vial tightly and place it in an oven or heating block at 110°C for 23 hours. e. After hydrolysis, allow the vial to cool completely to room temperature. f. Filter the hydrolysate through medium-grade filter paper (e.g., Whatman No. 4) to remove any solid residue.

2. Sample Cleanup: Solid-Phase Extraction (SPE) a. Conditioning: Pre-wet a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to dry out. b. Loading: Apply a 0.5 mL aliquot of the filtered hydrolysate to the conditioned C18 cartridge. c. Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences. Discard the effluent. d. Elution: Elute the this compound from the cartridge using 3 mL of 3.0 M HCl into a clean collection tube. e. Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase and vortex to dissolve. f. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

G cluster_prep Sample Preparation Workflow Start Start: Fruit Juice Sample Hydrolysis Acid Hydrolysis (8M HCl, 110°C, 23h) Start->Hydrolysis Filter1 Filter Hydrolysate Hydrolysis->Filter1 SPE_Load Load Sample Filter1->SPE_Load SPE_Condition Condition C18 SPE (Methanol -> Water) SPE_Condition->SPE_Load SPE_Wash Wash (Water) SPE_Load->SPE_Wash SPE_Elute Elute this compound (3M HCl) SPE_Wash->SPE_Elute Dry Evaporate to Dryness SPE_Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter2 Filter (0.45 µm) Reconstitute->Filter2 End Ready for HPLC Injection Filter2->End

Caption: Detailed workflow for sample hydrolysis and SPE cleanup.

3. HPLC Conditions

  • HPLC System: Standard HPLC with UV Detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a solution of 5 mM sodium heptanesulfonate (as the ion-pairing agent) in a mixture of water and acetonitrile (e.g., 80:20 v/v), adjusted to pH 2.2 with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at 280 nm.

  • Injection Volume: 20 µL.

4. Calibration and Quantification a. Prepare a stock solution of pure this compound standard in the mobile phase. b. Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution. c. Inject the standards to generate a calibration curve by plotting peak area against concentration. d. Inject the prepared samples and quantify the this compound concentration using the linear regression equation from the calibration curve. e. Results are typically expressed as mg of this compound per 100 g of protein or mg per kg of product. This requires a separate determination of the total protein content of the juice sample (e.g., by the Kjeldahl method).

Data Presentation: Method Performance and this compound Levels

The following tables summarize typical method validation parameters and reported this compound concentrations in relevant food matrices. Data for liquid fruit juices is scarce, so values from jams and fruit-based infant foods are provided as a proxy for heat-processed fruit products.[2][3]

Table 1: HPLC Method Performance Parameters

ParameterValueFood Matrix ReferenceCitation
Limit of Detection (LOD) 0.7 mg/kgGeneral Thermally Processed Foods[4]
Limit of Quantification (LOQ) 2.3 mg/kgGeneral Thermally Processed Foods[4]
Recovery 86.7 - 95.3%Jams & Fruit-Based Infant Foods[3]
Repeatability (RSD%) 4.1 - 8.3%Jams & Fruit-Based Infant Foods[3]
Linearity (R²) > 0.999Ginseng (Ion-Pair RP-LC)[5]

Table 2: Reported this compound Concentrations in Various Food Matrices

Food MatrixThis compound Concentration RangeNotesCitation
Jams (>60% sugar) High variability, generally the highest levelsDependent on heat treatment and storage[3]
Fruit-Based Infant Foods Low levels reportedMilder processing conditions[3]
Strawberry Jam ~81.7 mg/100g proteinExample of a specific fruit product[2]
Honey (Fresh) 3.06 - 12.06 g/kg proteinLevels increase significantly with storage[6]
Ginseng (Processed) 3.35 - 42.28 g/kg proteinHeat treatment increases levels[5]

Alternative and Emerging Techniques

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed compared to HPLC-UV.[7] While detailed, validated protocols specifically for this compound in fruit juices are not widely published, the principles of the HPLC method can be adapted.

  • Principle: After hydrolysis and cleanup, the sample is analyzed by UPLC for rapid separation. The mass spectrometer detects this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, providing unambiguous identification and quantification even at trace levels.

  • Advantages: Excellent for complex matrices, requires smaller sample volumes, and can potentially simplify the cleanup step due to its high selectivity.[8]

  • Status: This technique is commonly used for other Maillard reaction products.[7] A method for this compound in royal jelly using LC-MS has been developed, suggesting its applicability to other high-sugar matrices.[9] Further method development would be required to validate it for routine fruit juice analysis.

ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a high-throughput immunoassay technique that uses specific antibodies to detect a target analyte.

  • Principle: A microtiter plate is coated with antibodies specific to this compound. When the sample extract is added, this compound binds to the antibodies. A secondary, enzyme-linked antibody is then added, and a substrate is introduced that produces a measurable color change. The intensity of the color is proportional to the amount of this compound present.

  • Advantages: High sample throughput, relatively low cost per sample, and does not require extensive chromatography equipment.

  • Status: While ELISA kits are commercially available for many food contaminants and other Maillard reaction products, a specific, validated commercial kit for this compound analysis in food matrices was not identified in the literature search. Development of such a kit would be necessary for its application.

Conclusion

The determination of this compound is a valuable tool for assessing the quality and processing history of fruit juices. The ion-pair reversed-phase HPLC-UV method is a robust and well-documented protocol suitable for this application, particularly when adapted from methods used for similar high-sugar matrices like jams.[3] While advanced techniques like UPLC-MS/MS offer enhanced performance and ELISA provides high-throughput potential, they require further specific method development and validation for routine analysis of this compound in fruit juices. Researchers should use the provided protocols as a comprehensive guide and validate the chosen method for their specific juice matrix.

References

Application Notes and Protocols for Furosine Separation using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine (ε-N-(2-furoylmethyl)-L-lysine) is a crucial marker for assessing the extent of the Maillard reaction, a form of non-enzymatic browning, which occurs during the thermal processing and storage of foods. The presence and quantity of furosine can indicate the severity of heat treatment and potential alterations in the nutritional quality of proteins, particularly the loss of the essential amino acid lysine. Accurate and efficient analytical methods for furosine quantification are therefore of significant interest in food science, nutrition, and quality control.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds like furosine. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. The primary advantage of HILIC for furosine analysis is its ability to achieve excellent separation without the need for ion-pairing agents, which can complicate mobile phase preparation and interfere with mass spectrometry detection.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the separation and quantification of furosine using HILIC, coupled with either UV or mass spectrometry detection.

Experimental Protocols

Protocol 1: Sample Preparation from Food Matrices

This protocol outlines the necessary steps for the extraction and preparation of furosine from food samples prior to HILIC analysis. The initial step involves the acid hydrolysis of proteins to liberate furosine from the Amadori product, fructosyl-lysine.

1. Acid Hydrolysis:

  • For solid samples (e.g., milk powder, cereals):

    • Weigh approximately 30 mg of the homogenized sample into a screw-capped glass tube.[2]

    • Add 10 mL of 8 M hydrochloric acid (HCl).[2]

    • Seal the tube under nitrogen to prevent oxidation.

    • Heat the sample at 110°C for 23 hours.[2]

    • Allow the hydrolysate to cool to room temperature.

    • Filter the cooled hydrolysate through a medium-grade filter paper.[2]

  • For liquid samples (e.g., milk):

    • Take a 2.00 mL aliquot of the milk sample.

    • Add 5 mL of 12.00 mol/L HCl and 1 mL of water.[3]

    • Hydrolyze at 110°C for 12 hours.[3]

    • After cooling, vortex-mix and filter the solution.[3]

2. Solid-Phase Extraction (SPE) Cleanup:

SPE is employed to remove interfering compounds from the acid hydrolysate, leading to a cleaner extract and improved chromatographic performance.

  • Cartridge: C18 SPE cartridge (e.g., 500 mg).

  • Procedure:

    • Conditioning: Pre-wet the C18 cartridge with 5 mL of methanol followed by 10 mL of deionized water.[4]

    • Loading: Apply a 0.5 mL aliquot of the filtered hydrolysate onto the conditioned cartridge.[4]

    • Washing: Wash the cartridge with a suitable solvent to remove interfering substances. The original eluate is discarded.

    • Elution: Elute the furosine from the cartridge with 3 mL of 3 M HCl.[4]

    • Reconstitution: The eluate can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for HILIC analysis.

Protocol 2: HILIC Separation of Furosine

This protocol provides the chromatographic conditions for the separation of furosine using a HILIC column.

  • Chromatographic System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and detector.

  • HILIC Column: A zwitterionic HILIC column is a good starting point for method development. An example specification would be:

    • Phase: Zwitterionic stationary phase

    • Dimensions: 150 mm x 4.6 mm

    • Particle Size: 5 µm

    • Pore Size: 100 Å

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid)

  • Gradient Elution Program:

Time (min)% Solvent A (Acetonitrile)% Solvent B (Aqueous)
0.0955
10.07030
12.05050
15.0955
20.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Protocol 3: Detection of Furosine

Furosine can be detected using either UV or mass spectrometry.

1. UV Detection:

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

  • Wavelength: 280 nm

2. Mass Spectrometry (MS/MS) Detection:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive Ion Mode

  • MS/MS Parameters:

    • Precursor Ion (m/z): 255.1

    • Product Ions (m/z): 84.1, 109.1, 149.1

    • Collision Energy: Optimization is required for the specific instrument, but a starting point of 15-25 eV can be used.

Data Presentation

The following tables summarize quantitative data from HILIC and other relevant methods for furosine analysis.

Table 1: Method Performance Characteristics for Furosine Analysis by HILIC

ParameterValueReference
Limit of Detection (LOD)0.7 mg/kg[1]
Limit of Quantification (LOQ)2.3 mg/kg[1]
Recovery (at 100-1000 mg/kg spiking)94.6 ± 3.1% to 98.6 ± 1.7%[1]

Table 2: Linearity of Furosine Quantification

MethodLinearity RangeCorrelation Coefficient (R²)Reference
UPLC0.5–5.0 mg/L0.9998[5]
HPLC-Q-TOF/MS0.05-2.00 mg/L0.994[3]
Reversed-Phase HPLCNot Specified0.9997[6]

Visualizations

Experimental Workflow

Furosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC Analysis cluster_data Data Processing Sample Food Sample (Solid or Liquid) Hydrolysis Acid Hydrolysis (HCl, 110°C) Sample->Hydrolysis 1. Filtration Filtration Hydrolysis->Filtration 2. SPE Solid-Phase Extraction (SPE) Cleanup (C18) Filtration->SPE 3. Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution 4. HILIC_Separation HILIC Separation (Zwitterionic Column) Reconstitution->HILIC_Separation 5. Injection Detection Detection (UV @ 280 nm or MS/MS) HILIC_Separation->Detection 6. Quantification Quantification (External Standard) Detection->Quantification 7.

Caption: Workflow for the analysis of furosine using HILIC.

Signaling Pathways and Logical Relationships

Maillard_Reaction_Furosine_Formation Lysine Lysine Residue (in Protein) Schiff_Base Schiff Base Formation Lysine->Schiff_Base Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (Fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (Analytical Step) Amadori_Product->Acid_Hydrolysis Advanced_Glycation_End_Products Advanced Glycation End Products (AGEs) Amadori_Product->Advanced_Glycation_End_Products Further Reactions Furosine Furosine (Analytical Marker) Acid_Hydrolysis->Furosine

Caption: Formation of furosine from the Maillard reaction.

References

Furosin as a Quantitative Marker for Assessing Storage Conditions of Powdered Milk: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The storage of powdered milk under suboptimal conditions can lead to a variety of chemical changes that degrade its nutritional quality and sensory properties. The Maillard reaction, a non-enzymatic browning reaction between the ε-amino group of lysine and reducing sugars like lactose, is a primary pathway for this degradation. Furosin (ε-N-2-furoylmethyl-L-lysine), a stable compound formed during the acid hydrolysis of the early Maillard reaction product, lactulosyl-lysine, serves as a crucial marker for assessing the extent of this reaction.[1][2] Consequently, quantifying this compound levels provides a reliable indication of the thermal stress a milk powder has undergone during processing and the conditions under which it has been stored.[1][2][3] Elevated levels of this compound are correlated with prolonged or high-temperature storage, indicating a loss of available lysine and a general decline in product quality.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the determination of this compound in powdered milk as a quality control and stability assessment tool.

Data Presentation: this compound Levels in Powdered Milk Under Various Conditions

The following tables summarize quantitative data from various studies, illustrating the impact of processing and storage on this compound content in powdered milk.

Table 1: this compound Content in Freshly Prepared and Processed Milk Products

Product TypeThis compound Content (mg/100g protein)Reference
Raw Farm Milk4 - 5[1]
Freshly Prepared Milk Powders100 - 120[1]
Skim Milk Powder (preheating < 105°C)170 - 300[1]
Skim Milk Powder (extreme preheating >115°C)>300 (up to 600)[5]
Powdered Infant Formula (at manufacture)310 - 340[6]

Table 2: Effect of Storage Temperature and Relative Humidity on this compound Content in Milk Powder

Storage Temperature (°C)Relative Humidity (%)Storage DurationThis compound Content (mg/100g protein)Reference
< 14458 weeksRemained practically constant[1]
2044, 66, 84-160 - 1580 (range across RH)[6]
2544, 66, 84-160 - 1580 (range across RH)[6]
3044-Increased up to 400 (atomised skim milk)[7]
3044, 66, 84-160 - 1580 (range across RH)[6]
3544, 66, 84-160 - 1580 (range across RH)[6]
37-8 weeksSignificant increase[1]
4044, 66, 84-160 - 1580 (range across RH)[6]
60- (25g water/kg)9 weeksProgressive formation[4]
70- (25g water/kg)-Formation followed by degradation[4]

Table 3: this compound Content in Commercially Available Milk Products

Product TypeThis compound Content (mg/100g protein)Reference
UHT Milkup to 8.3[2]
Sterilized Milkup to 372[2]
Powdered Infant Formulaup to 701[2]
Fermented Milk (China retail)25.40 - 1661.05[3]

Signaling Pathways and Experimental Workflow Diagrams

Maillard_Reaction_Pathway Lysine Protein-bound Lysine (ε-amino group) Schiff_Base Schiff Base Formation Lysine->Schiff_Base + Lactose Lactose (Reducing Sugar) Lactose->Schiff_Base Amadori_Product Amadori Product (Lactulosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (Experimental Step) Amadori_Product->Acid_Hydrolysis Heat, H+ Advanced_Products Advanced Maillard Reaction Products (e.g., CML, Melanoidins) Amadori_Product->Advanced_Products Further Reactions (Heat, Oxidation) This compound This compound (ε-N-2-furoylmethyl-L-lysine) (Stable Marker) Acid_Hydrolysis->this compound

Caption: Maillard reaction pathway leading to the formation of this compound.

Furosin_Analysis_Workflow start Start sample_prep 1. Sample Preparation - Weigh milk powder (equivalent to 30-70 mg protein) - Place in a screw-cap vial start->sample_prep hydrolysis 2. Acid Hydrolysis - Add 8 mL of 8 N HCl - Heat at 110°C for 23 hours sample_prep->hydrolysis cooling_filtration 3. Cooling and Filtration - Cool hydrolysate to room temperature - Filter through appropriate filter paper hydrolysis->cooling_filtration dilution_neutralization 4. Dilution & Neutralization - Dilute an aliquot with water - Neutralize to pH 7 with NaOH cooling_filtration->dilution_neutralization spe 5. Solid-Phase Extraction (SPE) (Optional) - Clean up sample using C18 cartridge - Elute and dry the sample dilution_neutralization->spe reconstitution 6. Reconstitution & Final Filtration - Reconstitute dried sample in mobile phase - Filter through a 0.22 µm syringe filter spe->reconstitution hplc_analysis 7. HPLC Analysis - Inject onto a C18 column - UV detection at 280 nm reconstitution->hplc_analysis quantification 8. Quantification - Compare peak area to furosine standard curve - Calculate concentration (mg/100g protein) hplc_analysis->quantification end End quantification->end

Caption: Experimental workflow for the determination of this compound in powdered milk.

Experimental Protocols

Principle

The protein-bound Amadori product, lactulosyl-lysine, is converted to this compound through acid hydrolysis under controlled heating. The resulting this compound is then quantified using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.[1][8] The amount of this compound is directly proportional to the initial amount of lactulosyl-lysine, thus indicating the extent of the early Maillard reaction.

Materials and Reagents
  • This compound standard

  • Hydrochloric acid (HCl), 8 N and 10.6 N solutions

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA) or other ion-pairing agent

  • Milk powder sample

  • Screw-cap Pyrex® tubes with PTFE-faced septa

  • Heating block or oven capable of maintaining 110°C ± 1°C

  • Whatman filter paper or equivalent

  • Solid-Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)

  • Syringe filters, 0.22 µm or 0.45 µm

  • HPLC system with a UV detector, C8 or C18 reversed-phase column

Protocol for this compound Determination by HPLC

This protocol is a synthesized methodology based on common practices cited in the literature.[9][10][11][12]

1. Sample Preparation and Acid Hydrolysis a. Weigh an amount of milk powder equivalent to 30-70 mg of protein into a screw-cap Pyrex® tube.[9][10] b. Add 8 mL of 8 N HCl to the tube.[9][10] c. Tightly seal the tube and place it in a heating block or oven pre-heated to 110°C. d. Hydrolyze for 23 hours.[9][10][11]

2. Sample Processing a. After 23 hours, carefully remove the tube and allow it to cool to room temperature. b. Filter the hydrolysate through Whatman 595½ filter paper to remove any solid residue.[11] c. For cleanup (optional but recommended), pass the filtrate through a pre-conditioned Sep-Pak C18 SPE cartridge.[11] d. Elute the this compound from the cartridge, typically with 3 N HCl, and then evaporate the eluate to dryness under a vacuum.[11]

3. Final Sample Preparation for HPLC a. Reconstitute the dried residue or a specific aliquot of the initial filtrate with the HPLC mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and formic acid solution).[11] b. Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[11][12]

4. HPLC Analysis a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11] b. Mobile Phase: A common mobile phase is a gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., Methanol or Acetonitrile).[11] c. Flow Rate: Typically 0.6 - 1.0 mL/min. d. Detection: UV detector set at 280 nm.[11][13] e. Injection Volume: 10 - 80 µL.[11] f. Column Temperature: 30°C.[11]

5. Quantification a. Prepare a calibration curve using a this compound standard of known concentrations. b. Plot the peak area from the chromatogram against the concentration of the furosine standards to generate a linear regression curve.[3] c. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. d. Calculate the final this compound content and express it as mg per 100 g of protein. The total protein content of the original milk powder sample should be determined separately using a standard method like the Kjeldahl method.[3][10]

Conclusion

The quantification of this compound is a robust and sensitive method for monitoring the quality of powdered milk during storage. As an indicator of the early Maillard reaction, its concentration provides valuable insights into the thermal history and potential degradation of nutritional value.[1][6] The protocols and data presented herein offer a framework for researchers and quality control professionals to implement this compound analysis as a standard procedure for assessing the storage conditions and shelf-life of powdered milk products.

References

Application Note: Sensitive Quantification of Furosine in Complex Matrices by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the acid hydrolysis of Amadori products, which are early-stage compounds of the Maillard reaction.[1] The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is prevalent in thermally processed foods. The concentration of furosine serves as a key indicator of the extent of the Maillard reaction and the severity of heat treatment applied to food products, which can impact their nutritional value by degrading essential amino acids like lysine.[1][2] Its presence is particularly monitored in dairy products like milk and infant formulas to ensure quality and nutritional integrity.[1][3]

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of furosine in complex matrices. UPLC provides rapid and high-resolution separation, while tandem mass spectrometry offers unparalleled selectivity and sensitivity, making this combination ideal for analyzing trace levels of furosine in challenging sample types.[4][5]

Principle of the Method

The quantification of furosine involves a multi-step process. First, the protein-bound Amadori product, fructosyl-lysine, is released from the sample matrix and converted to furosine through acid hydrolysis.[6] The resulting hydrolysate is then clarified and diluted before being injected into the UPLC-MS/MS system. Furosine is separated from other matrix components on a reversed-phase column and subsequently detected by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] This mode allows for the highly selective detection of furosine by monitoring a specific precursor-to-product ion transition. Quantification is achieved by comparing the analyte's response to a calibration curve generated from furosine standards. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.[8][9]

Experimental Protocols

Materials and Reagents
  • Furosine dihydrochloride standard

  • Hydrochloric acid (HCl), analytical grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Heptanesulfonate sodium salt (for ion-pairing, if needed)[2]

  • Ultrapure water

  • Syringe filters (0.22 µm or 0.45 µm)[1]

Instrumentation
  • UPLC System: An Acquity UPLC system or equivalent.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo® TQ-S) equipped with an electrospray ionization (ESI) source.[7][10]

  • Analytical Column: A reversed-phase column, such as an Acquity UPLC® HSS T3 (1.8 µm, 2.1 x 100 mm) or a C18 column (e.g., 150 mm × 3.5 mm, 5 μm).[7][11]

Protocol 1: Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of furosine dihydrochloride standard, dissolve it in ultrapure water, and dilute to a final volume in a volumetric flask. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., mobile phase A or water). These will be used to construct the calibration curve (e.g., 0.05 - 5.0 mg/L).[11][12]

Sample Preparation (Acid Hydrolysis):

  • Sample Weighing: Accurately weigh a sample amount equivalent to 40-150 mg of protein into a screw-cap vial with a PTFE-faced septum.[2][6] For liquid samples like milk, pipette a known volume (e.g., 2.00 mL).[11]

  • Acid Addition: Add a defined volume of concentrated hydrochloric acid (e.g., 4-8 mL of 8-12 M HCl).[2][11]

  • Inert Atmosphere: Purge the vial with nitrogen or helium gas for 1-2 minutes to minimize oxidation.[2][6]

  • Hydrolysis: Securely cap the vial and place it in a heating block or oven at 110°C for 12-23 hours.[1][2][11]

  • Cooling and Filtration: After hydrolysis, allow the sample to cool to room temperature. Filter the hydrolysate through a suitable filter paper or centrifuge to remove any particulate matter.

  • Dilution and Neutralization: Transfer the filtrate to a volumetric flask and dilute with ultrapure water. A neutralization step to pH ~7 with NaOH may be performed.[2] A final dilution with an ammonium acetate solution or mobile phase is often required before analysis to bring the concentration within the calibration range and to mitigate matrix effects.[11]

  • Final Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter directly into an autosampler vial.[1]

Note: Some optimized methods suggest that for certain matrices like milk, nitrogen purging and subsequent solid-phase extraction (SPE) purification may not be necessary, simplifying the workflow.[12][13]

UPLC-MS/MS Method and Data Presentation

UPLC and MS/MS Parameters

The following tables summarize typical starting conditions for the UPLC-MS/MS analysis of furosine. Optimization may be required based on the specific instrumentation and matrix.

Table 1: UPLC Method Parameters

ParameterRecommended Condition
Column Acquity UPLC® HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18
Mobile Phase A 0.1-0.2% Formic Acid in Water or 5-10 mM Ammonium Acetate.[11][14]
Mobile Phase B Acetonitrile or Methanol.[11][15]
Flow Rate 0.3 - 0.8 mL/min.[2][3]
Gradient Elution A gradient program should be optimized for baseline separation.
Injection Volume 1 - 10 µL.[10][16]
Column Temperature 35 - 40 °C.[7]
Autosampler Temp 10 °C.[7]

Table 2: MS/MS Parameters for Furosine Quantification

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive.[11]
Precursor Ion (m/z) 255.1
Product Ions (m/z) 108.1, 130.1, 81.1 (Quantifier and Qualifiers)
Capillary Voltage 3.0 - 3.5 kV
Cone Voltage 20 - 40 V
Collision Energy 15 - 25 eV
Source Temperature 120 - 150 °C
Desolvation Temp 350 - 500 °C
Method Validation and Performance Data

The tables below present a summary of quantitative data and method validation parameters compiled from various studies, demonstrating the performance of UPLC-MS/MS for furosine analysis.

Table 3: Summary of Method Validation Parameters

ParameterMilk Matrix[12]Infant Formula[16]General Food Matrix[8]
Linearity Range 0.5–5.0 mg/L62.5–1250 ng/mLNot Specified
Correlation (R²) 0.9998~0.99Not Specified
LOD 0.01 mg/LNot Specified< 5 ppb (µg/kg)
LOQ 0.025 mg/LNot SpecifiedNot Specified
Recovery (%) 83.96 – 93.51%~70% (at higher levels)77 - 97%[17]
Precision (RSD%) < 1.6% (Intra-day)Not Specified< 8%

Table 4: Example Furosine Concentrations in Commercial Products

Product TypeFurosine Concentration Range (mg/100g protein)
Pasteurized MilkLowest amounts observed[12]
UHT MilkHighest amounts observed[12]
ESL (Extended Shelf Life) Milk11.70 – 115.16[12]
Infant Formula (Powder)931.9 – 1550.9[2]
Prebiotic-supplemented Infant Formula315 - 965[18]

Visualizations

The following diagrams illustrate the chemical formation pathway of furosine and the analytical workflow.

Furosine_Formation Lysine Lysine Residue (in Protein) Amadori Amadori Product (Fructosyl-lysine) Lysine->Amadori ReducingSugar Reducing Sugar (e.g., Lactose) Heat Heat (Maillard Reaction) ReducingSugar->Heat Heat->Amadori Hydrolysis Acid Hydrolysis (HCl, 110°C) Amadori->Hydrolysis Furosine Furosine Hydrolysis->Furosine

Caption: Formation of furosine via the Maillard reaction and subsequent acid hydrolysis.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Milk, Infant Formula) Hydrolysis Acid Hydrolysis (HCl, Heat) Sample->Hydrolysis Dilution Dilution & Filtration Hydrolysis->Dilution UPLC UPLC Separation (Reversed-Phase) Dilution->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Quant Quantification (vs. Calibration Curve) MSMS->Quant Report Final Report (Furosine Concentration) Quant->Report

Caption: Experimental workflow for the UPLC-MS/MS quantification of furosine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid Hydrolysis for Furosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furosine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of acid hydrolysis conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the acid hydrolysis of samples for furosine determination.

Problem Potential Cause Recommended Solution
Low or No Furosine Signal Incomplete Hydrolysis: The Amadori products have not been fully converted to furosine.Increase Acid Concentration: Higher molarity of HCl can improve hydrolysis efficiency. Concentrations of 8M or 10M HCl have been shown to yield more furosine than 6M HCl.[1][2][3] • Optimize Hydrolysis Time and Temperature: While 110°C for 23-24 hours is common, ensure your specific sample type is fully hydrolyzed under these conditions.[1][4] For some matrices, longer times may be needed, but be aware of potential degradation. • Increase Sample-to-Acid Ratio (Dilute Hydrolysis): A lower concentration of protein per milliliter of acid (e.g., 1 mg/mL) can enhance furosine formation compared to more concentrated conditions (e.g., 5 mg/mL).[1][5]
Degradation of Furosine: Harsh hydrolysis conditions can lead to the breakdown of furosine.Avoid Excessive Hydrolysis Time: Prolonged exposure to strong acid and high temperatures can degrade furosine. For instance, fructosyl-lysine can be completely degraded within 18 hours at 100°C in 6M HCl.[6] • Consider Milder Conditions for Sensitive Samples: If degradation is suspected, try reducing the temperature or hydrolysis time. • Alternative Hydrolysis Methods: For highly sensitive samples, consider microwave-assisted hydrolysis which can significantly reduce the hydrolysis time to around 40 minutes.[7][8] Enzymatic hydrolysis is another gentle alternative that avoids harsh acidic conditions.[6]
High Variability in Results Inconsistent Hydrolysis Conditions: Minor variations in temperature, time, or acid concentration between samples can lead to significant differences in furosine yield.Precise Control: Use a calibrated heating block or oven to ensure consistent temperature. Accurately measure acid volume and sample weight. • Standardize Procedures: Ensure every sample is processed identically.
Matrix Effects: Interfering substances in the sample matrix can affect the hydrolysis or the subsequent analytical measurement.Sample Cleanup: Utilize solid-phase extraction (SPE) with a C18 cartridge to purify the hydrolysate before analysis.[1][5] • Use of Internal Standard: Incorporate an internal standard to correct for variations during sample preparation and analysis.
Presence of Unexpected Peaks in Chromatogram Formation of By-products: Acid hydrolysis can generate by-products from the degradation of sugars and other amino acids, such as 5-hydroxymethylfurfural (HMF) from fructose.[6]Optimize Hydrolysis Conditions: Fine-tune the acid concentration, temperature, and time to minimize the formation of degradation products. • Run a Blank: Analyze a blank sample containing only the acid to identify any peaks originating from the reagents.
Contamination: Impurities in reagents or on glassware can introduce extraneous peaks.Use High-Purity Reagents: Employ high-quality hydrochloric acid and solvents. • Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned to avoid contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of hydrochloric acid for furosine analysis?

A1: The optimal HCl concentration can vary depending on the sample matrix. However, studies have shown that increasing the acid concentration generally leads to higher furosine formation. A concentration of 10M HCl has been reported to maximize furosine yield compared to 6M and 8M HCl.[1][5]

Q2: How does the ratio of sample protein to acid volume affect the results?

A2: A more dilute hydrolysis, meaning a lower ratio of protein to acid (e.g., 1 mg of protein per 1 mL of acid), has been shown to result in higher furosine formation compared to a more concentrated hydrolysis (e.g., 5 mg of protein per 1 mL of acid).[1][5]

Q3: What are the standard time and temperature conditions for acid hydrolysis?

A3: A common protocol for acid hydrolysis is heating the sample at 110°C for 23 to 24 hours.[1][4] However, these conditions may need to be optimized for different sample types to ensure complete hydrolysis without significant degradation.

Q4: Is it necessary to perform the hydrolysis under an inert atmosphere?

A4: Yes, it is recommended to perform the hydrolysis under an inert atmosphere, such as nitrogen, to minimize oxidative degradation of amino acids.[4][6]

Q5: What are the alternatives to conventional acid hydrolysis?

A5: For rapid analysis or for samples susceptible to degradation, microwave-assisted acid hydrolysis is a viable alternative, reducing the hydrolysis time significantly.[7][8] Enzymatic hydrolysis offers a much gentler method that can prevent the degradation of acid-labile substances.[6]

Data Presentation

Table 1: Effect of HCl Concentration and Protein-to-Acid Ratio on Furosine Formation

Sample TypeProtein-to-Acid Ratio (mg/mL)6M HCl (mg Furosine/100g Protein)8M HCl (mg Furosine/100g Protein)10M HCl (mg Furosine/100g Protein)
Enteral Formula1235.4289.7310.2
5220.1275.3295.8
Powdered Milk1450.6550.1585.3
5430.2530.7565.9

Source: Adapted from Delgado-Andrade et al., Journal of Agricultural and Food Chemistry, 2005.[1]

Table 2: Molar Yield of Furosine from Different Amadori Products with Varying HCl Concentrations

Amadori Product6M HCl Molar Yield (%)8M HCl Molar Yield (%)
Fructosyllysine3246
Lactulosyllysine3450
Maltulosyllysine3451
Tagatosyllysine42Not significantly affected

Source: Adapted from Krause et al., European Food Research and Technology, 2003.[2][3]

Experimental Protocols

Standard Acid Hydrolysis Protocol for Furosine Analysis

  • Sample Preparation: Weigh a quantity of the sample corresponding to approximately 50 mg of protein into a screw-cap glass tube.[4]

  • Acid Addition: Add the appropriate volume of hydrochloric acid (e.g., 8M or 10M HCl) to achieve the desired protein-to-acid ratio (e.g., 1 mg/mL). For liquid samples, the concentration of the added HCl should be adjusted to achieve the final desired molarity.[1]

  • Inert Atmosphere: Purge the tube with nitrogen for 2 minutes to remove oxygen.[4]

  • Hydrolysis: Tightly cap the tube and place it in a heating block or oven at 110°C for 23 hours.[4]

  • Cooling and Filtration: Allow the tube to cool to room temperature. Filter the hydrolysate through a 0.22 µm membrane filter to remove any solid residue.[4]

  • Sample Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered hydrolysate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute furosine with 3M HCl.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a suitable buffer for HPLC analysis.[6]

  • Analysis: Inject the reconstituted sample into an HPLC system for furosine quantification, typically using ion-pair reversed-phase chromatography with UV detection at 280 nm.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Sample Cleanup cluster_analysis Analysis start Weigh Sample add_acid Add HCl start->add_acid purge_n2 Purge with Nitrogen add_acid->purge_n2 heat Heat at 110°C for 23h purge_n2->heat cool Cool to Room Temp heat->cool filter Filter Hydrolysate cool->filter spe SPE Cleanup (C18) filter->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: Workflow for Acid Hydrolysis and Furosine Quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions_hydrolysis Solutions for Incomplete Hydrolysis cluster_solutions_degradation Solutions for Degradation start Low or No Furosine Signal incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis degradation Furosine Degradation start->degradation increase_acid Increase HCl Concentration incomplete_hydrolysis->increase_acid optimize_time_temp Optimize Time/Temp incomplete_hydrolysis->optimize_time_temp dilute_sample Use Dilute Sample Conditions incomplete_hydrolysis->dilute_sample reduce_conditions Reduce Time/Temp degradation->reduce_conditions alternative_methods Use Alternative Methods (Microwave/Enzymatic) degradation->alternative_methods

Caption: Troubleshooting Logic for Low Furosine Signal.

References

overcoming matrix effects in furosin analysis of cheese

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furosine analysis in cheese. This resource is designed for researchers, scientists, and professionals in drug development who are working with complex cheese matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is furosine and why is it measured in cheese?

A1: Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the early stages of the Maillard reaction between lactose and the ε-amino group of lysine residues in proteins.[1] It is not naturally present in raw milk but is formed during heat treatment.[2] Therefore, the concentration of furosine serves as a reliable indicator of the intensity of heat treatment applied to milk and cheese products.[3][4] Monitoring furosine levels is crucial for quality control, as excessive heat can negatively impact the nutritional value of the cheese by degrading essential amino acids like lysine.[1]

Q2: What are the primary analytical methods for furosine quantification in cheese?

A2: The most common methods for furosine analysis in cheese are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely used HPLC method.[2] LC-MS/MS, often coupled with a stable isotope dilution assay (SIDA), offers higher sensitivity and specificity, which is particularly advantageous for complex matrices like cheese.[5] Capillary Electrophoresis (CE) has also been explored as an alternative technique.[6]

Q3: What are "matrix effects" in the context of furosine analysis in cheese?

A3: The cheese matrix is a complex mixture of proteins, fats, minerals, and other components.[7] Matrix effects refer to the interference of these components with the accurate quantification of furosine.[8] In LC-MS/MS, this can manifest as ion suppression or enhancement, where co-eluting matrix components alter the ionization efficiency of furosine in the mass spectrometer's source, leading to inaccurate results.[9][10] In HPLC-UV, matrix components can co-elute with furosine, causing overlapping peaks and inaccurate quantification.

Q4: How do high fat and protein content in cheese specifically affect furosine analysis?

A4: The high concentration of proteins and fats in cheese is a primary contributor to matrix effects. During sample preparation, these macromolecules can precipitate and clog analytical columns.[11] In LC-MS/MS analysis, lipids and hydrophobic peptides are known to cause significant ion suppression.[12] The complex protein and fat matrix can also interfere with the extraction and cleanup of furosine, potentially leading to lower recovery rates.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of furosine in cheese.

Issue 1: Poor Peak Shape in HPLC (Tailing, Fronting, or Broadening)
  • Possible Cause A: Secondary Interactions with the Stationary Phase.

    • Solution: Furosine is a polar compound. Residual silanol groups on C18 columns can interact with furosine, causing peak tailing.[9] Ensure the mobile phase is adequately buffered to maintain a consistent pH. Using an ion-pairing reagent can help to improve peak shape.[14]

  • Possible Cause B: Incompatible Sample Solvent.

    • Solution: The solvent used to dissolve the sample extract after cleanup should be as similar as possible to the initial mobile phase composition to avoid peak distortion.[15]

  • Possible Cause C: Column Contamination or Degradation.

    • Solution: The complex cheese matrix can lead to a buildup of contaminants on the column frit or stationary phase.[10] Regularly flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[15]

Issue 2: Low or Inconsistent Recovery of Furosine
  • Possible Cause A: Inefficient Sample Cleanup.

    • Solution: The choice of Solid Phase Extraction (SPE) sorbent is critical for removing interfering matrix components. For cheese samples, hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange (MCX) cartridges can be effective.[5] It is important to optimize the wash and elution steps of the SPE protocol to ensure efficient removal of interferences without losing the analyte.[16]

  • Possible Cause B: Incomplete Acid Hydrolysis.

    • Solution: Ensure that the acid hydrolysis step is carried out under optimal conditions (typically with 6N HCl at 110°C for 23 hours) to completely convert ε-fructosyl-lysine to furosine.[7]

  • Possible Cause C: Analyte Loss During Solvent Evaporation.

    • Solution: If a solvent evaporation step is used to concentrate the sample, be mindful of the temperature and nitrogen flow rate to prevent loss of the analyte.

Issue 3: Signal Suppression or Enhancement in LC-MS/MS
  • Possible Cause A: Co-eluting Matrix Components.

    • Solution 1: Improve Chromatographic Separation. Optimize the HPLC gradient to better separate furosine from interfering compounds. A slower gradient or a different stationary phase may be necessary.

    • Solution 2: Enhance Sample Cleanup. A more rigorous SPE cleanup can remove the compounds causing ion suppression. Experiment with different SPE sorbents and washing protocols.[4][17]

  • Possible Cause B: High Concentration of Salts or Other Matrix Components.

    • Solution: Diluting the sample extract before injection can sometimes mitigate ion suppression, although this may compromise the limit of detection.[18]

Issue 4: High Variability in Quantitative Results
  • Possible Cause A: Uncompensated Matrix Effects.

    • Solution: The most effective way to compensate for matrix effects is to use a Stable Isotope Dilution Assay (SIDA).[5] A stable isotope-labeled internal standard (e.g., ¹³C₆-furosine) will behave almost identically to the unlabeled furosine during sample preparation, chromatography, and ionization, thus correcting for any variations.[7][15]

  • Possible Cause B: Inconsistent Sample Homogeneity.

    • Solution: Cheese is not always a homogenous product. Ensure that the cheese sample is thoroughly homogenized before taking a subsample for analysis to ensure representativeness.

Quantitative Data Summary

The furosine content in cheese can vary significantly depending on the type of cheese, the heat treatment of the milk, and the manufacturing conditions.[3]

Cheese TypeFurosine Content (mg/100g protein)Reference
Artisanal Hard-Pressed4.8 - 10.2[3]
Ripened with Molds4.2 - 12.8[3]
Industrial Hard-Pressed3.5 - 43.8[3]
Fresh Cheeses17.9 - 73.6[3]
Processed Cheeses20.0 - 366.6[3][19]

Experimental Protocols

Protocol 1: Sample Preparation via Acid Hydrolysis and SPE Cleanup

This protocol is a general guideline and may require optimization for specific cheese types.

  • Homogenization: Finely grate and thoroughly mix the cheese sample to ensure homogeneity.

  • Acid Hydrolysis:

    • Weigh approximately 100-200 mg of the homogenized cheese into a screw-cap glass tube.

    • Add 10 mL of 6 M HCl.

    • If using a stable isotope-labeled internal standard, spike the sample at this stage.

    • Purge the tube with nitrogen gas for 1 minute, then seal tightly.

    • Place the tube in a heating block or oven at 110°C for 23 hours.

    • Allow the tube to cool to room temperature.

  • Filtration: Filter the hydrolysate through a 0.45 µm syringe filter to remove any particulate matter.

  • Solid Phase Extraction (SPE) Cleanup (using a C18 cartridge):

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load 1 mL of the filtered hydrolysate onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

    • Elution: Elute the furosine with 5 mL of methanol:water (50:50, v/v).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: IP-RP-HPLC Method for Furosine Quantification
  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a solution of sodium heptanesulfonate (as the ion-pairing agent) in a buffered aqueous solution with a small percentage of acetonitrile. The exact composition may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: External calibration curve prepared with furosine standards.

Protocol 3: LC-MS/MS with Stable Isotope Dilution Assay (SIDA)
  • LC System: UPLC or HPLC system.

  • Column: C18 or HILIC column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Furosine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

    • ¹³C₆-Furosine (Internal Standard): Monitor the corresponding transition for the labeled compound.

  • Quantification: Calculate the ratio of the peak area of furosine to the peak area of the internal standard and determine the concentration from a calibration curve prepared with known amounts of furosine and a fixed amount of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization Cheese Homogenization hydrolysis Acid Hydrolysis (with IS spike) homogenization->hydrolysis filtration Filtration hydrolysis->filtration spe Solid Phase Extraction (SPE) filtration->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms Inject data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: General workflow for furosine analysis in cheese.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape recovery Low/Inconsistent Recovery? start->recovery variability High Result Variability? start->variability sol_peak_shape_1 Optimize Mobile Phase (pH, IP) peak_shape->sol_peak_shape_1 sol_peak_shape_2 Check Sample Solvent peak_shape->sol_peak_shape_2 sol_peak_shape_3 Clean/Replace Column peak_shape->sol_peak_shape_3 sol_recovery_1 Optimize SPE Method recovery->sol_recovery_1 sol_recovery_2 Verify Hydrolysis Conditions recovery->sol_recovery_2 sol_variability_1 Implement Stable Isotope Dilution Assay (SIDA) variability->sol_variability_1 sol_variability_2 Ensure Sample Homogeneity variability->sol_variability_2

Caption: Troubleshooting decision tree for furosine analysis.

References

improving peak separation in furosin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furosin HPLC Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve peak separation and overall analytical performance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound HPLC experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is exhibiting significant tailing. What are the common causes and how can I fix it?

A: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

Possible Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.[1][2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the protonated this compound molecule.[3][4]

    • Solution 2: Use of an End-Capped Column: Employing a high-quality, end-capped C18 column minimizes the number of free silanol groups available for secondary interactions.[2][3]

    • Solution 3: Ion-Pairing Agents: In ion-pair reversed-phase chromatography, an ion-pairing reagent like hexane sulfonate can be added to the mobile phase to mask the silanol groups and improve peak symmetry.[5]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1][6]

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.

    • Solution: If the column is old or has been used extensively, consider replacing it with a new one.[4] A guard column can also help extend the life of your analytical column.[1]

Q2: I am observing peak fronting for my this compound standard. What could be the reason?

A: Peak fronting is less common than tailing for basic compounds like this compound but can occur under certain conditions.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[7][8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Column Overload: Similar to peak tailing, injecting too much sample can also sometimes manifest as peak fronting.[7]

    • Solution: Dilute your sample and re-analyze.

  • Column Bed Deformation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[1][7]

    • Solution: This often indicates a damaged column that needs to be replaced.

Issue 2: Poor Peak Resolution and Co-elution

Q3: The this compound peak is not well-separated from an adjacent peak. How can I improve the resolution?

A: Improving resolution involves increasing the distance between two peaks while keeping them narrow. This can be achieved by modifying the mobile phase, stationary phase, or other chromatographic parameters.

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of this compound and may improve its separation from other components.[9]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of interfering compounds, altering their retention and potentially improving separation from this compound.

  • Change the Column:

    • Different Stationary Phase: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.[6]

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and can improve the resolution of closely eluting peaks.

    • Longer Column: A longer column increases the number of theoretical plates, which can lead to better separation, though it will also increase analysis time and backpressure.

  • Adjust Flow Rate: Lowering the flow rate can sometimes enhance separation by allowing more time for the analytes to interact with the stationary phase.[9]

  • Use Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can be effective for separating complex mixtures with a wide range of polarities.[9]

Q4: I suspect a co-eluting peak is interfering with my this compound quantification. How can I confirm and resolve this?

A: Co-elution of interfering compounds is a significant issue that can lead to inaccurate quantification.[10]

Confirmation and Resolution of Co-elution:

  • Confirmation with a Diode Array Detector (DAD/PDA): A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.[6][10]

  • Mass Spectrometry (MS) Detection: If using an LC-MS system, you can examine the mass spectra across the peak to identify the presence of multiple components.[11]

  • Method Optimization to Resolve Co-elution:

    • Sample Preparation: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove potential interferences before HPLC analysis.[12]

    • Chromatographic Adjustments: Employ the strategies mentioned in Q3 to improve resolution. A slight change in mobile phase pH or organic modifier can often be enough to separate the co-eluting peaks.

Frequently Asked Questions (FAQs)

Q5: What is the recommended starting method for this compound analysis in food matrices like milk?

A: A widely accepted method is ion-pair reversed-phase HPLC, as detailed in ISO 18329:2004 for milk and milk products.[13][14] This method typically involves acid hydrolysis of the sample followed by SPE cleanup and analysis on a C18 column.

Q6: What are the advantages of using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis?

A: HILIC is an alternative technique that can be advantageous for analyzing polar compounds like this compound.[15] The main benefit is that it avoids the need for ion-pairing reagents, which can sometimes lead to long column equilibration times and are not always compatible with mass spectrometry.[15] HILIC can also offer a different selectivity compared to reversed-phase methods.

Q7: How critical is the acid hydrolysis step in the sample preparation for this compound analysis?

A: The acid hydrolysis step is crucial as it liberates this compound from the protein backbone. The conditions of this hydrolysis, such as acid concentration and temperature, can significantly impact the final amount of furosine detected.[16] It is important to carefully control these parameters for consistent and accurate results.

Q8: What are the typical validation parameters I should consider for a this compound HPLC method?

A: For method validation, you should assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, in accordance with ICH guidelines.[17][18]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound in Milk (Based on ISO 18329:2004)

This protocol provides a detailed methodology for the determination of this compound in milk and milk products.[19][20]

  • Sample Preparation (Acid Hydrolysis):

    • Pipette 2 mL of milk sample into a screw-cap Pyrex vial.

    • Add 6 mL of 10.6 mol/L hydrochloric acid solution.

    • Mix thoroughly and heat at 110 °C for 23 hours.

    • After cooling, filter the hydrolysate.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a C18 SPE cartridge (500 mg).

    • Pre-wet the cartridge with 5 mL of methanol followed by 10 mL of distilled water.

    • Load 0.5 mL of the filtered hydrolysate onto the cartridge.

    • Elute the this compound with 3 mL of 3.0 mol/L hydrochloric acid solution.

  • HPLC Conditions:

    • Column: this compound Dedicated Column (C18), 250 mm x 4.6 mm, 5 µm particle size.[19]

    • Mobile Phase A: 0.4% Acetic Acid in HPLC grade water (v/v).[19]

    • Mobile Phase B: 0.34% KCl in Mobile Phase A (w/v).[19]

    • Flow Rate: 1.2 mL/min.[19]

    • Detection: UV at 280 nm.[19]

    • Injection Volume: 20 µL.[19]

    • Column Temperature: 30 °C.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound

This is a general protocol for the analysis of this compound using HILIC.

  • Sample Preparation:

    • Perform acid hydrolysis as described in Protocol 1.

    • SPE cleanup using a hydrophilic-lipophilic balanced (HLB) sorbent may be beneficial.

  • HPLC Conditions:

    • Column: A HILIC stationary phase (e.g., amide, silica).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., 100 mM ammonium formate at pH 3).

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm or MS detection.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40 °C.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterIon-Pair Reversed-Phase HPLC (ISO 18329)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity with an ion-pairing agent to improve retention and peak shape of the ionic this compound.Separation of polar compounds based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.
Stationary Phase C18 (dedicated this compound column recommended).[19]Polar phases (e.g., Amide, Silica, Zwitterionic).[21]
Mobile Phase Acetic acid/water with KCl as an ion-pairing agent.[19]Acetonitrile and an aqueous buffer (e.g., ammonium formate).
Advantages Standardized and widely used method for food matrices.[13]Avoids ion-pairing reagents, often better for MS compatibility, alternative selectivity.[15]
Disadvantages Ion-pairing reagents can cause long equilibration times and may not be ideal for MS.Can be more sensitive to mobile phase composition and water content.

Table 2: Troubleshooting Summary for Common Peak Shape Issues

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use an end-capped column.[3][4]
Column overloadDilute the sample.[6]
Column degradationReplace the column.[4]
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in the mobile phase.[7]
Column bed deformationReplace the column.[1]
Split Peaks Partially blocked column fritBackflush the column; if unresolved, replace.
Sample solvent/mobile phase mismatchEnsure sample is dissolved in the mobile phase.

Visualizations

Troubleshooting_Workflow start Poor Peak Separation Observed check_shape Assess Peak Shape start->check_shape check_resolution Assess Peak Resolution start->check_resolution tailing Peak Tailing check_shape->tailing Asymmetric (tail) fronting Peak Fronting check_shape->fronting Asymmetric (front) coelution Co-elution / Poor Resolution check_resolution->coelution solution_tailing1 Lower Mobile Phase pH tailing->solution_tailing1 solution_tailing2 Use End-Capped Column tailing->solution_tailing2 solution_tailing3 Dilute Sample tailing->solution_tailing3 solution_fronting1 Match Sample Solvent to Mobile Phase fronting->solution_fronting1 solution_fronting2 Replace Column fronting->solution_fronting2 solution_resolution1 Optimize Mobile Phase Composition coelution->solution_resolution1 solution_resolution2 Change Column (Selectivity/Length) coelution->solution_resolution2 solution_resolution3 Adjust Flow Rate coelution->solution_resolution3 solution_resolution4 Use Gradient Elution coelution->solution_resolution4 end Improved Separation solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_fronting1->end solution_fronting2->end solution_resolution1->end solution_resolution2->end solution_resolution3->end solution_resolution4->end

Caption: Troubleshooting workflow for poor peak separation in this compound HPLC analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Milk Sample hydrolysis Acid Hydrolysis (110°C, 23h) sample->hydrolysis filtration Filtration hydrolysis->filtration spe Solid-Phase Extraction (SPE) on C18 Cartridge filtration->spe injection Inject Purified Hydrolysate spe->injection separation Chromatographic Separation (C18 Column, Ion-Pair Mobile Phase) injection->separation detection UV Detection at 280 nm separation->detection quantification Quantification against This compound Standard detection->quantification report Report Result (mg/100g protein) quantification->report

Caption: Experimental workflow for this compound analysis in milk based on ISO 18329.

References

stability issues of furosin standards during laboratory analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of furosemide standards during laboratory analysis. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of furosemide standards.

Issue 1: Rapid Degradation of Furosemide Standard Solution

Symptoms:

  • Noticeable decrease in the main furosemide peak area during a sequence of chromatographic runs.

  • Appearance of new peaks corresponding to degradation products.

  • Yellowing of the standard solution.[1][2]

Possible Causes and Solutions:

CauseSolution
Photodegradation Furosemide is highly sensitive to light, especially UV and fluorescent light.[1][2][3] Store standard solutions in amber glass vials or protect them from light using aluminum foil.[3] Minimize exposure to ambient light during sample preparation and analysis.
Acidic pH Furosemide is unstable in acidic media (pH below 3), undergoing hydrolysis.[2][4] The rate of hydrolysis is catalyzed by hydrogen ions.[4] Furosemide is more stable in neutral or alkaline solutions, with optimal stability observed around pH 7.[3][4][5] Prepare and dilute furosemide standards in neutral or slightly alkaline solvents. If an acidic mobile phase is required, prepare the standard fresh and use it immediately.
High Temperature Elevated temperatures can accelerate the degradation of furosemide.[2][6] Store stock solutions and working standards at controlled room temperature or refrigerated, as specified by the manufacturer. Avoid leaving solutions on a hot plate or in direct sunlight.
Issue 2: Inconsistent Analytical Results

Symptoms:

  • Poor reproducibility of peak areas or concentrations between different preparations of the same standard.

  • Drifting baseline in the chromatogram.

Possible Causes and Solutions:

CauseSolution
Incomplete Dissolution Furosemide may not be fully dissolved, leading to variations in concentration. Use an ultrasonic bath to aid dissolution.[7][8]
Solvent Effects The choice of solvent can impact stability. While furosemide is often dissolved in organic solvents for stock solutions, aqueous dilutions are susceptible to pH-dependent hydrolysis.[5] Ensure the final diluent is pH-controlled if necessary.
Interaction with Container While less common, interactions with container materials can occur. Use high-quality, inert glass vials for storing standards.
Issue 3: Identification of Unknown Peaks in the Chromatogram

Symptoms:

  • Presence of unexpected peaks in the chromatogram of the furosemide standard.

Possible Causes and Solutions:

CauseSolution
Degradation Products The primary degradation product of furosemide through hydrolysis is 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine.[1][2][9] Other related substances and impurities may also be present from the manufacturing process.[10][11][12]
Co-eluting Impurities An impurity may be co-eluting with the main furosemide peak, leading to inaccurate quantification. Optimize the chromatographic method to ensure separation of all known impurities and degradation products. Refer to pharmacopeial methods for guidance on related substances.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for furosemide?

A1: The primary degradation pathway for furosemide, particularly in the presence of light and/or acidic conditions, is hydrolysis. This reaction cleaves the bond between the secondary amine and the methylene group, resulting in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.[1][2][9]

Q2: How does pH affect the stability of furosemide solutions?

A2: Furosemide is significantly more stable in neutral to alkaline solutions. In acidic conditions, particularly below pH 3, it undergoes rapid hydrolysis.[4][5] The rate of degradation is fastest in strongly acidic solutions.

Q3: What are the best practices for storing furosemide standard solutions?

A3: To ensure the stability of furosemide standard solutions, follow these best practices:

  • Protect from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.[3]

  • Control pH: Prepare solutions in a neutral or slightly alkaline solvent.

  • Control temperature: Store stock solutions as recommended by the manufacturer, typically at controlled room temperature or refrigerated.

  • Use freshly prepared solutions: For the most accurate results, it is recommended to use freshly prepared working standards.

Q4: What are the common impurities of furosemide?

A4: Common impurities of furosemide include related substances from the synthesis process and degradation products.[10][11][12] Pharmacopeias list several specified impurities, such as Furosemide Related Compound A, B, C, and D.[13] The primary degradation product is 4-chloro-5-sulfamoylanthranilic acid (CSA).[1][2][9]

Q5: Can I use a furosemide solution that has turned yellow?

A5: A yellow discoloration of a furosemide solution is an indication of degradation.[1][2] Using a discolored solution will lead to inaccurate analytical results, as the concentration of the active furosemide will be lower than intended. It is strongly advised to discard any discolored solutions and prepare a fresh standard.

Experimental Protocols

General Protocol for Assessing Furosemide Standard Stability

This protocol outlines a general procedure for evaluating the stability of a furosemide standard solution under various conditions.

1. Materials:

  • Furosemide reference standard

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH values (e.g., pH 3, 7, 9)

  • Volumetric flasks and pipettes

  • Amber and clear glass vials

  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh a suitable amount of furosemide reference standard.

  • Dissolve the standard in a minimal amount of organic solvent (e.g., methanol or acetonitrile) and dilute to the final volume with the desired solvent (e.g., water, buffer, or mobile phase).

  • This stock solution should be prepared in an amber volumetric flask to protect it from light.

3. Experimental Conditions:

  • To study the effect of pH, dilute the stock solution in buffers of different pH values.

  • To study the effect of light, expose a set of samples in clear glass vials to a controlled light source (e.g., fluorescent or UV light) and keep a parallel set in amber vials or wrapped in foil as a control.[3]

  • To study the effect of temperature, store samples at different temperatures (e.g., refrigerated, room temperature, elevated temperature).

4. Analysis:

  • Analyze the samples by a stability-indicating HPLC method at initial time (t=0) and at specified time intervals.

  • The HPLC method should be capable of separating furosemide from its potential degradation products.[6]

  • Monitor the peak area of furosemide and any degradation products.

5. Data Evaluation:

  • Calculate the percentage of furosemide remaining at each time point relative to the initial concentration.

  • Plot the percentage of furosemide remaining against time to determine the degradation rate.

Visualizations

Furosemide Degradation Pathway

Furosemide_Degradation Furosemide Furosemide CSA 4-chloro-5-sulfamoylanthranilic acid (CSA) Furosemide->CSA Hydrolysis (Light, Acid) FurfurylAlcohol Furfuryl Alcohol Furosemide->FurfurylAlcohol Hydrolysis (Light, Acid)

Caption: Hydrolytic degradation of furosemide.

Troubleshooting Workflow for Furosemide Standard Instability

Troubleshooting_Workflow Start Inconsistent or Degrading Furosemide Standard Results CheckLight Is the solution protected from light? Start->CheckLight ProtectLight Store in amber vials or wrap in aluminum foil CheckLight->ProtectLight No CheckpH What is the pH of the solution? CheckLight->CheckpH Yes ProtectLight->CheckpH AdjustpH Adjust to neutral or slightly alkaline pH if possible CheckpH->AdjustpH Acidic CheckTemp Is the storage temperature appropriate? CheckpH->CheckTemp Neutral/Alkaline AdjustpH->CheckTemp AdjustTemp Store at controlled room temperature or refrigerated CheckTemp->AdjustTemp No FreshPrep Prepare fresh standard immediately before use CheckTemp->FreshPrep Yes AdjustTemp->FreshPrep End Stable Results FreshPrep->End

Caption: Troubleshooting workflow for stability issues.

References

minimizing variability in furosin measurements across batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in furosin measurements across batches.

Troubleshooting Guide: Minimizing Variability

This guide addresses specific issues that can lead to inconsistent this compound measurements.

Question Answer
Why am I seeing significant batch-to-batch variation in my this compound results for the same sample type? Batch-to-batch variation often stems from inconsistencies in the sample preparation process, particularly the acid hydrolysis step. This compound is not present in raw samples but is formed from Amadori compounds during this hydrolysis.[1][2][3] Therefore, precise control over hydrolysis conditions is critical for reproducible results. Review your protocol for the following: - Acid Concentration: Ensure the exact same concentration of hydrochloric acid (HCl) is used for every batch. Studies have shown that varying HCl concentrations (from 6M to 10.6M) significantly impact the yield of this compound.[4][5][6] - Sample-to-Acid Ratio: The ratio of protein in your sample to the volume of acid must be kept constant.[5] - Hydrolysis Time and Temperature: The duration and temperature of the hydrolysis must be strictly controlled. Even small deviations can alter the extent of the conversion to this compound.[1][7][8] For example, a common method involves hydrolysis at 110°C for 23-24 hours.[6][9][10]
My chromatograms show inconsistent peak retention times for the this compound standard and samples. What could be the cause? Fluctuating retention times in your HPLC or UPLC system are a common source of analytical variability. Consider these potential causes: - Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. The concentration of the ion-pairing agent (e.g., sodium heptanesulfonate) and organic solvent (e.g., acetonitrile) must be precise.[5] - Column Temperature: The column must be thermostatted to a constant temperature (e.g., 30°C) as temperature fluctuations can cause shifts in retention time.[11] - Flow Rate Fluctuation: Check your pump for any signs of inconsistent flow. This can be caused by air bubbles in the system or worn pump seals.[12] - Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injecting your first sample. Insufficient equilibration can lead to drifting retention times.
I'm observing low or no recovery of this compound from my spiked samples. What should I investigate? Low recovery suggests a problem with either the sample cleanup step or degradation of the this compound molecule. - Solid-Phase Extraction (SPE) Issues: If you are using SPE for sample cleanup, ensure the cartridges have not expired and are from the same lot. Inconsistent elution can occur if the cartridge is not properly pre-wetted or if the incorrect volume of elution solvent is used.[6][10] - Incomplete Hydrolysis: If the Amadori compounds are not fully converted, the measured this compound will be artificially low. Re-evaluate your hydrolysis parameters (time, temperature, acid concentration).[5] - Degradation: While relatively stable, this compound can degrade under certain conditions. For instance, excessively high HCl concentrations might lead to degradation.[6] Ensure your hydrolyzed samples are handled consistently and analyzed promptly.
The total protein measurement of my samples is inconsistent. How does this impact my final this compound values? Since this compound content is typically expressed as milligrams per 100g of protein, any variability in the protein measurement will directly translate to variability in your final this compound result.[1] - Standardize Protein Assay: Use a consistent and validated method for total protein determination, such as the Dumas or Kjeldahl method.[8] - Homogenization: Ensure your samples are thoroughly homogenized before taking an aliquot for protein analysis to ensure the portion is representative of the entire sample.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and why is it measured? This compound (ε-N-2-furoylmethyl-L-lysine) is an amino acid that is not naturally present in food or biological samples. It is formed during the acid hydrolysis of Amadori compounds, which are the initial, stable products of the Maillard reaction between reducing sugars and the amino group of lysine.[2][4][13] Its measurement is used as a key indicator of the intensity of heat treatment and the extent of initial Maillard reaction damage in foods like milk, cereals, and honey.[1][3][8]
What are the main factors that influence the formation of this compound in a product? The primary factors include: - Processing Temperature and Time: Higher temperatures and longer processing times lead to increased this compound levels.[7][8] - Product Composition: The concentration of reaction precursors, namely proteins (lysine) and reducing sugars, is a key driver of this compound formation.[2][7] - Storage Conditions: Time, temperature, and humidity during storage can also affect the this compound content.[8]
What is the most common analytical method for this compound determination? The most widely used method is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection at 280 nm.[1][5][6] More rapid analysis can be achieved with ultra-performance liquid chromatography (UPLC) systems.[14][15] For high sensitivity and accuracy, LC-MS/MS methods are also employed.[7][16]
Is it necessary to use Solid-Phase Extraction (SPE) for sample cleanup? SPE is commonly used to purify the sample hydrolysate before HPLC analysis to remove interfering compounds.[6][10][13] However, some newer, rapid UPLC methods have demonstrated good results without the need for an SPE cleanup step, which can simplify the workflow.[15] The necessity depends on the complexity of your sample matrix and the specific analytical method.
How can I ensure the accuracy of my this compound quantification? To ensure accuracy: - Use a Certified Reference Material: If available, use a certified reference material with a known this compound concentration to validate your method. - Method Validation: Perform a thorough method validation, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery).[13][14][15] - Calibration Strategy: The external standard method is generally considered adequate if matrix interference is low. However, the standard addition method can be used to overcome matrix effects.[5]

Experimental Protocols

Key Experiment: this compound Determination by IP-RP-HPLC

This protocol is a generalized procedure based on common practices.[1][5][6] Users should validate the method for their specific matrix.

  • Protein Determination:

    • Accurately determine the total protein content of the sample using a standard method (e.g., Dumas NNA 701).[8] This is crucial for expressing the final result.

  • Acid Hydrolysis:

    • Weigh a sample amount corresponding to approximately 30-70 mg of protein into a Pyrex screw-cap vial.[9]

    • Add 8-10 mL of 10.6 M HCl.[6]

    • Bubble high-purity nitrogen gas through the solution for 2 minutes to create an inert atmosphere.[9][10]

    • Seal the vial tightly with a PTFE-faced septum and heat at 110°C for 23-24 hours in a heating block or oven.[6][9][10]

    • Allow the hydrolysate to cool to room temperature.

  • Sample Cleanup (SPE):

    • Filter the cooled hydrolysate through medium-grade filter paper.

    • Pre-wet a C18 SPE cartridge with 5 mL of methanol, followed by 10 mL of deionized water.[6][10]

    • Apply 0.5 mL of the filtered hydrolysate to the SPE cartridge.

    • Elute the this compound with 3 mL of 3M HCl.[6][10]

    • Evaporate the eluate to dryness under vacuum.

  • HPLC Analysis:

    • Reconstitute the dried sample in 3 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm filter before injection.

    • Chromatographic Conditions:

      • Column: C18, 5 µm, 250 x 4.6 mm (A furosine-dedicated column is recommended).[9][11]

      • Mobile Phase: 5mM sodium heptanesulfonate with 20% acetonitrile and 0.2% formic acid.[5][6]

      • Flow Rate: 1.2 mL/min.[5][6]

      • Column Temperature: 30°C.[11]

      • Detection: UV at 280 nm.[1]

      • Injection Volume: 20 µL.

    • Quantify the this compound peak by comparing its area to a calibration curve prepared from a pure this compound standard.

Data Presentation

Table 1: Performance Characteristics of this compound Analytical Methods
ParameterUPLC Method[14]UPLC-MS/MS Method[7]HPLC-Q-TOF/MS Method[16]
Limit of Detection (LOD) 3 µg/LNot Specified0.50 mg/100 g
Limit of Quantification (LOQ) 10 µg/LNot SpecifiedNot Specified
Linearity Range 0.2 to 5.0 mg/LNot Specified0.05 to 2.00 mg/L
Recovery 80.5% to 94.2%93.2% to 95.4%79.9% to 119.7%
Precision (RSD) 2.2% to 6.8%Intra-day: 3.12%, Inter-day: 4.28%1.4% to 2.6%
Analysis Time 8 min~4 minNot Specified
Table 2: Typical this compound Content in Various Food Products
Food ProductThis compound Content (mg/100 g protein)Reference(s)
Pasteurized Milk5.1 - 11.9[16]
Fermented Milk25.4 - 1661.1[17][18]
Baby Cereals293 - 3180[6]
Processed Velvet Antler60.3 - 241.2[7]

Note: These values are indicative and can vary significantly based on processing conditions and formulation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample 1. Sample Weighing (& Homogenization) Protein 2. Protein Content Determination Sample->Protein Hydrolysis 3. Acid Hydrolysis (HCl, 110°C, 23h) Sample->Hydrolysis Cleanup 4. SPE Cleanup (C18 Cartridge) Hydrolysis->Cleanup Recon 5. Reconstitution (in Mobile Phase) Cleanup->Recon HPLC 6. IP-RP-HPLC (UV @ 280nm) Recon->HPLC Data 7. Data Processing & Quantification HPLC->Data Result 8. Final Result (mg this compound / 100g Protein) Data->Result

Caption: Workflow for this compound measurement.

troubleshooting_variability Start High Variability in This compound Results? Check_Retention Are Retention Times (RT) Consistent? Start->Check_Retention Start Here Check_Recovery Is Recovery from Spiked Samples Low? Check_Retention->Check_Recovery Yes Troubleshoot_HPLC Troubleshoot HPLC System: - Mobile Phase Prep - Column Temp - Flow Rate Check_Retention->Troubleshoot_HPLC No Check_Hydrolysis Review Hydrolysis Protocol: - Acid Concentration - Sample/Acid Ratio - Time & Temperature Check_Recovery->Check_Hydrolysis No Troubleshoot_SPE Troubleshoot SPE Cleanup: - Cartridge Integrity - Elution Volume Check_Recovery->Troubleshoot_SPE Yes Check_Protein Review Protein Assay: - Method Consistency - Sample Homogeneity Check_Hydrolysis->Check_Protein If Hydrolysis is OK Solution_Hydrolysis Standardize Hydrolysis Protocol Check_Hydrolysis->Solution_Hydrolysis Solution_Protein Standardize Protein Assay Check_Protein->Solution_Protein Solution_HPLC Calibrate & Maintain HPLC Troubleshoot_HPLC->Solution_HPLC Solution_SPE Optimize & Standardize SPE Troubleshoot_SPE->Solution_SPE

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing Furosine Detection in Baked Goods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of furosine detection in baked goods. Furosine, a marker of the initial stages of the Maillard reaction, is an important indicator of thermal processing and potential nutritional damage to proteins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing analytical methodologies.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of furosine in baked goods, providing potential causes and solutions in a question-and-answer format.

Question: Why am I observing a low or no furosine peak in my chromatogram?

Answer:

Potential CauseRecommended Solution
Incomplete Acid Hydrolysis Optimize hydrolysis conditions. Increasing the concentration of hydrochloric acid (e.g., from 6M to 10.6M) can lead to higher furosine values.[1][2] Ensure the hydrolysis is carried out at a consistent temperature (e.g., 110°C) for a sufficient duration (e.g., 23-24 hours).[1][3]
Furosine Degradation Avoid excessive acid concentrations or hydrolysis times, as this can lead to furosine degradation.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample.[4] Use a second SPE cartridge in series to check for analyte breakthrough during the adsorption step.[4] Optimize the elution solvent to ensure complete recovery of furosine from the cartridge.[5][6]
Sample Matrix Interference For complex matrices like baked goods, a thorough sample cleanup is crucial. Consider using a guard column to protect the analytical column from contaminants.[4]
Low Furosine Content in Sample For samples with very low furosine levels, consider concentrating the eluate from the SPE step.[2]

Question: My chromatogram shows peak fronting or tailing. What could be the cause and how can I fix it?

Answer:

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.[7]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure adequate retention and selectivity for the polar and charged furosine molecule.[8]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7] Using a guard column can extend the life of the analytical column.[4]
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the mobile phase.[9]

Question: I am experiencing a drifting baseline in my HPLC analysis. What should I do?

Answer:

Potential CauseRecommended Solution
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.[7][9]
Contaminated Mobile Phase Prepare fresh mobile phase using HPLC-grade solvents and degas it thoroughly.[7]
Detector Flow Cell Contamination Flush the flow cell with a strong, appropriate solvent.[7]
Incomplete Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[7]

Frequently Asked Questions (FAQs)

What is furosine and why is it important to measure it in baked goods?

Furosine (ε-N-(2-furoylmethyl)-L-lysine) is an amino acid derivative formed during the acid hydrolysis of Amadori products, which are early-stage compounds of the Maillard reaction.[3][10][11] In baked goods, the Maillard reaction is responsible for the development of color and flavor. However, it can also lead to the loss of essential amino acids like lysine, thereby reducing the nutritional value of the product.[1][12] Measuring furosine content serves as a reliable indicator of the intensity of heat treatment and the extent of initial protein damage.[3][12]

What are the most common analytical methods for furosine detection?

The most widely used technique is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection at 280 nm.[3][13][14] Other methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This method avoids the need for ion-pairing agents.[10][11]

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and improved sensitivity.[15]

  • Capillary Electrophoresis (CE): CE is an alternative technique that can offer advantages in terms of analysis time and cost.[16][17]

How can I improve the sensitivity of my furosine analysis?

Several strategies can be employed to enhance sensitivity:

  • Optimize Sample Preparation: Proper acid hydrolysis is crucial for maximizing furosine formation.[2] A well-optimized solid-phase extraction (SPE) step can effectively remove interferences and concentrate the analyte.[2]

  • Advanced Chromatographic Techniques: Utilizing UPLC or UHPLC systems can significantly improve sensitivity and reduce run times.[15]

  • Sensitive Detection Methods: While UV detection is common, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) can provide higher sensitivity and specificity.[13][16]

Is solid-phase extraction (SPE) always necessary for furosine analysis?

For some simpler matrices or when using highly sensitive UPLC methods, SPE may not be required.[15] However, for complex matrices like baked goods, which contain numerous potentially interfering compounds, SPE is highly recommended for sample cleanup and to enhance the reliability of the results.[10][11]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for furosine detection.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HILICThermally Processed Foods0.7 mg/kg2.3 mg/kg[10][11]
UPLCMilk0.01 mg/L0.025 mg/L[15]
LC-MS/MSVarious Foods< 5 ppb-[13]
IP-RP-HPLCBaby Cereals1.42 pmol (detection limit)-[1]
CE-MS/MSFood Products0.07 mg/L0.25 mg/L[16]
CEDairy Products-0.5 ppm[17]

Experimental Protocols

Protocol 1: Furosine Determination in Baked Goods by IP-RP-HPLC

This protocol is a generalized procedure based on common practices described in the literature.[1][3]

1. Sample Preparation and Hydrolysis: a. Weigh approximately 150 mg of the ground and homogenized baked good sample into a screw-cap vial.[1] b. Add 4.5 mL of 10.6 M hydrochloric acid (HCl).[1] c. Purge the vial with nitrogen gas for 2 minutes to remove oxygen.[3] d. Tightly seal the vial and place it in an oven at 110°C for 23-24 hours.[1][3] e. After hydrolysis, allow the sample to cool to room temperature. f. Filter the hydrolysate through a medium-grade filter paper.[1]

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.[1] b. Load 0.5 mL of the filtered hydrolysate onto the cartridge.[1] c. Elute the furosine with 3 mL of 3 M HCl.[1] d. Evaporate the eluate to dryness under a vacuum. e. Reconstitute the residue in a known volume of the mobile phase.

3. HPLC Analysis: a. Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[3] b. Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solution with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[3] c. Flow Rate: Typically 0.6-1.0 mL/min. d. Injection Volume: 10-50 µL. e. Detection: UV detector at 280 nm.[1][14] f. Quantification: Use an external standard calibration curve prepared with a furosine standard.[3]

Protocol 2: Rapid Furosine Determination by UPLC

This protocol is adapted from a method developed for milk, which can be optimized for baked good extracts.[15]

1. Simplified Sample Preparation: a. Perform acid hydrolysis as described in Protocol 1. The original study on milk found nitrogen purging and SPE to be unnecessary for their UPLC method, but this should be validated for baked good matrices.[15] b. After hydrolysis and filtration, the sample may be directly diluted with the mobile phase for injection.

2. UPLC Analysis: a. Column: A suitable UPLC column (e.g., a C18 or HILIC column with a smaller particle size). b. Mobile Phase: Optimized for rapid separation. c. Flow Rate: Higher flow rates typical for UPLC. d. Injection Volume: Smaller injection volumes (e.g., 1-5 µL). e. Detection: UV or PDA detector at 280 nm. f. Run Time: The goal is a significantly shorter run time compared to conventional HPLC.

Visualizations

Experimental_Workflow_Furosine_Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis Homogenization Homogenization of Baked Good Sample Weighing Weighing Homogenization->Weighing Hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) Weighing->Hydrolysis Filtration Filtration Hydrolysis->Filtration Conditioning Cartridge Conditioning (Methanol, Water) Filtration->Conditioning Loading Sample Loading Conditioning->Loading Elution Furosine Elution (3M HCl) Loading->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for furosine analysis in baked goods.

Troubleshooting_Low_Sensitivity cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Furosine Peak Hydrolysis_Issue Incomplete Hydrolysis Start->Hydrolysis_Issue SPE_Issue Inefficient SPE Start->SPE_Issue Matrix_Effect Matrix Interference Start->Matrix_Effect Low_Concentration Low Analyte Concentration Start->Low_Concentration Optimize_Hydrolysis Optimize Acid Conc. & Hydrolysis Time Hydrolysis_Issue->Optimize_Hydrolysis Optimize_SPE Optimize SPE Protocol (Conditioning, Elution) SPE_Issue->Optimize_SPE Improve_Cleanup Improve Sample Cleanup (e.g., Guard Column) Matrix_Effect->Improve_Cleanup Concentrate_Sample Concentrate Eluate Low_Concentration->Concentrate_Sample

Caption: Troubleshooting low furosine detection sensitivity.

References

Technical Support Center: Capillary Electrophoresis of Furosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using capillary electrophoresis (CE) to analyze furosine.

Frequently Asked Questions (FAQs)

Q1: Why is my furosine peak showing significant tailing or an asymmetrical shape?

Peak tailing is a common issue in the CE analysis of furosine and can often be attributed to a mismatch between the pH of the injected sample and the running buffer.[1] If the sample, which is typically acidic after hydrolysis, is injected into a neutral or higher pH running buffer, it can lead to peak distortion.

Solutions:

  • pH Adjustment: Adjust the pH of the hydrolyzed sample to be similar to that of the running buffer before injection.[1]

  • Sample Redissolution: After solid-phase extraction (SPE) and drying, redissolve the sample in a small amount of the running buffer or a solution with a similar pH.[2][3]

  • Buffer Additives: The use of additives like hexadecyl trimethylammonium bromide (HDTAB) in the running buffer can improve peak symmetry by modifying the capillary wall and reducing analyte interaction.[2][3][4]

Q2: I'm observing inconsistent migration times for my furosine peak. What could be the cause?

Poor reproducibility of migration times is a frequent challenge in capillary electrophoresis and can stem from several factors:

  • Capillary Conditioning: Inadequate or inconsistent capillary conditioning between runs can alter the electroosmotic flow (EOF), leading to shifts in migration time.

  • Buffer Depletion: The buffer in the inlet and outlet vials can become depleted or its composition can change over time due to electrolysis.

  • Temperature Fluctuations: The viscosity of the buffer and, consequently, the migration speed of analytes are sensitive to temperature changes. Unstable capillary temperature can lead to inconsistent results.[5]

  • Voltage/Current Instability: Fluctuations in the applied voltage or current will directly impact the migration of furosine. This can be caused by loose connections or partial blockages in the capillary.[6]

  • Sample Matrix Effects: High salt concentrations or other interfering compounds in the sample can affect the electric field and EOF.[5]

Solutions:

  • Standardized Capillary Flushing: Implement a consistent and thorough capillary flushing routine between each run. A typical procedure involves flushing with 0.1 M NaOH, followed by deionized water, and then equilibrating with the running buffer.[7]

  • Regular Buffer Replacement: Replace the buffer in the vials regularly, for instance, after a set number of injections, to ensure consistent composition.[7]

  • Temperature Control: Ensure the capillary temperature is stable and controlled throughout the analysis.[4][5]

  • System Check: Regularly inspect electrical connections and monitor the current during runs for any signs of instability.[5][6]

  • Sample Cleanup: Employ a robust sample preparation method, including solid-phase extraction (SPE), to remove interfering matrix components.[2][3][4][8]

Q3: My furosine peak area is not reproducible. How can I improve quantitative precision?

Variability in peak area significantly impacts the accuracy of quantification. The main sources of this issue are:

  • Inconsistent Injection Volume: The amount of sample introduced into the capillary can vary between injections, especially with hydrodynamic injection if pressure or time is not precisely controlled.

  • Irreproducible Flow Rate: Changes in the electroosmotic flow will affect the residence time of the analyte in the detector window, influencing the peak area.[9]

  • Sample Evaporation: Evaporation of the sample from the vial can lead to an increase in concentration over time.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the detector response for furosine.[10][11]

Solutions:

  • Injection Method Optimization: Optimize injection parameters (pressure and time for hydrodynamic injection, or voltage and time for electrokinetic injection) and ensure the sample vial is properly positioned.

  • Use of an Internal Standard: Incorporating an internal standard can compensate for variations in injection volume and migration time.

  • Cover Sample Vials: Use appropriate vial caps or septa to minimize sample evaporation during the analytical sequence.

  • Thorough Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and minimize matrix effects.[2][3][4][8]

Q4: I am not seeing any peaks, or the signal intensity for furosine is very low. What should I check?

The absence of peaks or a weak signal can be caused by several issues:

  • Blocked or Broken Capillary: A blockage or break in the capillary will prevent the sample from reaching the detector.[12]

  • No Sample Injection: The capillary tip may not be properly immersed in the sample vial during injection, or there might be an air bubble in the sample well.[5][12]

  • Incorrect Polarity: For some methods, a reverse polarity is required for the separation of furosine.[2][3][4]

  • Detector Issues: The detector lamp may be off or failing, or the detector settings might be inappropriate for the analysis.[6]

  • Insufficient Sample Concentration: The concentration of furosine in the sample may be below the limit of detection (LOD) of the method.

Solutions:

  • Inspect the Capillary: Visually inspect the capillary for any breaks. Try flushing the capillary to check for blockages.

  • Observe the Injection Process: Ensure the capillary is correctly positioned in the sample vial during injection and that there are no air bubbles.

  • Verify Polarity Settings: Double-check the polarity settings of the instrument to ensure they match the requirements of the analytical method.

  • Check Detector Status: Confirm that the detector lamp is on and that the correct wavelength (typically 280 nm for furosine) is selected.

  • Sample Concentration: If possible, try concentrating the sample or using a more sensitive detection method if available.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the capillary electrophoresis of furosine, compiled from various studies.

ParameterMethod 1Method 2Method 3
Capillary Type Uncoated Fused Silica[3][4]Uncoated Fused Silica with Extended Path Length[8]Uncoated Fused Silica
Capillary Dimensions 50 µm i.d.50 µm i.d.[8]50 µm i.d., 48.5 cm length[13]
Running Buffer 0.1 M Phosphate buffer (pH 7.0) with 1.2 mM HDTAB[3][4]3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPS) (pH 7.0)[8]50 mM Phosphate buffer (pH 7.0)[13]
Applied Voltage 10 kV (reverse polarity)[3][4]Not specified25 kV[13]
Temperature 30 °C[3][4]Not specified25 °C[13]
Injection Pressure (0.5 psi) for 10 sNot specified200 mbar for 1 s[13]
Detection Wavelength 280 nm280 nm280 nm[13]
Reproducibility (RSD%) Migration Time: < 2.25%, Peak Area: < 5.80%[3][4]In-laboratory repeatability: +/- 7.1%[8]Not specified
Limit of Quantitation 0.5 ppm[3][4]Not specifiedNot specified

Detailed Experimental Protocol

This protocol is a representative method for the determination of furosine in dairy products by capillary electrophoresis.[2][3][4]

1. Sample Preparation (Hydrolysis and Purification)

  • Accurately weigh the sample (e.g., milk powder, cheese).

  • Perform acid hydrolysis of the sample.

  • Dry the hydrolyzed sample.

  • Redissolve the dried sample in 0.2 M NaOH.[3][4]

  • Purify the sample using a solid-phase extraction (SPE) cartridge to remove matrix interferents.[3][4][8]

  • Dry the purified sample and redissolve it in the running buffer or a solution of similar pH.[2][8]

2. Capillary Electrophoresis System and Conditions

  • Instrument: A standard capillary electrophoresis system with UV detection.

  • Capillary: Uncoated fused silica capillary (e.g., 50 µm i.d.).

  • Running Buffer: 0.1 M phosphate buffer (pH 7.0) containing 1.2 mM hexadecyl trimethylammonium bromide (HDTAB).[3][4]

  • Voltage: 10 kV with reverse polarity (anode at the outlet, cathode at the inlet).[3][4]

  • Temperature: Maintain the capillary at 30 °C.[3][4]

  • Detection: UV detection at 280 nm.

3. Capillary Conditioning and Analysis Sequence

  • Initial Conditioning (New Capillary): Flush the new capillary with 1 M NaOH for 15 minutes, followed by deionized water for 10 minutes, and finally with the running buffer for 5 minutes.

  • Pre-run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then equilibrate with the running buffer for 2 minutes.

  • Injection: Inject the prepared sample using a hydrodynamic method (e.g., 0.5 psi for 10 seconds).

  • Separation: Apply the 10 kV voltage (reverse polarity) for a duration sufficient for the furosine peak to elute (e.g., 10 minutes).

  • Data Acquisition: Collect data at 280 nm throughout the run.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the capillary electrophoresis of furosine.

TroubleshootingWorkflow start_node Start Analysis problem_node problem_node start_node->problem_node Observe Electropherogram check_node check_node problem_node->check_node Good Peaks issue_node1 issue_node1 problem_node->issue_node1 No / Low Peaks issue_node2 issue_node2 problem_node->issue_node2 Peak Tailing / Asymmetry issue_node3 issue_node3 problem_node->issue_node3 Inconsistent Migration Time solution_node solution_node problem_node2 Reproducible? check_node->problem_node2 Check Reproducibility end_node Problem Resolved issue_node issue_node solution_node1_1 1. Capillary for blockage/breakage 2. Sample injection process 3. Detector status & settings 4. Polarity settings issue_node1->solution_node1_1 Check solution_node2_1 1. Sample pH to match buffer 2. Redissolve dried sample in buffer 3. Optimize buffer additives (e.g., HDTAB) issue_node2->solution_node2_1 Adjust solution_node3_1 1. Standardized capillary conditioning 2. Regular buffer replacement 3. Stable temperature control 4. Robust sample cleanup (SPE) issue_node3->solution_node3_1 Implement/Verify solution_node1_1->end_node solution_node2_1->end_node solution_node3_1->end_node problem_node2->end_node Yes issue_node4 Poor Peak Area RSD% problem_node2->issue_node4 No solution_node4_1 1. Use of Internal Standard 2. Optimize injection parameters 3. Ensure thorough sample cleanup (SPE) issue_node4->solution_node4_1 Incorporate/Optimize solution_node4_1->end_node

Caption: Troubleshooting workflow for furosine analysis by CE.

References

alternative methods to acid hydrolysis for furosin release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furosine release analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative methods to traditional acid hydrolysis for the release of furosine from proteins.

Alternative Methods to Acid Hydrolysis: An Overview

Traditional acid hydrolysis for furosine determination is often time-consuming and can lead to the degradation of other amino acids. This support center explores three key alternative methods: Microwave-Assisted Acid Hydrolysis, Enzymatic Hydrolysis, and Subcritical Water Hydrolysis. Each method offers distinct advantages and presents unique experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative methods over traditional acid hydrolysis for furosine release?

A1: Alternative methods offer several advantages over the conventional approach:

  • Reduced Time: Microwave-assisted and subcritical water hydrolysis can significantly shorten the hydrolysis time from hours to minutes.

  • Milder Conditions: Enzymatic hydrolysis employs milder conditions, which can help to preserve other acid-labile amino acids and reduce the formation of unwanted byproducts.

  • Improved Safety: Microwave-assisted methods are performed in closed vessels, reducing the risk of exposure to corrosive acid fumes.

  • Potential for Automation: Some alternative methods can be more easily automated, increasing sample throughput.

Q2: Which alternative method is most suitable for my specific sample type?

A2: The choice of method depends on your sample matrix, available equipment, and analytical goals:

  • Microwave-Assisted Acid Hydrolysis: Ideal for rapid screening of a large number of samples, particularly for matrices like milk and dairy products.[1][2]

  • Enzymatic Hydrolysis: Best suited for applications where the preservation of other amino acids is critical and for samples that are sensitive to harsh acid treatment. It has the advantage of not degrading acid-labile substances.[3]

  • Subcritical Water Hydrolysis: A "green" alternative that uses only water at high temperature and pressure. It is effective for a variety of food matrices but requires specialized equipment.[4]

Q3: Can I use a combination of methods for furosine analysis?

A3: Yes, combining methods can be advantageous. For instance, using microwave-assisted hydrolysis for rapid sample preparation followed by a highly sensitive analytical technique like UPLC-MS/MS can provide fast and accurate results.[1]

Troubleshooting Guides

Microwave-Assisted Acid Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Low or no furosine peak Incomplete hydrolysis.- Ensure the correct acid concentration (8M HCl is often optimal).- Verify the microwave temperature and time are sufficient (e.g., 160°C for 40 minutes).[1]- Check for proper sealing of the microwave vessels to maintain pressure.
High variability in results Inconsistent heating within the microwave cavity.- Ensure uniform sample volume and vessel placement within the microwave.- Use a microwave system with a turntable or mode stirrer for even energy distribution.- Calibrate the microwave's power output.
Presence of unexpected peaks Degradation of sugars or other sample components.- Optimize hydrolysis time and temperature to minimize degradation.- Consider a sample cleanup step (e.g., solid-phase extraction) after hydrolysis.
System corrosion or leakage Use of strong acids at high temperatures.- Use microwave vessels designed for acid digestion.- Regularly inspect vessel integrity.- Consider using a lower acid concentration if compatible with efficient hydrolysis.
Enzymatic Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Incomplete protein digestion Inactive enzyme, suboptimal pH or temperature, presence of inhibitors.- Use a fresh, active protease or a protease cocktail with broad specificity.- Optimize pH and temperature for the specific enzyme(s) used.- Check for and remove potential protease inhibitors from the sample.
Low furosine yield The enzyme is not effectively releasing the glycated lysine residue.- Experiment with different proteases (e.g., pronase, a mixture of proteases) to find one that efficiently cleaves near the glycated lysine.- Increase enzyme-to-substrate ratio.- Extend incubation time.
Enzyme interference in analysis The enzyme itself is a protein and can interfere with subsequent analysis.- Inactivate the enzyme after hydrolysis by heat treatment (e.g., 95-97°C for 20 minutes).- Remove the enzyme by ultrafiltration or precipitation followed by centrifugation.
Microbial contamination during long incubation Non-sterile conditions.- Work in a sterile environment.- Add a bacteriostatic agent (e.g., sodium azide) to the digestion buffer if compatible with downstream analysis.
Subcritical Water Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Low yield of amino acids/furosine Suboptimal temperature or pressure.- Optimize the temperature and pressure for your specific sample matrix. Temperatures between 160°C and 280°C are commonly used for protein hydrolysis.[4]- Ensure the system reaches and maintains the target temperature and pressure.
Formation of degradation products Temperature is too high or reaction time is too long.- Reduce the hydrolysis temperature and/or time.- The stability of reducing sugars is reported to be between 160°C and 200°C in subcritical water.
Clogging of the system Particulate matter in the sample.- Ensure the sample is properly homogenized before introducing it into the reactor.- Use appropriate filters in the system.
Inconsistent results Fluctuations in temperature and pressure.- Ensure the reactor has precise temperature and pressure control.- Allow the system to stabilize at the set conditions before introducing the sample.

Experimental Protocols

Microwave-Assisted Acid Hydrolysis for Furosine in Milk

This protocol is adapted from a rapid determination method for furosine in milk.[1]

1. Sample Preparation:

  • No pre-treatment of the milk sample is necessary.

2. Hydrolysis:

  • Place 2 mL of the milk sample into a microwave digestion vessel.
  • Add 8 mL of 8 M hydrochloric acid (HCl).
  • Seal the vessel and place it in a microwave digestion system.
  • Heat the sample to 160°C and hold for 40 minutes.

3. Sample Cleanup:

  • After cooling, filter the hydrolysate through paper and then a 0.22 µm membrane filter.

4. Analysis:

  • Analyze the filtered hydrolysate using Ultra-Performance Liquid Chromatography (UPLC) with UV detection at 280 nm.

General Protocol for Enzymatic Hydrolysis

This is a general guideline, and optimization for specific sample types and enzymes is recommended.

1. Sample Preparation:

  • Homogenize the protein-containing sample in a suitable buffer (e.g., phosphate or borate buffer) at a concentration of 1-10% (w/v).
  • Adjust the pH of the slurry to the optimal pH for the chosen protease(s).

2. Enzymatic Digestion:

  • Add the protease (e.g., pronase, Alcalase, or a protease cocktail) to the sample slurry. The enzyme-to-substrate ratio typically ranges from 1:100 to 1:20 (w/w).
  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a period of 2 to 24 hours with constant agitation.

3. Enzyme Inactivation:

  • Heat the reaction mixture to 95-100°C for 15-20 minutes to inactivate the enzyme.

4. Sample Cleanup:

  • Centrifuge the mixture to pellet any undigested material and the inactivated enzyme.
  • Collect the supernatant and filter it through a 0.22 µm filter.

5. Analysis:

  • Analyze the clear filtrate for furosine content using HPLC or UPLC-MS/MS.

Subcritical Water Hydrolysis (General Approach)

This protocol outlines a general approach for protein hydrolysis using subcritical water. Specific parameters should be optimized for furosine release.

1. System Setup:

  • Use a high-pressure, high-temperature batch or continuous flow reactor system designed for subcritical water applications.

2. Sample Preparation:

  • Prepare an aqueous suspension of the sample (e.g., 1-10% w/v).

3. Hydrolysis:

  • Pump the sample suspension into the pre-heated reactor.
  • Typical operating conditions for protein hydrolysis range from 160°C to 280°C at a pressure sufficient to maintain water in its liquid state (e.g., 5-10 MPa).
  • The residence time in the reactor can vary from a few minutes to over an hour.

4. Cooling and Depressurization:

  • Rapidly cool the hydrolysate and reduce the pressure.

5. Sample Collection and Analysis:

  • Collect the liquid hydrolysate.
  • Filter the sample to remove any solid residues.
  • Analyze the filtrate for furosine content.

Data Presentation: Comparison of Methods

The following table summarizes key quantitative parameters for the different furosine release methods.

Parameter Traditional Acid Hydrolysis Microwave-Assisted Acid Hydrolysis Enzymatic Hydrolysis Subcritical Water Hydrolysis
Hydrolysis Time 18 - 24 hours40 minutes2 - 24 hours10 - 60 minutes
Typical Temperature 110°C160°C[1]37 - 50°C160 - 280°C[4]
Reagents 6-8 M HCl8 M HCl[1]Protease(s), BufferWater
Furosine Yield Variable, reported molar yields of ~32% (6M HCl) to ~46% (8M HCl) from fructosyllysine[3]Stable and reproducible yield[1]Dependent on enzyme and substrate; potentially lower than acid hydrolysisDependent on conditions; can achieve high degrees of hydrolysis.
LOD (for furosine) Method-dependent3 µg/L (UPLC)[1]Method-dependentMethod-dependent
LOQ (for furosine) Method-dependent10 µg/L (UPLC)[1]Method-dependentMethod-dependent
Recovery (%) Method-dependent80.5 - 94.2%[1]Method-dependentMethod-dependent
Key Advantage Well-establishedSpeedMild conditions"Green" chemistry
Key Disadvantage Time-consuming, harsh conditionsRequires specialized microwave equipmentEnzyme cost, optimization requiredRequires high-pressure equipment

Visualizations

Experimental_Workflow_Microwave_Hydrolysis sample Milk Sample (2 mL) acid Add 8M HCl (8 mL) sample->acid microwave Microwave Hydrolysis (160°C, 40 min) acid->microwave cool Cooling microwave->cool filter Filtration (Paper & 0.22 µm) cool->filter analysis UPLC Analysis (280 nm) filter->analysis

Caption: Workflow for Microwave-Assisted Acid Hydrolysis of Milk Samples.

Experimental_Workflow_Enzymatic_Hydrolysis sample Protein Sample in Buffer ph_adjust Adjust pH sample->ph_adjust enzyme Add Protease ph_adjust->enzyme incubate Incubation (37-50°C, 2-24h) enzyme->incubate inactivate Enzyme Inactivation (Heat) incubate->inactivate centrifuge Centrifugation inactivate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm) supernatant->filter analysis HPLC/UPLC-MS/MS Analysis filter->analysis

Caption: General Workflow for Enzymatic Hydrolysis for Furosine Release.

Logical_Relationship_Method_Selection start Start: Need to measure furosine q1 High sample throughput needed? start->q1 q2 Preservation of other amino acids critical? q1->q2 No method1 Microwave-Assisted Acid Hydrolysis q1->method1 Yes q3 Is 'green' chemistry a priority? q2->q3 No method2 Enzymatic Hydrolysis q2->method2 Yes method3 Subcritical Water Hydrolysis q3->method3 Yes method4 Traditional Acid Hydrolysis q3->method4 No

Caption: Decision Tree for Selecting a Furosine Release Method.

References

method refinement for furosin analysis in foods with high sugar content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of furosin in food matrices with high sugar content. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed in foods with high sugar content?

A1: this compound (ε-N-2-furoylmethyl-L-lysine) is an artificial amino acid formed during the acid hydrolysis of Amadori products, which are early-stage compounds of the Maillard reaction.[1][2] The Maillard reaction, a non-enzymatic browning reaction, occurs between amino acids (primarily the epsilon-amino group of lysine) and reducing sugars when food is heated.[3][4][5] In high-sugar foods, the abundance of reducing sugars can accelerate the Maillard reaction during processing and storage.[6][7] this compound levels are therefore a key indicator of the extent of the Maillard reaction and can be used to assess the intensity of heat treatment and potential nutritional damage (i.e., the loss of available lysine) in products like honey, fruit juices, jams, and infant cereals.[8][9][10]

Q2: What are the main challenges in analyzing this compound in high-sugar foods?

A2: The primary challenges include:

  • Matrix Interference: High concentrations of sugars and other carbohydrates can interfere with the chromatographic separation of this compound, leading to co-elution and inaccurate quantification.

  • Sample Preparation Complexity: The sample preparation process, which typically involves acid hydrolysis to convert the Amadori product to this compound, can be complex and requires careful optimization.[11] Incomplete hydrolysis can lead to underestimation of this compound content.

  • Low Concentrations: In some minimally processed foods, this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.[1]

  • Method Variability: Different analytical methods (e.g., HPLC, UPLC, CZE) and variations in sample preparation protocols can lead to different results, making cross-study comparisons difficult.[12][13]

Q3: Which analytical techniques are most commonly used for this compound analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm is the most widely used technique for this compound determination.[14][15] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common approach.[11][12] More recently, Ultra-High-Performance Liquid Chromatography (UPLC) methods have been developed to offer faster analysis times.[16][17] Capillary Zone Electrophoresis (CZE) has also been presented as a viable alternative.[13] For higher sensitivity and confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[18]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Peak Incomplete acid hydrolysis.Optimize hydrolysis conditions (acid concentration, temperature, time). A common condition is 10.6M HCl at 110°C for 23-24 hours.[11][12]
Degradation of this compound during hydrolysis.Avoid excessive heating times or temperatures. Using an inert atmosphere (e.g., bubbling with nitrogen or helium) can minimize oxidative degradation.[11]
Inefficient Solid-Phase Extraction (SPE) recovery.Ensure proper conditioning of the SPE cartridge (e.g., pre-wetting with methanol and water for C18 cartridges).[11] Test different SPE sorbents to find the one with the best recovery for your matrix.
Insufficient sample concentration.Concentrate the sample extract after SPE cleanup, for example, by evaporation under vacuum.[11]
Poor Peak Shape (Tailing, Fronting, Splitting) Matrix interference from high sugar content.Improve sample cleanup by using a more effective SPE protocol. Consider using a guard column to protect the analytical column.
Inappropriate mobile phase composition.For IP-RP-HPLC, adjust the concentration of the ion-pairing reagent (e.g., sodium heptanesulfonate).[11] Optimize the organic modifier (e.g., acetonitrile) and acid (e.g., formic acid) content.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample overload.Dilute the sample before injection.
Inconsistent or Non-Reproducible Results Variability in sample preparation.Ensure precise and consistent execution of all sample preparation steps, including weighing, hydrolysis, and SPE. Use of an internal standard can help to correct for variations.
Fluctuation in instrument conditions.Allow the HPLC system to equilibrate thoroughly. Monitor pressure and baseline for stability.
Standard solution degradation.Prepare fresh standard solutions regularly and store them properly (e.g., refrigerated and protected from light).
High Background Noise in Chromatogram Contaminated mobile phase or reagents.Use high-purity solvents and reagents. Filter the mobile phase before use.
Detector issues.Check the detector lamp and ensure the system is properly warmed up.[19]
Incomplete sample cleanup.Re-evaluate the SPE procedure to ensure effective removal of interfering substances.

Data Presentation: Comparison of Analytical Methods

The following table summarizes key performance parameters of different analytical methods for this compound determination.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
IP-RP-HPLCBaby Cereals1.42 pmol--[11]
HILICThermally Processed Foods0.7 mg/kg2.3 mg/kg94.6 ± 3.1 to 98.6 ± 1.7[1]
UPLCMilk0.01 mg/L0.025 mg/L83.96 - 93.51[16]
LC-MS/MSVarious Foods< 5 ppb--[18]

Experimental Protocols

Sample Preparation and Acid Hydrolysis

This protocol is a generalized procedure based on common practices.[11][12]

  • Sample Weighing: Accurately weigh approximately 150 mg of the homogenized food sample into a screw-cap Pyrex tube with a PTFE-faced septum.

  • Acid Addition: Add 4.5 mL of 10.6 M hydrochloric acid (HCl).

  • Inert Atmosphere: Bubble high-purity helium or nitrogen gas through the solution for 2 minutes to remove oxygen and prevent oxidative degradation.

  • Hydrolysis: Tightly cap the tube and place it in an oven or heating block at 110°C for 23-24 hours.

  • Cooling and Filtration: Allow the hydrolysate to cool to room temperature. Filter the solution through a medium-grade paper filter.

Solid-Phase Extraction (SPE) Cleanup

This protocol is a common cleanup step to remove interferences.[11][20]

  • Cartridge Conditioning: Pre-wet a C18 SPE cartridge with 5 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Apply 0.5 mL of the filtered hydrolysate to the conditioned SPE cartridge.

  • Elution: Elute the furosine from the cartridge with 3 mL of 3 M HCl.

  • Evaporation: Evaporate the eluate to dryness under a vacuum.

  • Reconstitution: Dissolve the dried residue in a known volume (e.g., 3 mL) of the mobile phase for HPLC analysis.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Analysis

This is an example of a typical HPLC method.[11]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Spheri-5 ODS-2, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: A solution of 5 mM sodium heptanesulfonate containing 20% acetonitrile and 0.2% formic acid.

  • Elution: Isocratic.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 50 µL.

  • Quantification: External standard calibration using a this compound standard.

Visualizations

Maillard_Reaction_Pathway reactant reactant intermediate intermediate product product process process Lysine Lysine Residue (in Protein) SchiffBase Schiff Base Lysine->SchiffBase ReducingSugar Reducing Sugar (e.g., Glucose, Fructose) ReducingSugar->SchiffBase Amadori Amadori Product (ε-N-(1-deoxy-D-fructosyl)-L-lysine) SchiffBase->Amadori Amadori Rearrangement This compound This compound Amadori->this compound Acid Hydrolysis (Analytical Step) Furosin_Analysis_Workflow step step input input output output start High-Sugar Food Sample hydrolysis Acid Hydrolysis (e.g., 10.6M HCl, 110°C, 23h) start->hydrolysis filtration Filtration hydrolysis->filtration spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) filtration->spe evaporation Evaporation & Reconstitution spe->evaporation hplc HPLC Analysis (UV Detection at 280 nm) evaporation->hplc quantification This compound Quantification hplc->quantification

References

Validation & Comparative

Comparative Analysis of Furosin and Hydroxymethylfurfural (HMF) in Jams: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Furosin and hydroxymethylfurfural (HMF) are two key chemical indicators that form in jams and other heat-processed foods primarily through the Maillard reaction and caramelization. Their presence and concentration provide valuable insights into the processing conditions, storage history, and overall quality of these products. This guide offers a comprehensive comparative analysis of this compound and HMF in jams, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of their formation and toxicological pathways.

Formation and Significance in Jams

This compound (ε-N-(2-furoylmethyl)-L-lysine) is an early-stage Maillard reaction product formed from the acid-catalyzed hydrolysis of the Amadori product, which results from the reaction between the ε-amino group of lysine and a reducing sugar.[1][2] Its concentration is a reliable indicator of the extent of the initial stages of the Maillard reaction and is often used to assess thermal damage to proteins during food processing and storage.[3][4]

Hydroxymethylfurfural (HMF), on the other hand, can be formed through both the Maillard reaction and the acid-catalyzed dehydration of hexose sugars (caramelization).[5][6] Its formation is influenced by factors such as temperature, heating time, pH, and sugar content.[7][8] HMF is a well-established indicator of the overall heat treatment applied to a food product and can also signify prolonged or improper storage conditions.[9][10]

Quantitative Comparison in Jams

The concentrations of this compound and HMF in jams can vary widely depending on the type of fruit, sugar content, processing methods, and storage conditions. The following table summarizes typical concentration ranges found in commercial jams.

AnalyteJam TypeConcentration RangeReference
This compound Jams (>60% sugar)Highest levels observed[11]
Reduced-sugar jamsLower levels than standard jams[7]
Peach jamReduced-sugar samples had the lowest levels[7]
Hydroxymethylfurfural (HMF) Commercial JamsTraces to 7.17 mg/100 g[10]
Jams (high sugar, >60%)0.45 – 15.96 mg/100 g[7]
Jams (low sugar, <40%)< 0.7 mg/100 g[7]
Jams (during storage)Increased with time and temperature[9][11]

Experimental Protocols for Analysis

Accurate quantification of this compound and HMF is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for their determination.

Determination of this compound by Ion-Pair Reversed-Phase HPLC

This method is suitable for the determination of this compound in jams and other food matrices.

1. Sample Preparation (Acid Hydrolysis):

  • Weigh a representative sample of jam (containing approximately 30-70 mg of protein) into a screw-cap Pyrex® tube.

  • Add 8 mL of 8 N hydrochloric acid (HCl).

  • Flush the tube with nitrogen to expel oxygen, seal it tightly, and heat at 110°C for 23 hours for acid hydrolysis.[12]

  • After cooling to room temperature, filter the hydrolysate through Whatman No. 4 filter paper.

  • Purify 0.5 mL of the filtrate using a Sep-Pak C18 cartridge.[12]

  • Elute the cartridge with 3 mL of 3 N HCl and evaporate the eluate to dryness under vacuum.

  • Reconstitute the dried residue with a suitable volume of the mobile phase and filter through a 0.22-µm filter before HPLC injection.[13]

2. HPLC Conditions:

  • Column: SUPELCO C18 column (5µm, 250 × 4.6 mm, I.D.) or a furosine-dedicated column.[12][13]

  • Mobile Phase: A solution of 5 mM sodium heptane sulphonate with 20% acetonitrile and 0.2% formic acid (isocratic elution).

  • Flow Rate: 0.6 mL/min.[13]

  • Detection: UV detector set at 280 nm.[4]

  • Column Temperature: 30°C.[13]

  • Injection Volume: 10-80 µL.[13]

3. Quantification:

  • Prepare a standard stock solution of furosine (e.g., 200 µg/mL) and create a series of working standards by dilution.[13]

  • Construct a calibration curve by plotting the peak area against the concentration of the furosine standards.

  • Calculate the furosine concentration in the sample by comparing its peak area with the calibration curve. The results are typically expressed as mg of this compound per 100 g of protein.

Determination of Hydroxymethylfurfural (HMF) by HPLC

This method is widely used for the quantification of HMF in various food products, including jams.

1. Sample Preparation:

  • Weigh 10 g of the homogenized jam sample into a 100 mL conical flask.

  • Add 50 mL of distilled water and mix thoroughly to dissolve the sample.

  • For clarification (to remove proteins and other interfering substances), add 1 mL of Carrez I solution (potassium hexacyanoferrate(II)) and 1 mL of Carrez II solution (zinc acetate), shaking well after each addition.

  • Bring the volume to 100 mL with distilled water and mix.

  • Filter the solution through a Whatman filter paper, discarding the first few milliliters.

  • Pass the filtrate through a 0.45 µm membrane filter before injection into the HPLC system.[14]

2. HPLC Conditions:

  • Column: Agilent Bondesil, RP-C18 (4.6 mm, 5 μm, 25 cm).[14]

  • Mobile Phase: 95% water and 5% methanol (isocratic).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detector set at 284 nm.[14]

  • Injection Volume: 50 µL.[14]

3. Quantification:

  • Prepare a stock solution of HMF (e.g., 2 mg/mL) and a series of working standards at different concentrations (e.g., 2 to 100 ng/mL).[14]

  • Construct a calibration curve by plotting the peak area against the HMF concentration.

  • Determine the HMF concentration in the sample by comparing its peak area to the calibration curve, accounting for the dilution factor. The results are typically expressed as mg of HMF per kg or 100 g of the product.

Visualizing Formation and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways for the formation of this compound and HMF, as well as a simplified representation of a toxicological pathway associated with this compound.

Furosine_Formation Lysine Lysine (ε-amino group) MaillardReaction Maillard Reaction Lysine->MaillardReaction ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->MaillardReaction AmadoriProduct Amadori Product (N-substituted-1-amino-1-deoxy-2-ketose) MaillardReaction->AmadoriProduct AcidHydrolysis Acid Hydrolysis (during analysis) AmadoriProduct->AcidHydrolysis Furosine This compound AcidHydrolysis->Furosine

Caption: Formation of this compound via the Maillard Reaction.

HMF_Formation cluster_maillard Maillard Reaction Pathway cluster_caramelization Caramelization Pathway ReducingSugar_M Reducing Sugar MaillardReaction Maillard Reaction ReducingSugar_M->MaillardReaction AminoAcid Amino Acid AminoAcid->MaillardReaction Intermediates_M Intermediates MaillardReaction->Intermediates_M HMF_M HMF Intermediates_M->HMF_M HexoseSugar Hexose Sugar HeatAcid Heat + Acid HexoseSugar->HeatAcid Dehydration Dehydration HeatAcid->Dehydration HMF_C HMF Dehydration->HMF_C

Caption: Dual Formation Pathways of HMF.

Furosine_Toxicity_Pathway Furosine This compound Exposure RIPK1 RIPK1 Activation Furosine->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inflammation Inflammation Necroptosis->Inflammation

Caption: Simplified this compound-Induced Necroptosis Pathway.

Health Implications

The presence of this compound and HMF in foods has raised some health concerns, although research is ongoing.

This compound: Primarily considered a marker of reduced nutritional quality due to the blockage of the essential amino acid lysine.[15] Some in vitro and in vivo studies have suggested that at high concentrations, this compound may have toxic effects on liver and kidney cells, inducing apoptosis and inflammatory responses.[16][17] One identified mechanism involves the activation of the RIPK1/RIPK3/MLKL necroptosis pathway.[18] Another study pointed to the involvement of the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway in testicular toxicity.[16]

Hydroxymethylfurfural (HMF): The biological effects of HMF are complex and appear to be dose-dependent. While some studies have indicated potential cytotoxic and genotoxic effects at high concentrations, others have reported beneficial properties, including antioxidant, anti-allergic, and anti-inflammatory activities.[19] In the context of toxicity, HMF has been shown to induce hepatotoxicity by affecting the Nrf2/Keap1/HO-1 signaling pathway.[20]

Conclusion

This compound and HMF serve as valuable indicators for assessing the quality and processing history of jams. While this compound is a specific marker for the early stages of the Maillard reaction and protein damage, HMF provides a broader indication of heat treatment and storage conditions. The analytical methods outlined in this guide provide a robust framework for their quantification. The provided diagrams offer a visual representation of their formation and a key toxicological pathway. For researchers in food science and drug development, understanding the interplay between these compounds and their potential biological effects is crucial for ensuring food safety and for the potential discovery of novel bioactive molecules.

References

A Comparative Guide to HPLC Methods for Furosin Quantification in Pasta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of furosin in pasta. This compound, a marker of the early stages of the Maillard reaction, is a key indicator of thermal damage and nutritional quality in heat-processed foods like pasta.[1][2][3] Accurate and validated analytical methods are crucial for quality control and for assessing the impact of processing conditions on the final product. This document outlines the experimental protocols for prominent HPLC techniques and compares their performance based on published validation data. Additionally, alternative methods are presented to offer a broader perspective on this compound analysis.

Comparison of HPLC Method Validation Parameters

The following table summarizes the key performance parameters of different HPLC and alternative methods for this compound quantification. This allows for a direct comparison of their sensitivity, accuracy, and precision.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD%)Accuracy/Recovery (%)Reference
Ion-Pair Reversed-Phase HPLC Not explicitly stated1.42 pmolNot explicitly statedNot explicitly statedNot explicitly stated[1]
Mixed-Mode HPLC >0.99Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[2][3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Not explicitly stated0.7 mg/kg2.3 mg/kgWithin-day and day-to-day tests showed reproducible results94.6 ± 3.1 to 98.6 ± 1.7[4]
Capillary Zone Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) Not explicitly stated0.07 mg/L0.25 mg/LIntraday: 4-6% (peak areas), 1-2% (migration times); Intermediate: <16% (peak areas), <7% (migration times)77 - 97[5]
Capillary Zone Electrophoresis (CZE) Not explicitly statedNot explicitly statedNot explicitly statedIn-laboratory repeatability: ±7.1% (at 8-250 mg/100g protein)Comparable to HPLC[6]

Experimental Workflows and Protocols

A validated method for this compound quantification is essential for reliable results. The general workflow involves sample preparation (hydrolysis), chromatographic separation, and detection.

Experimental Workflow: HPLC Method for this compound Quantification

Furosin_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Pasta Pasta Sample Grinding Grinding Pasta->Grinding Hydrolysis Acid Hydrolysis (e.g., 8N HCl, 110°C, 23h) Grinding->Hydrolysis Filtration Filtration Hydrolysis->Filtration Purification SPE Purification (e.g., C18 cartridge) Filtration->Purification Injection HPLC Injection Purification->Injection Separation Chromatographic Separation (e.g., C18, Mixed-Mode, or HILIC column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Result This compound Concentration (mg/100g protein) Quantification->Result

Caption: General experimental workflow for the quantification of this compound in pasta by HPLC.

Detailed Experimental Protocols

Below are detailed protocols for the sample preparation and various HPLC methods discussed in this guide.

Sample Preparation: Acid Hydrolysis

This is a common first step for all the described methods to liberate this compound from the protein matrix.

  • Sample Grinding: Finely grind the pasta samples.[7]

  • Hydrolysis:

    • Weigh an amount of ground pasta corresponding to approximately 30-70 mg of protein.[7]

    • Place the sample in a Pyrex tube and add 8 mL of 8 N hydrochloric acid (HCl).[7]

    • Hydrolyze under a nitrogen atmosphere at 110°C for 23 hours.[7]

  • Filtration and Purification:

    • After hydrolysis, filter the sample through Whatman No. 4 paper.[7]

    • For methods requiring further clean-up, purify an aliquot (e.g., 0.5 mL) of the hydrolysate using a Sep-Pak C18 cartridge.[7]

Ion-Pair Reversed-Phase HPLC Method

This is a widely used method for this compound analysis.

  • Chromatographic System: An HPLC system equipped with a UV detector set at 280 nm.[7]

  • Column: A C18 column is typically used.[1]

  • Mobile Phase: An isocratic mobile phase is often employed. The specific composition may vary but often includes an ion-pairing agent to improve the retention of the polar this compound molecule on the non-polar C18 stationary phase.

  • Quantification: this compound is quantified by isocratic ion-pair reversed-phase liquid chromatography.[1]

Mixed-Mode HPLC Method

This innovative approach offers multiple retention mechanisms for enhanced selectivity.[2][3]

  • Chromatographic System: HPLC with UV detection at 280 nm.

  • Column: A mixed-mode column that provides cation-exchange, anion-exchange, reversed-phase, and hydrophilic interaction mechanisms.[2][3]

  • Mobile Phase Optimization: The retention and selectivity are controlled by adjusting the mobile phase pH, buffer concentration, organic content, and ionic strength to optimize the separation.[2] This method allows for fine-tuning the separation to resolve this compound from other matrix components.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

HILIC is an alternative to reversed-phase chromatography, particularly suitable for polar compounds like this compound.

  • Chromatographic System: HPLC with UV detection.

  • Column: A HILIC column.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.

  • Advantage: This method avoids the use of ion-pairing agents, which can be beneficial for column longevity and compatibility with mass spectrometry.[4]

Alternative Methods for this compound Quantification

Beyond traditional HPLC, other techniques have been validated for this compound analysis.

Capillary Zone Electrophoresis (CZE)
  • Principle: CZE separates ions based on their electrophoretic mobility in an applied electric field.

  • Sample Preparation: Acid-hydrolyzed samples are subjected to solid-phase extraction, dried, and then redissolved before injection.[6]

  • Separation: The separation is performed in a fused silica capillary.[6]

  • Advantages: CZE can be a faster and more cost-effective method compared to HPLC.[5]

Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS)
  • Principle: This method couples the high separation efficiency of CE with the high selectivity and sensitivity of tandem mass spectrometry.

  • Advantages: CE-MS/MS offers excellent sensitivity and specificity, with low detection and quantification limits.[5] It provides a powerful alternative to traditional analytical techniques.[5]

Conclusion

The choice of an analytical method for this compound quantification in pasta depends on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the required level of sensitivity and selectivity. Traditional ion-pair reversed-phase HPLC remains a robust and widely used technique. However, newer methods like mixed-mode HPLC and HILIC offer advantages in terms of selectivity and the avoidance of ion-pairing reagents. For laboratories seeking higher throughput and sensitivity, capillary electrophoresis-based methods, particularly when coupled with mass spectrometry, present a compelling alternative. The validation data presented in this guide should assist researchers in selecting the most appropriate method for their analytical needs.

References

The Furosine-Lysine Damage Nexus: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the extent of lysine damage in proteins is critical for assessing nutritional quality, optimizing biopharmaceutical formulations, and ensuring product safety. Furosine, a key indicator of early Maillard reaction products, serves as a reliable marker for quantifying this damage. This guide provides a comprehensive comparison of analytical methodologies and presents supporting experimental data to elucidate the strong correlation between furosine content and lysine degradation.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a common occurrence during the processing and storage of foods and biopharmaceuticals. A primary consequence of this reaction is the modification of the essential amino acid lysine, rendering it nutritionally unavailable and potentially altering the therapeutic efficacy and safety of protein-based drugs. Furosine (ε-N-(2-furoylmethyl)-L-lysine) is formed during the acid hydrolysis of the initial Maillard reaction product, the Amadori product (Nε-deoxy-fructosyl-lysine).[1] Its concentration is directly proportional to the amount of "blocked" or damaged lysine, making it an invaluable tool for quality control and process optimization.[1][2]

Unveiling the Maillard Reaction and Furosine Formation

The Maillard reaction is a complex cascade of chemical reactions. The initial step involves the condensation of a reducing sugar with the primary amino group of lysine, forming a Schiff base, which then rearranges to the more stable Amadori product. During standard amino acid analysis, which involves acid hydrolysis, the Amadori product is converted to furosine. This process is the foundation for using furosine as a quantitative marker for lysine damage.

Maillard_Reaction Lysine Protein-bound Lysine (Available) Schiff_Base Schiff Base (Unstable) Lysine->Schiff_Base + Reducing_Sugar Reducing Sugar (e.g., Glucose, Lactose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (Blocked Lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Furosine Furosine (Marker of Damage) Amadori_Product->Furosine Advanced_Glycation_End_Products Advanced Glycation End Products (AGEs) Amadori_Product->Advanced_Glycation_End_Products Further Reactions Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->Furosine

Caption: Maillard reaction pathway leading to lysine damage and furosine formation.

Quantifying Lysine Damage: A Comparison of Analytical Methods

The accurate quantification of furosine is paramount for assessing lysine damage. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique, with several variations available. Capillary Electrophoresis (CE) presents a viable alternative with its own set of advantages and disadvantages.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Capillary Electrophoresis (CE)
Principle Separation based on hydrophobicity, enhanced by an ion-pairing agent for polar analytes.Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase.Separation based on the charge-to-size ratio of analytes in an electric field.
Advantages Well-established, robust, and widely available. Good for a variety of food matrices.Avoids the use of ion-pairing agents, which can be harsh on columns.[3] Can be faster than IP-RP-HPLC.High separation efficiency, low sample and reagent consumption, and rapid analysis times.[4][5]
Disadvantages Ion-pairing agents can lead to long column equilibration times and potential for baseline instability.May require careful mobile phase optimization to achieve desired separation.Lower sample loading capacity and potentially lower sensitivity compared to HPLC.[5]
Typical Run Time 20-30 minutes~25-30 minutes (including microwave hydrolysis)[3]Shorter run times are often achievable.
Reported LOD/LOQ Method dependent, generally in the low mg/kg range.LOD: 0.7 mg/kg, LOQ: 2.3 mg/kg[3]LOQ: 0.5 ppm (corresponding to 4.5 mg/100 g of protein in milk)[4]

Experimental Evidence: The Correlation Between Furosine and Lysine Damage

Numerous studies have demonstrated a strong positive correlation between the intensity of heat treatment, the formation of furosine, and the corresponding loss of available lysine.

Table 1: Furosine Content and Lysine Loss in Milk Products Under Various Heat Treatments
Milk ProductHeat TreatmentFurosine (mg/100g protein)Total Lysine Loss (%)Reference
Raw MilkNoneNot Detected0[6]
Pasteurized Milk (LTLT)63°C, 30 min~10.5Not reported[6]
Pasteurized Milk (HTST)72°C, 15 sec~20.7Not reported[6]
UHT Milk135-150°C, a few sec100 - 400~5-10[6]
In-bottle Sterilized Milk110-120°C, 10-20 min> 400Up to 32.8[6]
Skim Milk Powder60°C, 30 min138013.8[7]
Skim Milk Powder90°C, 30 min785078.5[7]
Table 2: Furosine Content in Various Processed Foods
Food ProductProcessingFurosine Content (mg/100g protein)Reference
Fermented MilkCommercial Processing25.40 - 1661.05[8]
Infant FormulaCommercial Processingup to 701[9]
Processed GinsengHeat Treatment3.35 - 42.28 (g/kg protein)[8]
Velvet AntlerBoiling168.10 - 241.22 (mg/kg protein)[5]

Experimental Protocols

Determination of Furosine by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is widely used for the determination of furosine in various food matrices.

1. Sample Hydrolysis:

  • Weigh a sample amount corresponding to 30-70 mg of protein into a screw-cap Pyrex tube.

  • Add 8 mL of 8 N HCl.

  • Flush the tube with nitrogen for 2 minutes to remove oxygen.

  • Seal the tube and hydrolyze at 110°C for 23 hours.

  • Cool the hydrolysate to room temperature and filter through Whatman No. 1 filter paper.

2. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Apply an aliquot of the filtered hydrolysate to the cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute furosine with an appropriate solvent (e.g., methanol-water mixture).

  • Evaporate the eluate to dryness under vacuum.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Column: Furosine-dedicated C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An aqueous solution of an ion-pairing agent (e.g., sodium heptanesulfonate) with an organic modifier (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: Based on a calibration curve prepared from a furosine standard.

Furosine_Analysis_Workflow Sample Protein Sample Hydrolysis Acid Hydrolysis (8N HCl, 110°C, 23h) Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration SPE Solid-Phase Extraction (SPE Cleanup) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC IP-RP-HPLC Analysis (UV detection at 280 nm) Reconstitution->HPLC Quantification Quantification HPLC->Quantification Available_Lysine_Workflow Protein_Sample Protein Sample Guanidination Guanidination Reaction (O-methylisourea) Protein_Sample->Guanidination Hydrolysis Acid Hydrolysis Guanidination->Hydrolysis Amino_Acid_Analysis Amino Acid Analysis (Quantify Homoarginine) Hydrolysis->Amino_Acid_Analysis Calculation Calculate Reactive Lysine Amino_Acid_Analysis->Calculation

References

A Comparative Guide to Furosine Analysis: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Furosine (ε-N-2-furoylmethyl-L-lysine) is a crucial indicator of the intensity of heat treatment applied to food products, particularly in the dairy industry.[1][2] It is not naturally present in raw foods but forms during the acid hydrolysis of ε-lactulosyl-lysine, an early-stage product of the Maillard reaction between lysine residues in proteins and reducing sugars like lactose.[3][4] As such, quantifying furosine allows for the assessment of thermal processing damage and the evaluation of nutritional quality.[2][4]

For researchers, scientists, and professionals in drug and food development, selecting the optimal analytical technique is paramount for accurate and efficient furosine determination. This guide provides a detailed comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supported by experimental data and protocols.

The Maillard Reaction and Furosine Formation

The formation of furosine is an artifact of the analytical process. During heating, the amino acid lysine reacts with lactose to form an Amadori product. To measure this, the protein is hydrolyzed with acid, which converts the Amadori product into the stable compound furosine, which can then be quantified.

Furosine_Formation Lysine Protein-bound Lysine Heat Heat (Maillard Reaction) Lysine->Heat Lactose Lactose Lactose->Heat Amadori Amadori Product (ε-N-deoxylactulosyl-lysine) Heat->Amadori Hydrolysis Acid Hydrolysis (Analytical Step) Amadori->Hydrolysis Furosine Furosine Hydrolysis->Furosine

Caption: Pathway of Furosine formation from the Maillard reaction.

Quantitative Performance Comparison

The selection of an analytical method often depends on its quantitative performance characteristics. The following table summarizes key validation parameters for furosine analysis using both HPLC and CE, based on published experimental data.

ParameterHPLCCapillary Electrophoresis (CE)
Principle Separation based on analyte interaction with stationary and mobile phases.[5]Separation based on electrophoretic mobility in an electric field.[5]
Limit of Detection (LOD) Method-dependent; not explicitly stated in cited sources.0.07 mg/L (CE-MS²)[6]
Limit of Quantification (LOQ) Method-dependent; not explicitly stated in cited sources.0.5 mg/L (0.5 ppm)[7][8]; 0.25 mg/L (CE-MS²)[6]
Linearity (R²) > 0.999[1]> 0.997[7][8]
Precision (RSD%) - Time Not explicitly stated.< 2.25% (Migration Time)[7][8]; 1-2% (Intraday)[6]
Precision (RSD%) - Peak Area Not explicitly stated.< 5.80%[7][8]; 4-6% (Intraday)[6]
Analysis/Run Time < 5 to 30 minutes.[1][9]Generally faster than HPLC.[5][6]
Solvent Consumption Higher.[5]Significantly lower.[5]
Recovery Not explicitly stated.77 - 97%[6]

Experimental Workflow

The general workflow for furosine analysis is similar for both techniques, primarily differing in the final separation and detection step. The process begins with sample hydrolysis to convert the lysine-sugar complexes into furosine, followed by purification and instrumental analysis.

Furosine_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ce CE Analysis Sample Food Sample (e.g., Milk, Cheese) Hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) Sample->Hydrolysis Purification Purification (Filtration / SPE) Hydrolysis->Purification HPLC_inj Injection Purification->HPLC_inj HPLC Path CE_inj Injection Purification->CE_inj CE Path HPLC_sep RP-HPLC Separation (C18 Column) HPLC_inj->HPLC_sep HPLC_det UV Detection (280 nm) HPLC_sep->HPLC_det Data Data Acquisition & Quantification HPLC_det->Data CE_sep Electrophoretic Separation (Uncoated Capillary) CE_inj->CE_sep CE_det UV or MS Detection CE_sep->CE_det CE_det->Data

Caption: General experimental workflow for furosine analysis.

Experimental Protocols

Sample Preparation (General)

A common prerequisite for both HPLC and CE analysis is the acid hydrolysis of the sample to liberate furosine.

  • Hydrolysis: A sample amount corresponding to approximately 30-70 mg of protein is hydrolyzed using strong hydrochloric acid (e.g., 8 N to 10.6 N HCl).[1][4][10]

  • Heating: The mixture is purged with nitrogen, sealed, and heated at 110°C for 23 hours.[1][4][10]

  • Purification: The cooled hydrolysate is filtered.[1] For many methods, especially CE, a subsequent solid-phase extraction (SPE) step using a C18 cartridge is employed to clean up the sample before injection.[1][7]

Ion-Pair Reversed-Phase HPLC Protocol

HPLC is a robust and widely adopted technique for furosine analysis, often considered the method of choice due to its reliability and good detection limits.[1][2]

  • Apparatus: Waters Model 2996 HPLC system or equivalent.[1]

  • Column: SUPELCO C18 column (5µm, 250 × 4.6 mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) solution in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at a wavelength of 280 nm.[1][3]

  • Injection Volume: 10-80 µL.[1]

  • Elution: A gradient elution is typically used to separate furosine from other components in the hydrolysate.[1]

Capillary Electrophoresis Protocol

CE has emerged as a powerful alternative, offering advantages in speed and reduced solvent consumption.[5][6]

  • Apparatus: Capillary electrophoresis system with UV or mass spectrometry (MS) detector.

  • Capillary: Uncoated fused-silica capillary.[7][8]

  • Background Electrolyte (BGE): 0.1 M phosphate buffer (pH 7.0) containing 1.2 mM hexadecyl trimethylammonium bromide (HDTAB) as an additive.[7][8]

  • Applied Voltage: 10 kV (reverse polarity).[7][8]

  • Temperature: 30°C.[7][8]

  • Detection: UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (CE-MS²).[6]

Conclusion

Both HPLC and Capillary Electrophoresis are suitable and effective techniques for the quantitative analysis of furosine in food and other biological samples.

  • HPLC , particularly ion-pair reversed-phase HPLC, is a well-established, robust, and widely used method. It provides excellent linearity and is considered a benchmark for furosine determination.[1][2]

  • Capillary Electrophoresis presents a compelling alternative with distinct advantages. It generally offers faster analysis times, significantly lower consumption of organic solvents, and high separation efficiency.[5][6] The validation data for CE methods are well-documented, demonstrating excellent precision, linearity, and low limits of quantification.[7][8] When coupled with mass spectrometry (CE-MS), it provides outstanding sensitivity and specificity.[6]

The choice between HPLC and CE will depend on the specific needs of the laboratory. For high-throughput screening where speed and cost are major factors, CE may be the preferred option. For laboratories with established HPLC workflows and where the highest sensitivity is not the primary driver, the traditional HPLC methods remain a reliable and accurate choice.

References

A Guide to Cross-Laboratory Validation of Furosine Determination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the determination of furosine, a key indicator of heat-induced damage in food and pharmaceutical products. The performance of these methods is evaluated based on experimental data from various validation studies, offering insights for selecting the most appropriate method for specific research and quality control needs.

Introduction to Furosine Determination

Furosine (ε-N-2-furoylmethyl-L-lysine) is formed from the Amadori product ε-fructosyl-lysine during the acid hydrolysis of proteins that have undergone the Maillard reaction.[1][2] Its concentration serves as a reliable marker for the intensity of heat treatment and the extent of early-stage Maillard reaction in products such as milk, infant formula, and processed foods.[1][2][3] Accurate and reproducible determination of furosine is crucial for quality control and for assessing the nutritional quality of protein-containing products. The most widely used techniques for furosine quantification are based on high-performance liquid chromatography (HPLC).[1][4]

Comparison of Analytical Methods

The following table summarizes the performance characteristics of common analytical methods for furosine determination, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). The data presented is compiled from various independent validation studies.

MethodPrincipleLinearity (mg/L)LOD (mg/L)LOQ (mg/L)Recovery (%)Inter-laboratory CV (%)
RP-HPLC Separation based on hydrophobicity using a C18 column.0.5 - 5.0~0.01~0.02583.96 - 93.51Not widely reported
UHPLC Similar to HPLC but uses smaller particle size columns for faster and higher resolution separation.0.5 - 5.00.010.02583.96 - 93.514.0 - 8.1[5]
Ion-Pair RP-HPLC RP-HPLC with an added ion-pairing agent to improve retention of the polar furosine molecule.0 - 128 (µg/mL)Not specifiedNot specifiedNot specifiedNot specified
CE-MS Separation based on electrophoretic mobility coupled with mass spectrometry for detection.Not specified0.070.2577 - 97[6]Not reported

LOD: Limit of Detection; LOQ: Limit of Quantitation; CV: Coefficient of Variation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sample Preparation: Acid Hydrolysis (Common to all HPLC-based methods)

This initial step is critical for the liberation of furosine from the protein matrix.

  • Procedure:

    • Weigh a sample amount equivalent to 40-50 mg of protein into a hermetically sealed vial.[3]

    • Add 8 mL of 8 mol/L hydrochloric acid (HCl).[3]

    • Purge the vial with nitrogen gas for 1 minute to remove oxygen.[3]

    • Seal the vial and heat at 110°C for 23 hours.[3]

    • After cooling, filter the hydrolysate through a 0.45 µm membrane filter.

RP-HPLC Method
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B).

    • Flow Rate: 0.6 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

UHPLC Method

This method offers a significant reduction in analysis time compared to conventional HPLC.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Detection: Photodiode Array (PDA) at 280 nm.[5]

    • Total Run Time: 6 minutes.[5]

Ion-Pair RP-HPLC Method
  • Chromatographic Conditions:

    • Column: Furosine-dedicated C18 column.[4]

    • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid solution (Solvent A) and Methanol (Solvent B).[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Detection: UV at 280 nm.[4]

    • Injection Volume: 10 µL.[4]

    • Column Temperature: 30°C.[4]

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Method

A powerful alternative to HPLC, offering high efficiency and selectivity.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm i.d.

    • Background Electrolyte: 50 mM formic acid in water/methanol (50:50, v/v).

    • Voltage: 25 kV.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Tandem Mass Spectrometry (MS/MS).[6]

Visualization of Cross-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for a cross-laboratory validation study, also known as a ring trial or proficiency test.

CrossLabValidation cluster_preparation Phase 1: Preparation cluster_distribution Phase 2: Distribution & Analysis cluster_evaluation Phase 3: Data Evaluation A Selection of Test Material B Homogenization and Aliquoting of Samples A->B C Establishment of Reference Value B->C D Distribution of Samples to Participating Labs E Analysis by Participating Labs (Using Different Methods) D->E F Collection of Analytical Results E->F G Statistical Analysis (e.g., ISO 5725) F->G H Calculation of Performance Metrics (Reproducibility, Repeatability) G->H I Method Comparison and Performance Assessment H->I J Final Report Generation I->J

Caption: Workflow of a cross-laboratory validation study for furosine determination methods.

References

Furosine vs. Advanced Glycation End Products (AGEs): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate biomarkers is critical for assessing protein modification, food processing quality, and the progression of various diseases. Both furosine and Advanced Glycation End Products (AGEs) serve as key indicators of the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids. However, their formation pathways, analytical methodologies, and clinical significance differ substantially. This guide provides an objective comparison of furosine and AGEs, supported by experimental data, to aid in the selection of the most suitable marker for specific research applications.

At a Glance: Furosine vs. AGEs

FeatureFurosineAdvanced Glycation End Products (AGEs)
Stage of Maillard Reaction Early StageAdvanced and Final Stages
Primary Indication Indicator of initial heat treatment and lysine blockage in food products.Markers of accumulated protein damage, oxidative stress, and associated with chronic diseases (e.g., diabetes, neurodegenerative disorders).
Formation Formed from the acid hydrolysis of the Amadori product (fructosyl-lysine).A heterogeneous group of compounds formed through complex rearrangements, oxidation, and polymerization of Amadori products.
Key Examples ε-N-(2-furoylmethyl)-L-lysineNε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), pentosidine, pyrraline.
Typical Concentration Generally higher, especially after mild heat treatment.Concentrations are often significantly lower than furosine.
Biological Significance Primarily an indicator of reduced nutritional value (lysine availability). Can be a precursor to AGEs.[1]Implicated in the pathophysiology of numerous diseases through receptor-mediated signaling pathways, leading to inflammation and oxidative stress.

Data Presentation: Quantitative Comparison of Analytical Methods

The quantification of furosine and AGEs is crucial for their application as markers. Various analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most common. The following tables summarize the performance of these methods for the analysis of furosine and key AGEs.

Table 1: Analytical Performance for Furosine Quantification

Analytical MethodMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Typical Concentration RangeReference
HPLC-UVMilk1.5 mg/100g protein-25.40 - 1661.05 mg/100g protein (fermented milk)[2][3]
Hydrophilic Interaction LCThermally Processed Foods0.7 mg/kg2.3 mg/kg-[4][5]
CE-MS/MSFood Products0.07 mg/L0.25 mg/L-[6]
LC-MS/MSVarious Foods< 5 ppb--[7]

Table 2: Analytical Performance for AGEs Quantification (CML and Pentosidine)

AnalyteAnalytical MethodMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Typical Concentration RangeReference
CMLLC-MS/MSHuman Serum-75 ng/mL0 - 10,900 ng/mL (calibration curve)[8][9]
CMLLC-MS/MSVarious Foods< 5 ppb--[7]
PentosidineLC-MS/MSHuman Serum-5 ng/mL0 - 800 ng/mL (calibration curve)[8][9]
PentosidineHPLC-FluorescenceHuman Urine & Plasma-1 nM-[10][11]
PentosidineLC-MS/MSSerum2 nM5 nM-[12][13]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of furosine and AGEs. Below are representative protocols for the analysis of these markers in common matrices.

Protocol 1: Determination of Furosine in Milk by HPLC-UV

This protocol is based on the widely used acid hydrolysis method followed by reversed-phase HPLC.

1. Sample Preparation and Hydrolysis:

  • To 2 mL of milk sample, add 6 mL of 10.6 N hydrochloric acid in a screw-cap Pyrex® tube.

  • Purge the tube with nitrogen gas for 2 minutes to expel oxygen.

  • Tightly seal the tube and heat at 110°C for 23 hours for acid hydrolysis.

  • After cooling to room temperature, filter the hydrolysate through a Whatman 595 1/2 filter paper.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a Sep-Pak C18 cartridge by passing methanol followed by deionized water.

  • Load the filtered hydrolysate onto the cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute furosine with 3 mL of 3 N hydrochloric acid.

  • Evaporate the eluate to dryness under vacuum.

3. HPLC Analysis:

  • Reconstitute the dried sample in 3.5 mL of the mobile phase (e.g., 5% v/v acetonitrile/0.2% v/v formic acid).

  • Filter the reconstituted sample through a 0.22-µm filter.

  • Inject an 80 µL aliquot onto a C18 column (e.g., 5µm, 250 x 4.6 mm).

  • Use an isocratic or gradient elution with a mobile phase appropriate for furosine separation.

  • Detect furosine using a UV detector at 280 nm.[2]

  • Quantify using an external standard calibration curve.

Protocol 2: Determination of CML and Pentosidine in Serum by LC-MS/MS

This protocol outlines a sensitive and specific method for quantifying AGEs in biological fluids.

1. Sample Preparation and Hydrolysis:

  • Precipitate plasma proteins from serum samples using acetone.

  • Hydrolyze the protein pellet with 6 N HCl.

2. Chromatographic Separation:

  • Utilize an Ultra-Performance Liquid Chromatography (UPLC) system.

  • Separate CML and pentosidine on a suitable column (e.g., Waters HSS C18, 1.8 µm particles).

3. Mass Spectrometric Detection:

  • Quantify CML using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • For pentosidine, which is fluorescent, UPLC with fluorescence detection (excitation = 310 nm; emission = 375 nm) can also be used.

  • Use stable isotope-labeled internal standards for accurate quantification.

Mandatory Visualization

Maillard Reaction and Marker Formation

The following diagram illustrates the formation of furosine and AGEs during the Maillard reaction.

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Group Amino Group (e.g., Lysine) Amino_Group->Schiff_Base Amadori_Product Amadori Product (Fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Furosine_Formation Acid Hydrolysis Amadori_Product->Furosine_Formation Degradation Degradation & Rearrangement Amadori_Product->Degradation AGEs Advanced Glycation End Products (AGEs) (e.g., CML, Pentosidine) (Advanced Stage Markers) Amadori_Product->AGEs Oxidation Furosine Furosine (Early Stage Marker) Furosine_Formation->Furosine Dicarbonyls Dicarbonyls (e.g., Glyoxal, MGO) Degradation->Dicarbonyls Dicarbonyls->AGEs AGE_RAGE_Signaling AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS ↑ Reactive Oxygen Species (ROS) RAGE->ROS MAPK MAPK (ERK, p38, JNK) RAGE->MAPK PI3K_Akt PI3K/Akt RAGE->PI3K_Akt JAK_STAT JAK/STAT RAGE->JAK_STAT NF_kB NF-κB Activation ROS->NF_kB MAPK->NF_kB PI3K_Akt->NF_kB JAK_STAT->NF_kB Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Adhesion Molecules) NF_kB->Gene_Expression Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) Gene_Expression->Cellular_Response

References

Furosine Levels in Pasteurized vs. UHT Milk: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heat treatment of milk, a critical step for ensuring microbiological safety and extending shelf life, inevitably induces chemical changes. Among these, the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of significant interest. Furosine (ε-N-2-furoylmethyl-L-lysine), an early-stage Maillard reaction product, serves as a key indicator of the intensity of heat treatment applied to milk. This guide provides a quantitative comparison of furosine levels in pasteurized and Ultra-High Temperature (UHT) treated milk, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The concentration of furosine is significantly influenced by the severity of the heat treatment. Ultra-High Temperature (UHT) processing, which involves higher temperatures than pasteurization, results in substantially higher levels of furosine. The following table summarizes quantitative data on furosine concentrations found in raw, pasteurized, and UHT milk from various studies.

Milk TypeProcessing MethodFurosine Concentration (mg/100g protein)Reference
Raw Milk-4 - 5[1]
Pasteurized MilkLow-Temperature Long-Time (LTLT)7.55 - 8.95
Pasteurized MilkHigh-Temperature Short-Time (HTST)4 - 7[1]
Pasteurized MilkHigh-Temperature Short-Time (HTST)11.23 - 13.85
UHT MilkDirect Heating35 - 109[2]
UHT MilkIndirect Heating168 - 180[2]
UHT Milk-122.5 ± 26.8[3]
Sterilized Milk (In-bottle)-up to 372[1]

Note: Furosine is not typically present in raw milk and its formation is a direct result of heat processing.[4] The values for raw milk represent baseline levels found in unprocessed milk.

Studies consistently show that sterilized milk contains significantly higher concentrations of Maillard reaction products, including furosine, compared to raw, LTLT, and HTST milk.[5] The generation of furosine in sterilized milk can be 2.5 to 5.0 times higher than in raw milk, while in pasteurized milk it is 1.4 to 2.8 times higher.[5]

Maillard Reaction and Furosine Formation

The initial step of the Maillard reaction involves the condensation of a reducing sugar, primarily lactose in milk, with the free amino group of a lysine residue in milk proteins. This reaction forms a Schiff base, which then undergoes cyclization to form an N-substituted glycosylamine. Subsequent Amadori rearrangement leads to the formation of a more stable ketosamine compound, known as the Amadori product (e.g., lactulosyl-lysine). Furosine itself is not present in the heated milk but is an artifact formed during the acid hydrolysis of the Amadori product during analysis.[6][7]

Maillard_Reaction Lactose Lactose (Reducing Sugar) Schiff_Base Schiff Base Lactose->Schiff_Base + Lysine Lysine Lysine Residue (on Protein) Lysine->Schiff_Base Amadori_Product Amadori Product (Lactulosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (during analysis) Amadori_Product->Acid_Hydrolysis Furosine Furosine Acid_Hydrolysis->Furosine

Maillard reaction pathway to furosine formation.

Experimental Protocol for Furosine Determination

The quantification of furosine in milk is most commonly achieved through acid hydrolysis of the milk sample followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Sample Preparation and Hydrolysis:

  • A known quantity of milk, corresponding to approximately 30-70 mg of protein, is placed in a screw-cap vial.[8]

  • Add 8 mL of 8 M hydrochloric acid (HCl).[9]

  • The vial is flushed with nitrogen, sealed, and heated at 110°C for 23 hours to hydrolyze the proteins and convert the Amadori product to furosine.[8][9]

  • After hydrolysis, the sample is cooled.

2. Sample Clean-up:

  • The hydrolysate is filtered, often through a 0.45 µm membrane filter, to remove any particulate matter.[6]

  • The filtered solution may be diluted with HPLC-grade water as needed to fall within the calibration range.

3. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A common mobile phase consists of an aqueous solution of a pairing agent like sodium heptanesulfonate mixed with an organic modifier such as acetonitrile and acidified with formic acid.[9]

  • Detection: Furosine is detected by its UV absorbance at 280 nm.[9]

  • Quantification: The concentration of furosine in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared using furosine standards.[6] The final concentration is expressed as mg of furosine per 100 g of protein.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Milk_Sample Milk Sample Acid_Hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) Milk_Sample->Acid_Hydrolysis Filtration Filtration (0.45 µm) Acid_Hydrolysis->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reversed-Phase Separation (C18) HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification Furosine_Result Furosine_Result Quantification->Furosine_Result Result: mg Furosine / 100g Protein

References

A Researcher's Guide to Furosin Assays: Comparing Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of furosin, a key indicator of the early stages of the Maillard reaction, is critical for assessing heat-induced damage in food and pharmaceutical products. This guide provides a comprehensive comparison of the most common analytical methods for this compound determination, focusing on their accuracy, precision, and experimental protocols.

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, can impact the safety, efficacy, and nutritional value of various products. This compound (ε-N-2-furoylmethyl-L-lysine) is formed from the Amadori product ε-deoxy-fructosyl-lysine during acid hydrolysis and its concentration is directly proportional to the extent of the initial Maillard reaction.[1] Consequently, reliable this compound assays are indispensable for quality control and product development.

This guide delves into the performance characteristics of the predominant analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a photometric method for ε-fructosyl-lysine, a precursor to this compound, is discussed as a correlated alternative. While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for biomolecule quantification, dedicated commercial ELISA kits for this compound are not prominently documented in scientific literature, suggesting they are less common for this specific application.

Comparative Analysis of this compound Assay Performance

The selection of an appropriate this compound assay depends on various factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance parameters of different methods based on published experimental data.

Parameter RP-HPLC-UV UPLC-UV LC-MS/MS Photometric (ε-fructosyl-lysine)
Linearity (R²) >0.99>0.999>0.9998>0.99
Limit of Detection (LOD) 0.7 mg/kg3 µg/L1.9 ng/gNot specified
Limit of Quantitation (LOQ) 2.3 mg/kg10 µg/L5.7 ng/gNot specified
Accuracy (Recovery) 94.6 - 98.6%80.5 - 94.2%Not specifiedGood correlation with HPLC (R²=0.95)
Precision (RSD%/CV%) <5%2.2 - 6.8%<8%Not specified

This table summarizes data from multiple sources. The specific performance of an assay can vary depending on the exact protocol, instrumentation, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate results. Below are the generalized methodologies for the key this compound assays.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This is the most established and widely used method for this compound quantification.[2] It relies on the separation of this compound from other compounds in a hydrolyzed sample using a reversed-phase column, followed by detection using a UV detector at 280 nm.[3]

Methodology:

  • Sample Hydrolysis: A known amount of the sample is hydrolyzed with hydrochloric acid (e.g., 8 M HCl) at elevated temperatures (e.g., 110°C) for a specific duration (e.g., 23 hours).[4] This step converts the Amadori product to this compound.

  • Purification: The hydrolysate is filtered to remove particulate matter. Solid-phase extraction (SPE) with a C18 cartridge may be used for further cleanup.

  • Chromatographic Separation: An aliquot of the purified hydrolysate is injected into an HPLC system equipped with a C18 column. This compound is separated from other components using an isocratic or gradient elution with a mobile phase typically containing an ion-pairing agent like heptanesulfonate.

  • Detection and Quantification: this compound is detected by its absorbance at 280 nm. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.

HPLC_Workflow sample Sample hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) sample->hydrolysis filtration Filtration hydrolysis->filtration spe Solid-Phase Extraction (SPE) (Optional) filtration->spe hplc RP-HPLC Separation (C18 Column) spe->hplc uv UV Detection (280 nm) hplc->uv quantification Quantification uv->quantification

RP-HPLC-UV workflow for this compound analysis.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development that offers faster analysis times and improved resolution compared to conventional HPLC.[5] The fundamental principles of separation and detection are similar to HPLC, but it utilizes columns with smaller particle sizes and instrumentation capable of handling higher pressures.

Methodology:

The sample preparation, including acid hydrolysis and filtration, is generally the same as for HPLC. The main difference lies in the chromatographic step.

  • Microwave-Assisted Hydrolysis (Optional): To reduce the hydrolysis time, microwave-assisted acid hydrolysis can be employed (e.g., 160°C for 40 minutes).[5]

  • UPLC Analysis: The purified hydrolysate is injected into a UPLC system. The shorter analysis time (typically under 10 minutes) is a significant advantage for high-throughput screening.[5]

UPLC_Workflow sample Sample hydrolysis Acid Hydrolysis (Conventional or Microwave-Assisted) sample->hydrolysis purification Purification (Filtration/SPE) hydrolysis->purification uplc UPLC Separation purification->uplc detection UV or MS Detection uplc->detection quantification Quantification detection->quantification

General UPLC workflow for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for this compound analysis.[6] It couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, allowing for highly specific detection and quantification, even in complex matrices.

Methodology:

  • Sample Preparation: Similar to HPLC and UPLC, the process begins with acid hydrolysis. However, due to the high sensitivity of the method, smaller sample sizes may be sufficient.

  • LC Separation: The hydrolyzed and purified sample is injected into an LC system.

  • MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. This compound is ionized, and specific precursor and product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a high degree of certainty in identification and quantification.[6] A stable isotope-labeled internal standard is often used to improve accuracy and precision.[7]

LCMSMS_Workflow sample Sample hydrolysis Acid Hydrolysis sample->hydrolysis purification Purification hydrolysis->purification lc LC Separation purification->lc msms Tandem MS Detection (MRM) lc->msms quantification Quantification msms->quantification

LC-MS/MS workflow for this compound analysis.

Photometric Assay for ε-fructosyl-lysine

As an alternative to directly measuring this compound, the precursor ε-fructosyl-lysine can be quantified using a photometric method. This approach avoids the lengthy acid hydrolysis step.

Methodology:

The principle is based on a redox reaction where a tetrazolium salt reacts with ε-fructosyl-lysine to form a colored compound.[1]

  • Sample Preparation: The sample is prepared according to the specific kit instructions, which typically involves dilution and mixing with reagents.

  • Reaction: The sample is incubated with the reagent mixture to allow the color-forming reaction to proceed.

  • Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 545 nm).

  • Quantification: The concentration of ε-fructosyl-lysine is determined from a calibration curve and can be correlated to the this compound content.

Conclusion

The choice of a this compound assay is a critical decision in quality control and research.

  • RP-HPLC-UV remains a robust and reliable method, suitable for most routine applications.

  • UPLC offers a significant advantage in terms of speed, making it ideal for high-throughput analysis without compromising performance.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for challenging matrices or when very low levels of this compound need to be detected.

  • The photometric assay for ε-fructosyl-lysine presents a rapid and simpler alternative to the chromatographic methods, particularly for screening purposes, although its correlation with the standard this compound assay should be established for specific sample types.

Researchers and scientists should carefully consider the specific requirements of their application, including sensitivity, sample throughput, and available instrumentation, when selecting the most appropriate method for this compound analysis.

References

Inter-laboratory Study on Furosin Quantification in Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of furosin in reference materials, drawing upon available experimental data from various studies. This compound, a key indicator of the early stages of the Maillard reaction, is crucial for assessing the intensity of heat treatment and the nutritional quality of food products, particularly in dairy and infant formulas.

Introduction to this compound and its Significance

This compound (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the acid hydrolysis of the Amadori product fructosyl-lysine, which is generated in the initial phase of the Maillard reaction between reducing sugars and the amino group of lysine.[1] Its concentration serves as a reliable marker for the extent of thermal processing in foods.[2][3] The quantification of this compound is particularly important in the quality control of milk and dairy products, including infant formulas, as excessive heat treatment can lead to a decrease in nutritional value by blocking the essential amino acid lysine.[4][5]

Comparison of Analytical Methods for this compound Quantification

The most common method for this compound determination is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.[3][4] However, other techniques and variations in sample preparation exist. This section compares the performance of different approaches based on reported data.

Table 1: Comparison of this compound Quantification Methods
MethodPrincipleSample MatrixReported this compound Concentration (mg/100g protein)Reference
Ion-Pair RP-HPLC Separation of this compound using a reversed-phase column and an ion-pairing agent in the mobile phase, followed by UV detection at 280 nm.Infant Formulae931.9 ± 153.8 to 1550.9 ± 166.5[4]
Milk Powder~120[4]
UHT Milk50 to 500[6]
Pasteurized Milk4-7[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on the partitioning of the analyte between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. Avoids the use of ion-pairing agents.Thermally Processed FoodsNot specified for reference materials, but offers rapid analysis (25-30 min).[8]
CDR FoodLab® Method (ε-fructosyl-lysine) Kinetic redox reaction where a tetrazol salt reacts with ε-fructosyl-lysine, a precursor to this compound, forming a purple compound measured at 545 nm.MilkGood correlation with HPLC for this compound (R²=0.95).[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are the key experimental protocols cited in the literature for the widely used IP-RP-HPLC method.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Sample Preparation (Acid Hydrolysis):

  • A sample amount corresponding to 30-70 mg of protein is weighed.[10]

  • The sample is hydrolyzed with 8 mL of 8 N hydrochloric acid (HCl).[10]

  • Hydrolysis is carried out in a sealed tube under a nitrogen atmosphere at 110°C for 23 hours.[10]

  • After cooling, the hydrolysate is filtered through a 0.45 µm membrane filter.[4]

Chromatographic Conditions:

  • Column: Superspher 100 RP-18, 5µm (250x4.6, I.D.) or similar.[4]

  • Mobile Phase: A gradient of 5.5 mmol/L sodium heptanesulfonate with 15% acetonitrile and 0.2% formic acid.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection: UV detector at 280 nm.[4]

  • Injection Volume: 20 µL.[4]

Inter-laboratory Data on this compound in Reference Materials

While a single, comprehensive inter-laboratory study on this compound in certified reference materials was not identified in the recent literature, the following table summarizes reported this compound values in various milk-based products from different studies, providing a basis for comparison.

Table 2: this compound Content in Milk-Based Products from Various Studies
Product TypeThis compound Content (mg/100g protein)Analytical MethodReference
Raw Cow Milk< 6HPLC/UV[4]
Pasteurized Milk4 - 7HPLC[7]
UHT Milk50 - 500HPLC[6]
Skim Milk Powder~120HPLC/UV[4]
Infant Formulae (IF)1320 ± 102.2 to 1550.9 ± 166.5HPLC/UV[4]
Follow-on Formulae (FF)931.9 ± 153.8 to 1156.7 ± 104.5HPLC/UV[4]
Prebiotic-supplemented Infant Formulas315 to 965Not specified[11]
Infant Formulas (without prebiotics)94 to 1226Not specified[11]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for this compound analysis and the underlying principle of its formation and use as a quality indicator.

Furosin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Reference Material (e.g., Milk Powder) Weighing Weigh Sample (30-70mg protein) Sample->Weighing Hydrolysis Acid Hydrolysis (8N HCl, 110°C, 23h) Weighing->Hydrolysis Filtration Filtration (0.45 µm filter) Hydrolysis->Filtration HPLC IP-RP-HPLC Filtration->HPLC Inject Hydrolysate Detection UV Detection (280 nm) HPLC->Detection Quantification Quantification Detection->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for this compound quantification.

Furosin_Formation_and_Significance cluster_maillard Maillard Reaction (Early Stage) cluster_analysis_logic Analytical Process cluster_interpretation Interpretation Lysine Lysine Residue (in Protein) Amadori Fructosyl-lysine (Amadori Product) Lysine->Amadori + Heat Sugar Reducing Sugar (e.g., Lactose) Sugar->Amadori + Heat Acid_Hydrolysis Acid Hydrolysis Amadori->Acid_Hydrolysis This compound This compound Acid_Hydrolysis->this compound Indicator Indicator of: - Heat Treatment Intensity - Nutritional Quality Loss This compound->Indicator

Caption: Formation of this compound and its role as an indicator.

References

Safety Operating Guide

Proper Disposal of Furosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount for ensuring a safe work environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Furosin, a compound often referenced in food chemistry and biomedical research.

While this compound is not classified as a hazardous substance for transport, it is crucial to handle it with care, employing appropriate personal protective equipment (PPE) and adhering to established laboratory safety protocols. Improper disposal can lead to unnecessary risks and regulatory non-compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure you are equipped with the following personal protective equipment:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.

  • Protective Clothing: A laboratory coat should be worn to protect against spills.

Work should be conducted in a well-ventilated area. In the event of a small spill, it can be swept up and placed in a suitable container for disposal.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound should be considered chemical waste. This includes:

      • Unused or expired this compound powder.

      • Solutions containing this compound.

      • Contaminated consumables (e.g., pipette tips, weighing paper, vials).

      • Contaminated PPE (e.g., gloves).

    • Segregate this compound waste from other chemical waste streams to prevent potential cross-contamination or unknown chemical reactions.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and sealable container for collecting this compound waste. The container must be compatible with the chemical.

    • Clearly label the waste container with "Hazardous Waste" (or as per your institution's guidelines), the full chemical name "this compound," and the date of accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

ParameterGuideline
Spill Cleanup Absorb with inert material and place in a sealed container for disposal.
Container Type Chemically resistant, leak-proof, with a secure lid.
Labeling "Hazardous Waste," Chemical Name, Accumulation Start Date.
Final Disposal Method Incineration or other methods approved by a licensed waste disposal facility.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for the management of laboratory chemical waste and information synthesized from safety data sheets of related compounds. Key principles from laboratory safety manuals and hazardous waste management guidelines have been adapted to provide a safe and conservative protocol for this compound.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Furosin_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal start Start ppe Don Personal Protective Equipment start->ppe waste_gen Generate this compound Waste (Unused chemical, contaminated items) ppe->waste_gen collect_waste Collect in a Labeled, Sealable Container waste_gen->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End of Process contact_ehs->end

Caption: A workflow diagram for the proper disposal of this compound.

Personal protective equipment for handling Furosin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Furosin, with a focus on personal protective equipment and emergency procedures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect eyes from splashes or airborne particles.[1]
Hand Protection Nitrile or other chemically resistant gloves.[1]To prevent skin contact.[1]
Body Protection A standard laboratory coat or a disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[1][2]To protect clothing and skin from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if dust may be generated.[1]To prevent the inhalation of the compound, especially in powder form.[1]

Emergency Protocols: Spill Management

In the event of a this compound spill, a swift and systematic response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps for managing a spill.

Caption: A streamlined workflow for the safe management of a this compound spill.

Disposal Plan

Unused this compound and any materials contaminated with it are to be treated as hazardous chemical waste.[1] Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Primary Disposal Method: All waste containing this compound must be transferred to a licensed hazardous waste disposal facility.[1] Do not dispose of this chemical through standard laboratory drains or as regular solid waste.

Step-by-Step Disposal Procedure:

  • Collect Waste: Carefully place unused this compound powder, contaminated PPE (gloves, lab coats, etc.), and any cleanup materials from spills into a dedicated, sealable, and clearly labeled hazardous waste container.[1][2]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

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